4-Chloro-N-methylaniline hydrochloride
Description
BenchChem offers high-quality 4-Chloro-N-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZPHXLDIMSTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604372 | |
| Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30953-65-2 | |
| Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-Chloro-N-methylaniline hydrochloride basic properties
An In-depth Technical Guide to the Core Basic Properties of 4-Chloro-N-methylaniline Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 4-Chloro-N-methylaniline hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the causality behind its chemical behavior, focusing on its fundamental basic properties. We will examine its structure-basicity relationship, provide actionable experimental protocols, and contextualize its applications in modern synthesis.
Core Chemical Identity and Physical Properties
4-Chloro-N-methylaniline hydrochloride is the salt form of the secondary arylamine, 4-Chloro-N-methylaniline. The hydrochloride form enhances its stability and solubility in aqueous media, making it a convenient precursor for various chemical transformations.
Below is a summary of its core properties and those of its corresponding free base, which is essential for understanding its basicity.
| Property | 4-Chloro-N-methylaniline Hydrochloride | 4-Chloro-N-methylaniline (Free Base) |
| CAS Number | 30953-65-2[1] | 932-96-7[2][3] |
| Molecular Formula | C₇H₉Cl₂N | C₇H₈ClN[3][4] |
| Molecular Weight | 178.06 g/mol [5] | 141.60 g/mol [3][4][6] |
| Appearance | White or beige powder (typical for salts) | Colorless to light yellow liquid[3][7] |
| Melting Point | Not consistently reported | Data not available |
| Boiling Point | Decomposes | 239 °C[3][8] |
| Density | Data not available | 1.169 g/mL at 25 °C[3][8] |
| pKa | Not directly applicable | 3.9 (for the conjugate acid)[3] |
| Solubility | Soluble in water | Insoluble in water[9] |
A Deep Dive into Basicity: The Electron-Donating and Withdrawing Tug-of-War
The basicity of an aniline derivative is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton.[10] In 4-Chloro-N-methylaniline, this availability is modulated by a delicate balance of competing electronic effects from the substituents on the aromatic ring and the nitrogen atom.
-
The Role of the N-Methyl Group : The methyl group (-CH₃) is an electron-donating group through the inductive effect (+I). It pushes electron density towards the nitrogen atom, making the lone pair more available and increasing the amine's basicity compared to its primary amine counterpart, 4-chloroaniline.[10][11] This is a general trend observed in alkylamines, which are typically stronger bases than ammonia.[12]
-
The Role of the Phenyl Group : The aromatic ring acts as an electron-withdrawing group through resonance. The nitrogen's lone pair can be delocalized into the benzene ring, which decreases its availability for protonation and significantly reduces basicity compared to aliphatic amines.[10][12]
-
The Role of the 4-Chloro Group : The chlorine atom at the para position introduces two opposing effects:
-
Inductive Effect (-I) : As an electronegative atom, chlorine withdraws electron density from the ring, which in turn pulls density away from the nitrogen, decreasing basicity.
-
Resonance Effect (+R) : The lone pairs on the chlorine atom can be donated to the ring through resonance, which would increase electron density.
For halogens, the inductive effect (-I) is significantly stronger than the resonance effect (+R). Therefore, the net effect of the chlorine atom is electron withdrawal, which reduces the basicity of 4-Chloro-N-methylaniline compared to N-methylaniline.
-
This interplay of effects places the basicity of 4-Chloro-N-methylaniline in a specific context relative to similar molecules: it is more basic than 4-chloroaniline (due to the +I effect of the methyl group) but less basic than N-methylaniline (due to the -I effect of the chlorine atom).[10][12][13]
Caption: Acid-base equilibrium of 4-Chloro-N-methylaniline.
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol provides a self-validating method to determine the pKa of the conjugate acid of 4-Chloro-N-methylaniline.
Objective: To accurately measure the pKa value by titrating the hydrochloride salt with a standardized strong base.
Materials:
-
4-Chloro-N-methylaniline hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
Methodology:
-
Preparation: Accurately weigh approximately 0.178 g (1 mmol) of 4-Chloro-N-methylaniline hydrochloride and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with 0.1 M NaOH solution over the beaker.
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue this process, reducing the increment size as you approach the equivalence point (where the pH changes rapidly), until the pH has stabilized at a high value (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (or the midpoint of the steep rise). This can be found visually or by calculating the first derivative of the curve.
-
The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the protonated species (the acid) and the free base are equal.
-
Role in Chemical Synthesis
4-Chloro-N-methylaniline is a versatile building block in organic synthesis, primarily serving as a nucleophile in reactions such as acylation, alkylation, and as a precursor for more complex heterocyclic structures.[2][14]
Illustrative Synthesis: N-Methylation of 4-Chloroaniline
A common route to prepare 4-Chloro-N-methylaniline is through the selective methylation of 4-chloroaniline. While various methylating agents can be used, this protocol describes a general approach.
Objective: To synthesize 4-Chloro-N-methylaniline from 4-chloroaniline.
Materials:
-
4-Chloroaniline
-
Methanol (as a methylating agent and solvent)
-
A suitable heterogeneous catalyst (e.g., Ni/ZnAlOx)[15]
-
High-pressure autoclave reactor
Methodology:
-
Charging the Reactor: In a high-pressure autoclave equipped with a magnetic stirrer, add 4-chloroaniline (1 mmol), the catalyst (e.g., 40 mg of Ni/ZnAlOx), and methanol (10 mL).[15]
-
Inerting: Seal the reactor and purge it with an inert gas, such as nitrogen or argon, several times to remove all oxygen. Pressurize the reactor with N₂ (e.g., to 10 bar).[15]
-
Reaction: Heat the reactor to the desired temperature (e.g., 160 °C) while stirring vigorously (e.g., 1000 rpm).[15] Maintain these conditions for the required reaction time (e.g., 24 hours).[15]
-
Workup and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Remove the solvent (methanol) from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or distillation to yield pure 4-Chloro-N-methylaniline.
-
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An In-depth Technical Guide to 4-Chloro-N-methylaniline and its Hydrochloride Salt
This guide provides a comprehensive technical overview of 4-Chloro-N-methylaniline (CAS 932-96-7) and its corresponding hydrochloride salt, 4-Chloro-N-methylaniline hydrochloride (CAS 30953-65-2).[1] Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, applications, and critical safety protocols. The narrative emphasizes the rationale behind experimental choices, grounding theoretical knowledge in practical application.
Introduction and Chemical Identity
4-Chloro-N-methylaniline is a substituted aniline derivative that serves as a versatile intermediate in organic synthesis.[2] Its molecular structure, featuring a chlorine atom at the para-position of an N-methylated aniline ring, imparts specific reactivity that is leveraged in the synthesis of more complex molecules. While much of the available literature and commercial supply focuses on the free base (CAS 932-96-7), its hydrochloride salt is often utilized in experimental settings to improve stability and handling characteristics. This guide will address both forms, with a primary focus on the free base due to the prevalence of data, while noting relevant properties of the hydrochloride salt.
This compound is a crucial building block in the production of pharmaceuticals, dyes, and agrochemicals.[2] Notably, it is a precursor in the synthesis of various bioactive molecules, including antipsychotics and antihistamines, and has been investigated as a derivative of 2,4-dimethylaniline shown to cause DNA damage in research contexts.[2][3]
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application, dictating choices in reaction solvents, purification methods, and storage conditions. The properties of 4-Chloro-N-methylaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 932-96-7 | [3][4][5] |
| Molecular Formula | C₇H₈ClN | [3][4] |
| Molecular Weight | 141.60 g/mol | [3][4] |
| Appearance | Light yellow to yellow-brown liquid | [4] |
| Boiling Point | 239 °C (lit.) | [4][5] |
| Density | 1.169 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index (n20/D) | 1.584 (lit.) | [4][5] |
| Flash Point | 51.7 °C (125 °F) | [4][6] |
| pKa | 3.9 (+1) at 25°C | [4] |
| Storage Temperature | Room temperature; Keep in a dark place under inert atmosphere | [4] |
Synthesis and Reaction Chemistry
The synthesis of 4-Chloro-N-methylaniline typically involves the formation of a carbon-nitrogen bond. While specific industrial processes are proprietary, a common laboratory-scale approach involves the N-methylation of 4-chloroaniline or the amination of a chlorobenzene derivative. The resulting free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Conceptual Synthetic Workflow
A plausible synthetic route starts from 4-bromochlorobenzene, which undergoes a nucleophilic substitution or a metal-catalyzed cross-coupling reaction with methylamine. The choice of a copper(I) catalyst, for instance, facilitates the Ullmann condensation, a reliable method for forming aryl-amine bonds. The final step involves protonation with HCl to yield the stable hydrochloride salt.
Caption: Conceptual workflow for the synthesis of 4-Chloro-N-methylaniline hydrochloride.
Analytical Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4-Chloro-N-methylaniline hydrochloride. A multi-technique approach is standard, combining spectroscopy for structural elucidation and chromatography for purity assessment.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton.[7][8]
-
Infrared (IR) Spectroscopy: FT-IR analysis helps identify characteristic functional groups. Key vibrational bands for this molecule would include N-H stretching, C-N stretching, aromatic C-H stretching, and the C-Cl stretching frequency.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[9]
Chromatographic Purity Assessment
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods for determining the purity of the compound and quantifying any impurities.
Exemplary HPLC Protocol:
This protocol is a self-validating system designed for robust purity analysis. The causality for each parameter is explained to ensure adaptability.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector. The choice of UV detection is based on the chromophore present in the aniline ring, which absorbs strongly in the UV region.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The nonpolar stationary phase is ideal for retaining the moderately nonpolar analyte.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water (containing 0.1% phosphoric acid).[10] The organic modifier (MeCN) elutes the analyte, while the acidified water ensures the amine is protonated, leading to sharper, more symmetrical peaks by minimizing silanol interactions on the column.
-
Flow Rate: 1.0 mL/min. This standard flow rate provides a good balance between resolution and analysis time.
-
Detection Wavelength: 254 nm. This is a common wavelength for aromatic compounds and typically provides a strong signal.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filtering the sample through a 0.45 µm filter is critical to remove particulates and protect the column.
Caption: Standard analytical workflow for HPLC-based purity determination.
Safety, Handling, and Storage
4-Chloro-N-methylaniline is classified as a hazardous substance, requiring strict adherence to safety protocols.
Hazard Identification
-
Flammability: Flammable liquid and vapor.[11] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[13]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[11]
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of vapors.[6][12] Use explosion-proof electrical and ventilating equipment.[12][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA or EN166 standards.[6][13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[6][13]
-
Respiratory Protection: If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter.[6][13]
-
-
Handling Practices: Ground and bond containers when transferring material to prevent static discharge.[6][14] Use only non-sparking tools.[6][12] Avoid contact with eyes, skin, and clothing.[6] Wash hands and any exposed skin thoroughly after handling.[12]
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[13]
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Get medical attention.[13]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]
-
After Ingestion: Clean mouth with water and get medical attention. Do not induce vomiting.[13]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible substances and sources of ignition.[6][13] The material may darken in color during storage.[12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[6][13]
-
Stability: The compound is stable under recommended storage conditions.[6] Hazardous decomposition products upon combustion may include hydrogen chloride, nitrogen oxides, and carbon monoxide/dioxide.[6]
Conclusion
4-Chloro-N-methylaniline and its hydrochloride salt are valuable chemical intermediates with significant applications in the pharmaceutical and chemical industries. Their utility is matched by their hazardous properties, which demand a thorough understanding and implementation of rigorous safety protocols. This guide provides the foundational knowledge for researchers and scientists to handle, analyze, and utilize this compound effectively and safely, ensuring both scientific integrity and personal protection.
References
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SIELC Technologies. (2018, February 16). 4-Methylaniline hydrochloride. Retrieved from [Link]
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NIST. (n.d.). 4-Chloro-2-methylaniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158195936, C14H16Cl2N2. Retrieved from [Link]
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NIST. (n.d.). 4-Chloro-2-methylaniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
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Wiley-VCH GmbH. (2025). 4-Chloro-N-methylaniline - Optional[13C NMR]. In SpectraBase. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-n-methylaniline (C7H8ClN). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]
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Chemsrc. (2025, August 25). 4-Chloro-N-methylaniline | CAS#:932-96-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. Retrieved from [Link]
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- Al-Zoubi, W., Al-Hamarsheh, M., & Al-Sbou, Y. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Koyiri, K., & Kumar, S. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
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Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
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4-Chloro-N-methylaniline hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-N-methylaniline Hydrochloride for Researchers and Drug Development Professionals
Introduction
4-Chloro-N-methylaniline hydrochloride is a significant chemical intermediate used in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a chlorinated phenyl ring and a secondary N-methylamino group, provides a versatile scaffold for further chemical modification. This guide offers a detailed exploration of the primary synthetic pathways to 4-Chloro-N-methylaniline and its subsequent conversion to the hydrochloride salt, tailored for an audience of researchers, chemists, and drug development professionals. The focus is on providing not just procedural steps, but also the underlying mechanistic principles and practical insights essential for successful laboratory synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical properties and associated hazards is critical before undertaking any synthesis. 4-Chloro-N-methylaniline is the free base form, which is typically a liquid or low-melting solid, while its hydrochloride salt is a more stable, crystalline solid.
Table 1: Physicochemical Properties
| Property | 4-Chloro-N-methylaniline (Free Base) | 4-Chloro-N-methylaniline HCl |
| CAS Number | 932-96-7[1] | 30953-65-2 (related structure)[3] |
| Molecular Formula | C₇H₈ClN[4] | C₇H₉Cl₂N[3] |
| Molecular Weight | 141.60 g/mol [4] | 178.06 g/mol [3] |
| Appearance | Colorless to yellow/orange clear liquid | Solid (Expected) |
| Boiling Point | ~239 °C[5] | Not applicable |
| Density | ~1.169 g/mL at 25 °C[5] | Not available |
| Flash Point | 52 °C - 73.90 °C[1][6] | Not applicable |
| Solubility | Not miscible or difficult to mix in water.[6] | Expected to be more water-soluble. |
Safety and Handling
4-Chloro-N-methylaniline and its precursors are hazardous materials that demand strict adherence to safety protocols.
-
Hazards of 4-Chloro-N-methylaniline: The compound is a flammable liquid and vapor.[6] It is harmful if swallowed, in contact with skin, or if inhaled and causes serious eye damage.[6] It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[6]
-
Hazards of Precursors: The common precursor, 4-chloroaniline, is highly toxic if swallowed, in contact with skin, or inhaled.[7] It is also suspected of causing cancer and may cause an allergic skin reaction.[8]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]
-
Handling Precautions: Keep the compound away from heat, sparks, and open flames. Take precautionary measures against static discharge. Avoid breathing vapors or mists.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep the container locked up or in an area accessible only to qualified personnel.
Primary Synthesis Pathway: The Eschweiler-Clarke Reaction
The most established and reliable method for the N-methylation of primary anilines like 4-chloroaniline is the Eschweiler-Clarke reaction. This reductive amination procedure uses an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[11][12] A key advantage of this reaction is that it selectively produces the tertiary amine (or secondary amine from a primary amine) without the risk of forming quaternary ammonium salts, a common side reaction when using alkyl halides.[11][13]
Reaction Mechanism
The reaction proceeds through a well-understood, multi-step mechanism:[11][12][14]
-
Iminium Ion Formation: The primary amine (4-chloroaniline) first undergoes a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate quickly dehydrates to form an iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the N-methylated secondary amine.
-
Irreversibility: This step is driven by the formation of gaseous carbon dioxide, which makes the reaction irreversible.[11] Since the starting material is a primary amine, this process can repeat to form a tertiary amine if desired, but for the synthesis of 4-chloro-N-methylaniline, the reaction stops here.
The diagram below illustrates the mechanistic flow of the Eschweiler-Clarke reaction for this specific synthesis.
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methodologies for the Eschweiler-Clarke reaction.[11][14]
Materials:
-
4-Chloroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (e.g., concentrated or as a solution in isopropanol/ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (1.0 eq).
-
Reagent Addition: To the amine, add formic acid (2.0-3.0 eq) followed by the slow addition of aqueous formaldehyde (2.0-3.0 eq). The addition may be exothermic.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up (Free Base Isolation):
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 11). This step neutralizes the excess formic acid and deprotonates the amine product. Perform this in an ice bath as the neutralization is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent like dichloromethane or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-N-methylaniline free base.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Hydrochloride Salt Formation
The purified free base is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.
-
Dissolution: Dissolve the purified 4-chloro-N-methylaniline free base in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl, HCl gas, or HCl in isopropanol) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities. Dry the product under vacuum to obtain pure 4-chloro-N-methylaniline hydrochloride.
Alternative N-Methylation Strategies
While the Eschweiler-Clarke reaction is robust, other methods have been developed, often with a focus on milder conditions or "greener" reagents.
-
Catalytic Reductive Amination: These methods use a C1 source and a separate reducing agent in the presence of a catalyst.
-
Using Formic Acid and Hydrosilanes: Formic acid can serve as the methylating agent with polymethylhydrosiloxane (PMHS) as a cheap, non-toxic, and stable reductant, catalyzed by a simple inorganic base.[15]
-
Using Dimethyl Carbonate and H₂: Dimethyl carbonate is a green, non-toxic C1 source that can be used for N-methylation in the presence of a ruthenium catalyst and molecular hydrogen as the reductant.[16]
-
-
Direct Alkylation: The direct reaction of 4-chloroaniline with a methylating agent like methyl iodide can produce the desired product.[17] However, this method is often difficult to control. The initial product, 4-chloro-N-methylaniline, is a secondary amine and can be more nucleophilic than the starting primary amine, leading to a second alkylation that forms the tertiary amine (4-chloro-N,N-dimethylaniline) and ultimately the quaternary ammonium salt. This lack of selectivity makes it a less desirable route for producing a pure secondary amine.[12]
The diagram below provides a high-level comparison of these synthetic approaches starting from 4-chloroaniline.
Caption: Comparison of major N-methylation synthesis routes.
Characterization
The identity and purity of the synthesized 4-chloro-N-methylaniline hydrochloride should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The appearance of a signal corresponding to the N-methyl group and the specific splitting patterns of the aromatic protons will validate the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the secondary amine hydrochloride and the C-Cl stretch.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point for the hydrochloride salt is a good indicator of purity.
Conclusion
The synthesis of 4-chloro-N-methylaniline hydrochloride is most reliably achieved via the N-methylation of 4-chloroaniline. The Eschweiler-Clarke reaction stands out as the preferred method due to its high selectivity, operational simplicity, and avoidance of over-alkylation byproducts that plague direct alkylation strategies. Subsequent treatment with hydrochloric acid readily converts the free base into its more stable and manageable hydrochloride salt. While greener, catalytic alternatives exist, the Eschweiler-Clarke protocol remains a cornerstone of synthetic methodology for this class of compounds, providing a robust and scalable pathway for researchers in the pharmaceutical and chemical industries.
References
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Li, H., et al. (2017). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Beilstein Journal of Organic Chemistry, 13, 1947-1953. Available from: [Link]
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Gual, A., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 8(20), 5239-5248. Available from: [Link]
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NROChemistry (n.d.). Eschweiler-Clarke Reaction. Available from: [Link]
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CPAchem Ltd. (2023). Safety data sheet: 4-Chloro-2-methylaniline. Available from: [Link]
-
CPAchem Ltd. (n.d.). Safety data sheet: 4-Chloro-N-methylaniline. Available from: [Link]
-
Wikipedia (n.d.). Eschweiler–Clarke reaction. Available from: [Link]
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Zhang, L., et al. (2017). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available from: [Link]
-
Beller, M., et al. (2021). N‐Methylation of aromatic amines using formic acid as the unique carbon and hydrogen source. ResearchGate. Available from: [Link]
-
Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 345-347. Available from: [Link]
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Allery Chemistry (2022). Eschweiler-Clarke Reaction. YouTube. Available from: [Link]
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J&K Scientific LLC (2021). Eschweiler-Clarke Reaction. Available from: [Link]
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Zhang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(21), 7386. Available from: [Link]
-
NIST (n.d.). 4-Chloro-2-methylaniline hydrochloride. NIST Chemistry WebBook. Available from: [Link]
-
Chemsrc (n.d.). 4-Chloro-N-methylaniline. Available from: [Link]
- Google Patents (2023). CN117229151A - Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation.
-
Wikipedia (n.d.). 4-Chloroaniline. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. Available from: [Link]
-
PubChem (n.d.). 4-Chloroaniline. Available from: [Link]
- Google Patents (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
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Wikipedia (n.d.). 4-Chloro-o-toluidine. Available from: [Link]
- Google Patents (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-N-methylaniline hydrochloride, a compound of interest in synthetic chemistry and pharmaceutical development. As a Senior Application Scientist, my objective is to not only present the core data but also to instill an understanding of the causal relationships between the molecular structure and its spectral output. This document is structured to provide actionable insights and robust methodologies for professionals requiring precise analytical characterization.
Introduction: The Analytical Imperative
4-Chloro-N-methylaniline hydrochloride is a substituted aniline derivative. The presence of a chloro group, a secondary amine, and the aromatic ring makes it a versatile intermediate. However, its hydrochloride salt form introduces specific spectroscopic signatures that are crucial to understand for quality control, reaction monitoring, and structural verification. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for ensuring purity, confirming identity, and elucidating reaction outcomes. This guide will dissect each of these techniques, providing both the data and the scientific rationale behind its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-chloro-N-methylaniline hydrochloride, both ¹H and ¹³C NMR provide unambiguous evidence of its constitution. The data presented here is for the free base, 4-chloro-N-methylaniline, as it is widely available and the hydrochloride salt primarily affects the amine proton and adjacent carbons.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment of every hydrogen atom in the molecule. The key to interpretation lies in understanding how the electron-withdrawing chlorine atom and the electron-donating N-methyl group influence the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Spectral Data for 4-Chloro-N-methylaniline [1]
| Signal (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-Ar (ortho to -NHCH₃) | ~6.55 | Doublet | 2H |
| H-Ar (ortho to -Cl) | ~7.10 | Doublet | 2H |
| H-N | Variable | Broad Singlet | 1H |
| H-CH₃ | ~2.81 | Singlet | 3H |
Note: Data is typically acquired in CDCl₃. In the hydrochloride salt form, the N-H proton signal would be significantly downfield and potentially broader due to proton exchange and coupling with ¹⁴N.
Expertise & Insight: The aromatic region displays a characteristic AA'BB' system, which often appears as two distinct doublets for para-substituted rings.
-
The protons ortho to the electron-donating N-methyl group are shielded (shifted upfield to ~6.55 ppm).
-
Conversely, the protons ortho to the electron-withdrawing chlorine atom are deshielded (shifted downfield to ~7.10 ppm).
-
The N-methyl protons appear as a sharp singlet around 2.81 ppm, a typical region for N-alkyl groups.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton.
Table 2: ¹³C NMR Spectral Data for 4-Chloro-N-methylaniline [1]
| Signal (Carbon) | Chemical Shift (δ, ppm) |
| C-N | ~147.9 |
| C-Cl | ~121.8 |
| C-Ar (ortho to -NHCH₃) | ~113.4 |
| C-Ar (ortho to -Cl) | ~129.0 |
| C-CH₃ | ~30.8 |
Expertise & Insight:
-
Causality in Chemical Shifts: The carbon atom bonded to the nitrogen (C-N) is significantly deshielded (~147.9 ppm) due to the electronegativity of the nitrogen atom.[1] The carbon attached to the chlorine (C-Cl) also experiences a downfield shift (~121.8 ppm).[1] The N-methyl carbon gives a characteristic signal in the aliphatic region at ~30.8 ppm.[1]
-
Hydrochloride Effect: In the hydrochloride salt, the protonation of the nitrogen would induce a slight downfield shift on the adjacent carbons (C-N and C-CH₃) due to the increased electron-withdrawing inductive effect of the resulting ammonium group.
Visualizing NMR Assignments
To provide a clear structure-to-spectrum correlation, the following diagram illustrates the assignments.
Caption: Structure of 4-chloro-N-methylaniline with ¹³C and ¹H NMR assignments.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the hydrochloride salt, the most telling feature is the N-H stretch of the secondary ammonium ion.
Table 3: Key IR Absorption Bands for 4-Chloro-N-methylaniline Hydrochloride
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N⁺-H Stretch (Ammonium Salt) | 2400-2800 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic, -CH₃) | 2850-2960 | Medium |
| C=C Stretch (Aromatic Ring) | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-Cl Stretch | 1000-1100 | Strong |
Expertise & Insight:
-
The Hydrochloride Signature: The most definitive feature of the salt form is the very broad and strong absorption in the 2400-2800 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration in an amine salt and is a key differentiator from the free base, which would show a sharper N-H stretch around 3400 cm⁻¹.
-
Aromatic Substitution Pattern: The pattern of overtone bands in the 1660-2000 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹ can often confirm the 1,4- (para) substitution pattern of the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. For a hydrochloride salt, the analysis is typically performed on the free base, as the HCl is lost upon volatilization and ionization.
Table 4: Mass Spectrometry Data for 4-Chloro-N-methylaniline
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity | Interpretation |
| [M]⁺ | 141/143 | High | Molecular Ion (³⁵Cl / ³⁷Cl isotopes) |
| [M-CH₃]⁺ | 126/128 | Medium | Loss of a methyl radical |
| [M-Cl]⁺ | 106 | Medium | Loss of a chlorine radical |
Expertise & Insight:
-
Isotopic Pattern: The presence of chlorine is immediately confirmed by the characteristic M/M+2 isotopic pattern with a ~3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1] This is a self-validating feature for any chlorine-containing compound. The molecular ion peak will appear at m/z 141 (for ³⁵Cl) and 143 (for ³⁷Cl).[1]
-
Fragmentation Pathway: The primary fragmentation pathways involve the loss of a methyl radical ([M-CH₃]⁺) to form a stable chlorophenylaminyl cation, or the loss of a chlorine radical ([M-Cl]⁺).
Experimental Protocols: A Self-Validating Workflow
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended. This workflow is designed to be a self-validating system, where each step confirms the integrity of the sample and the data.
Spectroscopic Characterization Workflow
Caption: A robust workflow for the complete spectroscopic characterization.
Step-by-Step Methodologies
A. NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the hydrochloride salt.
-
Solvent Choice: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices for hydrochloride salts as they readily dissolve the sample and have exchangeable protons that will not obscure the N⁺-H proton signal.
-
Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.
-
Validation: Check for characteristic solvent peaks. Ensure the integration of the aromatic and methyl signals corresponds to the expected 4:3 proton ratio.
B. IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Validation: The spectrum should be free of broad water absorptions around 3400 cm⁻¹ and 1630 cm⁻¹, indicating a dry sample and KBr. The key validation is the presence of the broad N⁺-H absorption between 2400-2800 cm⁻¹.
C. Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Data Acquisition: Infuse the solution into the ESI source. Acquire the spectrum in positive ion mode. ESI is a soft ionization technique ideal for analyzing salts, as it will detect the protonated free base [M+H]⁺.
-
Validation: The primary validation is the observation of a base peak at m/z 142.04 and its corresponding ³⁷Cl isotope at 144.04, which represents the protonated free base ([C₇H₈ClN + H]⁺). The ~3:1 isotopic ratio must be confirmed.
Conclusion
The spectroscopic characterization of 4-chloro-N-methylaniline hydrochloride is a clear-cut process when the key signatures of its structure are understood. The NMR spectra define the carbon-hydrogen framework and substitution pattern. The IR spectrum provides unambiguous confirmation of the hydrochloride salt form through the characteristic N⁺-H stretch. Finally, mass spectrometry confirms the molecular weight and the presence of chlorine via its distinct isotopic signature. By following the integrated workflow described, researchers can achieve a high degree of confidence in the identity and purity of this important chemical intermediate.
References
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Organic Chemistry Frontiers. This source provides experimental ¹H and ¹³C NMR and GC-MS data for the free base, 4-chloro-N-methylaniline.
- ChemicalBook: 4-Chloro-N-methylaniline(932-96-7) 1H NMR spectrum. ChemicalBook.
- ChemicalBook: 4-Chloro-N-methylaniline(932-96-7) 13C NMR spectrum. ChemicalBook.
- PubChem: 4-chloro-n-methylaniline (C7H8ClN). PubChem. A comprehensive database for chemical information including molecular formula and weight.
- SpectraBase: 4-Chloro-N-methylaniline. Wiley Science Solutions. A database containing various spectra for chemical compounds.
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physical and chemical properties of 4-Chloro-N-methylaniline hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-N-methylaniline Hydrochloride
Introduction
4-Chloro-N-methylaniline hydrochloride is a chemical compound of significant interest in synthetic organic chemistry. As a derivative of aniline, it serves as a versatile intermediate in the synthesis of a range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the chloro-, methyl-, and amino- functionalities on the benzene ring provides multiple reaction sites, allowing for diverse chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, spectral characteristics, and handling protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is fundamental for any scientific application.
-
Chemical Name: 4-Chloro-N-methylaniline hydrochloride
-
Synonyms: (4-Chlorophenyl)methylamine hydrochloride, N-Methyl-4-chloroaniline hydrochloride, Benzenamine, 4-chloro-N-methyl-, hydrochloride[3]
-
CAS Number: 30953-65-2[3]
-
Molecular Formula: C₇H₉Cl₂N[4]
-
Molecular Weight: 178.06 g/mol [4]
The structure consists of a benzene ring substituted with a chlorine atom at position 4 and a methylamino group at position 1. The hydrochloride salt is formed by the protonation of the nitrogen atom.
Caption: Molecular Structure of 4-Chloro-N-methylaniline Hydrochloride.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. Much of the available data pertains to the free base, 4-Chloro-N-methylaniline (CAS 932-96-7), which is a liquid at room temperature. The hydrochloride salt is expected to be a solid with different solubility characteristics.
| Property | Value (for 4-Chloro-N-methylaniline, free base) | Reference |
| Appearance | Colorless to yellow to orange clear liquid | |
| Boiling Point | 239 °C | [5][6] |
| 142 °C at 40 mmHg | ||
| Density | 1.169 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.584 | [5][6] |
| Flash Point | 51 °C (125 °F) | [5][7] |
| Solubility | Soluble in organic solvents; moderate solubility in water. | [1] |
| pKa | 3.9 (+1) at 25°C | [5] |
Chemical Properties and Reactivity
Stability and Storage
4-Chloro-N-methylaniline is stable at room temperature in closed containers under normal storage and handling conditions.[7][8] However, it is noted to be air-sensitive, and the material may darken in color during storage.[8][9] For optimal stability, it is recommended to store the compound in a cool, dry, well-ventilated area, away from incompatible substances, and under an inert atmosphere.[7][8]
Reactivity and Incompatible Materials
As an aniline derivative, this compound exhibits nucleophilic properties and will react with strong acids and oxidizing agents. It is incompatible with:
-
Chloroformates[9]
Hazardous Decomposition Products
When subjected to thermal decomposition or combustion, 4-Chloro-N-methylaniline can produce irritating and toxic gases.[7] These hazardous decomposition products include:
Synthetic Pathways
4-Chloro-N-methylaniline hydrochloride is a synthetic intermediate. A common conceptual pathway to its free base involves the N-methylation of 4-chloroaniline. This can be achieved using various methylating agents. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.
Caption: Conceptual synthesis workflow for 4-Chloro-N-methylaniline Hydrochloride.
Spectral Data for Structural Elucidation
The structural identity and purity of 4-Chloro-N-methylaniline are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.[10][11] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
-
Infrared (IR) and Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in the molecule by analyzing their characteristic vibrational frequencies.[10][12]
Caption: Workflow for spectroscopic analysis and structural confirmation.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-Chloro-N-methylaniline and related compounds. A reverse-phase HPLC method can effectively separate the target compound from potential impurities.
Exemplary HPLC Protocol
This protocol is based on a general method for analyzing chloroanilines and should be optimized for 4-Chloro-N-methylaniline hydrochloride.[13]
-
Column: Purospher® STAR RP-18 endcapped (5 µm) or equivalent C18 column.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with triethylamine, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).[13] For MS compatibility, replace phosphoric acid with formic acid.[14]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 220 nm.[13]
-
Temperature: 25 °C.[13]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The retention time of the peak corresponding to 4-Chloro-N-methylaniline hydrochloride is used for identification, and the peak area is used for quantification of purity.
Safety and Handling
4-Chloro-N-methylaniline and its hydrochloride salt are hazardous chemicals that must be handled with appropriate safety precautions.
| Hazard Category | GHS Statements |
| Pictograms | GHS02 (Flame), GHS05 (Corrosion), GHS07 (Harmful/Irritant) |
| Hazard Statements | H226: Flammable liquid and vapor.[15] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H318: Causes serious eye damage.[15] H335: May cause respiratory irritation.[15] H412: Harmful to aquatic life with long lasting effects.[15] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] P403+P235: Store in a well-ventilated place. Keep cool. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use a respirator when workplace conditions warrant its use. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]
-
General Handling: Use only in a chemical fume hood.[9] Ground and bond containers when transferring material and use spark-proof tools.[7]
References
-
Safety data sheet according to 1907/2006/EC, Article 31. (2023-01-04). CPAchem. Available at: [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31. (Date not available). CPAchem. Available at: [Link]
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4-Chloro-2-methylaniline hydrochloride - NIST WebBook. Available at: [Link]
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CID 158195936 | C14H16Cl2N2 - PubChem. Available at: [Link]
-
4-Methylaniline hydrochloride | SIELC Technologies. (2018-02-16). Available at: [Link]
-
FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed. (2010). Available at: [Link]
-
4-Chloro-N-methylaniline | CAS#:932-96-7 | Chemsrc. (2025-08-25). Available at: [Link]
-
4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. Available at: [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry. Available at: [Link]
-
The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. (2025-10-15). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. Available at: [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]
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4-Chloroaniline hydrochloride | C6H7Cl2N | CID 5284363 - PubChem. Available at: [Link]
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4-CHLOROANILINE - Ataman Kimya. Available at: [Link]
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- 14. 4-Methylaniline hydrochloride | SIELC Technologies [sielc.com]
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An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-N-methylaniline Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 4-chloro-N-methylaniline hydrochloride. As a crucial intermediate in the synthesis of various pharmaceuticals and other specialty chemicals, a thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring product quality and safety. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing its behavior, supported by field-proven experimental methodologies.
Introduction: The Significance of 4-Chloro-N-methylaniline Hydrochloride
4-Chloro-N-methylaniline and its hydrochloride salt are versatile chemical entities. The presence of the chloro-, methyl-, and amino- functionalities on the benzene ring provides multiple reaction sites, making it a valuable building block in organic synthesis. Its hydrochloride form is often preferred in practical applications due to its increased stability and ease of handling compared to the free base. A comprehensive grasp of its solubility is essential for designing efficient reaction and purification protocols, while an in-depth knowledge of its stability profile is critical for determining appropriate storage conditions and shelf-life, thereby ensuring the integrity of the final product.
Solubility Profile of 4-Chloro-N-methylaniline Hydrochloride
The solubility of a substance is a fundamental property that dictates its utility in various applications. For an amine hydrochloride salt like 4-chloro-N-methylaniline hydrochloride, solubility is primarily governed by the polarity of the solvent and its ability to solvate the ionic species.
Physicochemical Principles of Solubility
As an ionic compound, 4-chloro-N-methylaniline hydrochloride is generally more soluble in polar solvents. The dissolution process involves the dissociation of the salt into the 4-chloro-N-methylanilinium cation and the chloride anion, which are then solvated by the solvent molecules. Polar protic solvents, such as water and lower alcohols (methanol, ethanol), are particularly effective due to their ability to form hydrogen bonds and engage in strong ion-dipole interactions. Conversely, its solubility is expected to be significantly lower in non-polar aprotic solvents like hexane and toluene, which cannot effectively solvate the charged species.
Qualitative and Estimated Quantitative Solubility Data
While specific quantitative solubility data for 4-chloro-N-methylaniline hydrochloride is not extensively available in public literature, we can infer its general solubility based on its chemical structure and the behavior of similar amine hydrochlorides. The free base, 4-chloro-N-methylaniline, is noted to be soluble in organic solvents and has limited solubility in water[1]. The hydrochloride salt, being more polar, will exhibit enhanced aqueous solubility.
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High (Polar Protic) | High | Excellent solvation of the anilinium cation and chloride anion through hydrogen bonding and ion-dipole interactions. |
| Methanol | High (Polar Protic) | High | Similar to water, methanol can effectively solvate the ions. |
| Ethanol | Medium-High (Polar Protic) | Moderate to High | The slightly lower polarity compared to methanol may result in slightly lower solubility. |
| Acetone | Medium (Polar Aprotic) | Low to Moderate | Can engage in dipole-dipole interactions but lacks hydrogen bond donating ability, leading to less effective solvation. |
| Dichloromethane | Low-Medium (Polar Aprotic) | Low | Limited ability to solvate ionic species. |
| Toluene | Low (Non-polar Aprotic) | Very Low/Insoluble | Ineffective at solvating charged ions. |
| Hexane | Very Low (Non-polar Aprotic) | Very Low/Insoluble | Ineffective at solvating charged ions. |
Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)
This protocol outlines a robust method for the quantitative determination of the solubility of 4-chloro-N-methylaniline hydrochloride in various solvents.
Objective: To determine the equilibrium solubility of 4-chloro-N-methylaniline hydrochloride at a specified temperature.
Materials:
-
4-Chloro-N-methylaniline hydrochloride (purity >99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol, acetone)
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of 4-chloro-N-methylaniline hydrochloride to a known volume of each solvent in sealed vials. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[2]
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[2]
-
Sample Preparation for Analysis: Carefully withdraw a known aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of 4-chloro-N-methylaniline hydrochloride.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Figure 1: Workflow for Solubility Determination.
Stability Profile of 4-Chloro-N-methylaniline Hydrochloride
The chemical stability of 4-chloro-N-methylaniline hydrochloride is a critical parameter that influences its storage, handling, and formulation. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
Factors Influencing Stability
Several factors can impact the stability of 4-chloro-N-methylaniline hydrochloride:
-
Temperature: Elevated temperatures can accelerate degradation reactions. The free base, poly(N-methylaniline) doped with chloride, shows dopant elimination and polymer backbone degradation at higher temperatures[3].
-
Light: Aromatic amines can be susceptible to photodegradation. The related compound 4-chloroaniline is known to decompose in the presence of light[4][5]. Photolysis can lead to the formation of a carbene intermediate[6].
-
pH (Hydrolytic Stability): The stability of the compound in aqueous solutions can be pH-dependent. Hydrolysis of related N-methyl anilines has been studied and shows pH-dependent kinetics[7][8].
-
Oxidizing Agents: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and other degradation products[1][9][10][11][12][13]. The free base is incompatible with strong oxidizing agents[10].
-
Air: The free base is known to darken upon exposure to air, suggesting oxidative degradation[14].
Potential Degradation Pathways
Based on the chemical structure and data from related compounds, the following degradation pathways are plausible:
-
Oxidation: The amine functionality is prone to oxidation, which can lead to the formation of N-oxides, nitroso, and nitro derivatives, as well as colored polymeric products through coupling reactions.
-
Photodegradation: Exposure to UV light may induce cleavage of the carbon-chlorine bond or reactions involving the aromatic ring and the amino group.
-
Hydrolysis: While the aniline moiety is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation.
Figure 2: Potential Degradation Pathways.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[14][15][16][17][18]
Objective: To investigate the degradation of 4-chloro-N-methylaniline hydrochloride under various stress conditions.
Materials:
-
4-Chloro-N-methylaniline hydrochloride
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Also, heat a solution of the compound.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Analysis: Analyze the stressed samples using a suitable HPLC-PDA method. The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores. The goal is to achieve a target degradation of 5-20%.[14]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Method Development Strategy
A reverse-phase HPLC method with UV detection is a common choice for the analysis of aromatic amines.[2][4]
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the basic aniline compound.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from a range of degradation products with different polarities.
Example HPLC Method
The following is an example of a starting point for an HPLC method for 4-chloro-N-methylaniline, which can be adapted for the hydrochloride salt and optimized as a stability-indicating method.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from low to high acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
This method would need to be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
This technical guide provides a framework for understanding and evaluating the solubility and stability of 4-chloro-N-methylaniline hydrochloride. While specific quantitative data is sparse, the principles outlined, along with the detailed experimental protocols, offer a robust approach for researchers and drug development professionals.
Key Recommendations:
-
Perform Quantitative Solubility Studies: It is highly recommended to perform the described isothermal equilibrium solubility studies to obtain precise data in relevant solvent systems.
-
Conduct Comprehensive Forced Degradation Studies: The outlined forced degradation studies should be carried out to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Develop and Validate a Stability-Indicating HPLC Method: A robust, validated HPLC method is essential for accurate quantification and for monitoring the stability of 4-chloro-N-methylaniline hydrochloride in drug substances and products.
By following these guidelines, a comprehensive understanding of the physicochemical properties of 4-chloro-N-methylaniline hydrochloride can be achieved, facilitating its effective use in research and development.
References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Separation of 4-Chloro-N-methylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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4-Chloroaniline. (2018, May 16). SIELC Technologies. Retrieved January 16, 2026, from [Link]
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Kinetic study of hydrolysis of N-salicylidene-m-methyl aniline spectrophotomerically. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
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A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Kinetics and Reaction Mechanism of Hydrolysis of N-Salicylidene-m-Methyl Aniline Spectrophotometrically. (1994, January 17). Asian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
Photochemistry of 4-Chloroaniline in Solution. Formation and Kinetic Properties of a New Carbene, 4-Iminocyclohexa. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved January 16, 2026, from [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved January 16, 2026, from [Link]
-
Aging and thermal degradation of poly(N-methylaniline). (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
-
4-Chloroaniline. (n.d.). Solubility of Things. Retrieved January 16, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-N-methylaniline Hydrochloride for Research and Development Professionals
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 4-Chloro-N-methylaniline hydrochloride. The protocols and insights provided herein are synthesized from established safety data and field-proven practices, designed to ensure both personal safety and experimental integrity.
Section 1: Compound Profile & Hazard Identification
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. 4-Chloro-N-methylaniline hydrochloride's hazard profile is dictated by the characteristics of its parent aniline structure, which presents significant acute and chronic health risks.
Chemical Identity
While this guide focuses on the hydrochloride salt, the safety protocols are largely informed by the hazards of the free base, 4-Chloro-N-methylaniline, which is the active toxic component.
| Identifier | 4-Chloro-N-methylaniline (Free Base) | 4-Chloroaniline Hydrochloride (Related Salt) |
| CAS Number | 932-96-7[1] | 20265-96-7[2] |
| Molecular Formula | C₇H₈ClN | C₆H₇Cl₂N[2] |
| Molecular Weight | 141.60 g/mol | 164.03 g/mol [2] |
| Synonyms | Aniline, p-chloro-N-methyl-; N-(p-Chlorobenzyl)methylamine[1] | p-Chloraniline hydrochloride |
Physicochemical Properties
The physical state of the compound dictates its primary exposure routes. The free base is a flammable liquid, while its hydrochloride salt is typically a solid. This distinction is critical for risk assessment.
| Property | Value (for Free Base, unless noted) | Rationale for Concern |
| Appearance | Clear yellow-brown liquid[3] | The hydrochloride salt is typically a solid, reducing vapor inhalation risk but increasing dust inhalation risk if handled improperly. |
| Boiling Point | ~239 °C[3][4] | High boiling point suggests low volatility at room temperature, but heating will increase vapor concentration. |
| Density | ~1.169 g/mL at 25 °C[4] | Heavier than water. |
| Solubility in Water | Insoluble (Free Base)[3][5] | The hydrochloride salt form is expected to have greater water solubility, which affects environmental fate and spill cleanup. |
| Flash Point | ~99 °C[5] | The free base is a flammable liquid; vapors can form explosive mixtures with air.[1][3] |
GHS Hazard Analysis
The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's dangers.
| GHS Pictogram(s) | Hazard Class & Statement |
| Flame (GHS02), Corrosion (GHS05), Health Hazard (GHS07), Environment (GHS09) | Flammable Liquid 3: H226 - Flammable liquid and vapour.[1][6] Acute Toxicity 3/4 (Oral, Dermal, Inhalation): H301/H311/H331 or H302/H312/H332 - Toxic/Harmful if swallowed, in contact with skin, or if inhaled.[1][7] Serious Eye Damage 1: H318 - Causes serious eye damage.[1][6] Skin Irritation 2: Causes skin irritation.[1] STOT SE 3: H335 - May cause respiratory irritation.[1][6] Aquatic Chronic 1/2: H410/H412 - Very toxic/Harmful to aquatic life with long lasting effects.[6] |
Core Toxicological Concerns: Beyond the Label
Mere recognition of hazard statements is insufficient; a senior scientist must understand the mechanisms.
-
Methemoglobinemia: A primary toxic effect of aniline derivatives. Absorption into the body leads to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen. This results in cyanosis (bluish skin), dizziness, headache, and in severe cases, death.[8] The onset of symptoms can be delayed by 2 to 4 hours or more.
-
Carcinogenicity: The related compound, 4-chloroaniline, is classified by IARC as Group 2B, "Possibly carcinogenic to humans."[9] Long-term studies on the hydrochloride salt in rats showed evidence of carcinogenic activity, including uncommon sarcomas of the spleen.[2]
-
Severe Eye Damage: This is not simple irritation. The classification "Category 1" implies a risk of permanent, irreversible damage to eye tissue upon contact.[1][6]
Section 2: A Risk-Based Handling Workflow
Effective safety management follows the "Hierarchy of Controls," a framework that prioritizes the most effective measures. This workflow is designed to systematically eliminate or minimize exposure risk.
Caption: Hierarchy of Controls for Chemical Safety.
Elimination & Substitution
Before use, a critical assessment must be made: Is 4-Chloro-N-methylaniline hydrochloride essential for the experiment, or can a less hazardous reagent be substituted without compromising scientific outcomes? This is the most effective, yet often overlooked, safety control.
Engineering Controls (Primary Barrier)
The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of 4-Chloro-N-methylaniline hydrochloride, especially weighing of the solid or transfers of solutions, must be conducted within a certified chemical fume hood.[3][10] This is non-negotiable. The rationale is to capture any dusts or vapors at the source, preventing inhalation.
-
Safety Infrastructure: The workstation must be in close proximity to a functional eyewash station and safety shower.[1]
Administrative Controls (Procedural Safety)
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab.
-
Standard Operating Procedure (SOP): A detailed, written SOP for experiments involving this compound is mandatory. The SOP should include hazard information, step-by-step procedures, waste disposal, and emergency protocols.
-
Waste Management: A dedicated, clearly labeled hazardous waste container must be established before the experiment begins.
Personal Protective Equipment (PPE - The Last Line of Defense)
PPE does not eliminate the hazard; it provides a final barrier. Its effectiveness depends entirely on proper selection and use.
| Protection | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne dust, mitigating the severe eye damage risk. |
| Hand | Nitrile gloves (double-gloving recommended). | Check manufacturer's data for breakthrough time. Aniline derivatives can penetrate some glove materials. Contaminated gloves must be disposed of immediately. |
| Body | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact and contamination.[1] |
| Respiratory | A NIOSH/MSHA approved respirator with organic vapor cartridges may be required for spill cleanup or if engineering controls fail.[1] | This is a secondary control; the primary reliance must be on the fume hood. |
Section 3: Standard Operating Protocols
The following protocols are designed as self-validating systems, incorporating safety checks at each critical step.
Protocol: Weighing and Preparing Solutions
-
Preparation: Don all required PPE. Designate a work area inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface.
-
Tare Weigh Vessel: Place a tared, sealed container (e.g., a vial with a cap) on the analytical balance inside the fume hood.
-
Aliquot Transfer: Carefully transfer the approximate amount of 4-Chloro-N-methylaniline hydrochloride solid into the container using a clean spatula. Avoid creating dust. Close the primary stock bottle immediately.
-
Seal and Weigh: Seal the tared container and record the exact weight. This "weighing by difference" method minimizes contamination of the balance and surrounding area.
-
Dissolution: In the fume hood, slowly add the solvent to the sealed container with the weighed solid. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.
Protocol: Handling and Storage
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for toxic and flammable-compatible materials.[1][3] The storage area should be locked or otherwise secured.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3]
-
Transport: When moving the chemical within the lab, use a secondary containment vessel (e.g., a beaker or plastic tub) to prevent spills in case the primary container is dropped.
Protocol: Waste Segregation and Disposal
-
Aqueous Waste: Collect all aqueous waste containing the compound in a dedicated, labeled hazardous waste container.
-
Solid Waste: All contaminated materials (gloves, liners, paper towels, silica gel) must be disposed of in a designated solid hazardous waste container.
-
Disposal: Do not pour waste down the drain.[11] All waste must be disposed of through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[1]
Section 4: Emergency Response & First Aid
Preparation is key to mitigating the consequences of an incident.
Spill Management
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4-Chloro-N-methylaniline hydrochloride literature review
An In-depth Technical Guide to 4-Chloro-N-methylaniline Hydrochloride For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
4-Chloro-N-methylaniline hydrochloride is more than just a catalog chemical; it is a versatile molecular scaffold with significant implications in synthetic chemistry. Its true value is realized in its application as a precursor and intermediate in the synthesis of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of the chloro, methyl, and amino groups on the aniline ring provides a reactive yet stable foundation for further chemical modifications.
This guide is structured to provide a comprehensive understanding of 4-Chloro-N-methylaniline hydrochloride, from its fundamental properties to its practical applications and safety considerations. The information presented herein is intended to empower researchers and drug development professionals to utilize this compound effectively and safely in their endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.
Chemical Identity and Properties
4-Chloro-N-methylaniline hydrochloride is the hydrochloride salt of 4-Chloro-N-methylaniline. The free base is a colorless to pale yellow liquid, while the hydrochloride salt is typically a solid.[1] It is soluble in organic solvents and has moderate solubility in water.[1]
Table 1: Physicochemical Properties of 4-Chloro-N-methylaniline and its Hydrochloride Salt
| Property | 4-Chloro-N-methylaniline | 4-Chloro-N-methylaniline Hydrochloride | References |
| CAS Number | 932-96-7 | 30953-65-2 | [3][4] |
| Molecular Formula | C₇H₈ClN | C₇H₉Cl₂N | [5][6] |
| Molecular Weight | 141.60 g/mol | 178.06 g/mol | [4][5][6] |
| Appearance | Colorless to yellow to orange clear liquid | Crystalline solid | [5][7] |
| Boiling Point | 239 °C (lit.) | Not applicable | [3] |
| Flash Point | 51 °C | Not applicable | [5] |
| Density | 1.169 g/mL at 25 °C (lit.) | Not available | [3] |
| Refractive Index | 1.584 (lit.) | Not available | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of 4-Chloro-N-methylaniline hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-methyl protons, and the N-H proton. The carbon NMR will display distinct peaks for each carbon atom in the molecule.[8][9]
-
Infrared (IR) and Raman Spectroscopy : FT-IR and FT-Raman spectroscopy are valuable for identifying the functional groups present. Characteristic vibrational bands for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Cl stretching can be observed.[8][10][11]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[12]
Synthesis and Purification
The synthesis of 4-Chloro-N-methylaniline typically involves the modification of a related aniline or nitrobenzene derivative. A common approach is the reduction of a corresponding nitro compound.
General Synthesis Pathway
A representative synthesis involves the reduction of an appropriate nitroaromatic precursor. For instance, a similar compound, 3-chloro-4-methylaniline, is synthesized by the reduction of 2-chloro-4-nitrotoluene using iron powder in the presence of an acid.[13] A similar principle can be applied to the synthesis of 4-chloro-N-methylaniline. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Caption: A generalized workflow for the synthesis of 4-Chloro-N-methylaniline hydrochloride.
Experimental Protocol: Reduction of a Nitroaromatic Precursor
This protocol is a generalized procedure based on the synthesis of similar anilines.[13]
-
Reaction Setup : In a reaction vessel, combine the nitroaromatic precursor (1 equivalent) with a reducing agent such as iron powder (5 equivalents) in a suitable solvent like aqueous ethanol.
-
Acidification : Slowly add a mineral acid, such as hydrochloric acid, to initiate the reduction. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup : Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification of the Free Base : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Formation of the Hydrochloride Salt : Dissolve the purified 4-Chloro-N-methylaniline free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or pass HCl gas through the solution.
-
Isolation of the Hydrochloride Salt : The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Chemical Reactivity and Applications in Drug Development
The reactivity of 4-Chloro-N-methylaniline hydrochloride is centered around the nucleophilic amino group and the aromatic ring, which can undergo electrophilic substitution. The chloro group can also participate in nucleophilic aromatic substitution under certain conditions.
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents.[14] Aniline derivatives are key components in a wide range of drugs, and the presence of the chloro and methyl groups in this particular molecule allows for tailored modifications to achieve desired pharmacological activities.[14][15]
Analytical Methodologies
Accurate and reliable analytical methods are essential for quality control and for studying the pharmacokinetics of any resulting drug candidates.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a common method for the analysis of aniline derivatives.[16] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used for separation and quantification.[16]
-
Gas Chromatography (GC) : GC is also a suitable technique for the analysis of the volatile free base, 4-Chloro-N-methylaniline. Derivatization may be employed to improve chromatographic performance and detection sensitivity.[17]
Safety, Toxicology, and Handling
4-Chloro-N-methylaniline and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.
Hazard Identification and Classification
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction and is suspected of causing cancer. It is very toxic to aquatic life with long-lasting effects.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement | References |
| Hazard | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | |
| H317 | May cause an allergic skin reaction. | ||
| H350 | May cause cancer. | ||
| H410 | Very toxic to aquatic life with long lasting effects. | ||
| Precautionary | P201 | Obtain special instructions before use. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] | |
| P273 | Avoid release to the environment. | ||
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | ||
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Toxicological Information
Exposure to 4-Chloro-N-methylaniline can lead to the formation of methemoglobin, which causes cyanosis, a condition where the skin turns blue due to a lack of oxygen in the blood. The onset of symptoms may be delayed for 2 to 4 hours or longer. The related compound, 4-chloro-o-toluidine, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[18]
Safe Handling and Storage
Caption: A logical flow diagram for the safe handling and storage of 4-Chloro-N-methylaniline hydrochloride.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing has stopped, give artificial respiration. Call a physician immediately.
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
Eye Contact : Rinse out with plenty of water. Call an ophthalmologist.
-
Ingestion : Give water to drink (two glasses at most). Seek medical advice immediately.
Conclusion
4-Chloro-N-methylaniline hydrochloride is a chemical compound with significant potential in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Its utility as a versatile intermediate is well-established. However, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the foundational knowledge required for the safe and effective use of this compound in a research and development setting.
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An In-depth Technical Guide to 4-Chloro-N-methylaniline Hydrochloride: From Historical Emergence to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-methylaniline hydrochloride, a substituted aniline derivative, represents a class of compounds that rose to prominence with the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. While the specific historical moment of its first synthesis is not prominently documented, its emergence is intrinsically linked to the extensive exploration of aniline and its halogenated and N-alkylated derivatives. These explorations were driven by the burgeoning synthetic dye industry and the nascent field of medicinal chemistry.[1] This guide provides a comprehensive overview of 4-Chloro-N-methylaniline hydrochloride, from its historical context and synthesis to its physicochemical properties and contemporary applications.
I. Historical Context: The Legacy of Aniline Chemistry
The story of 4-Chloro-N-methylaniline hydrochloride begins with the discovery and industrialization of aniline. Initially isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, who named it "Crystallin," this simple aromatic amine would go on to revolutionize the chemical industry.[1] The mid-19th century saw a flurry of research into the reactivity of aniline, leading to William Henry Perkin's accidental discovery of the first synthetic dye, mauveine, in 1856.[1] This discovery ignited a fervent period of investigation into aniline derivatives, as chemists sought to create a spectrum of new colors.
The structural modification of aniline, through reactions such as halogenation and alkylation, became a cornerstone of this new chemical industry. The introduction of a chlorine atom to the aniline ring and a methyl group to the nitrogen atom are classic examples of such modifications, aimed at altering the electronic properties and, consequently, the color and reactivity of the resulting molecule. It is within this vibrant and innovative period of chemical synthesis that compounds like 4-Chloro-N-methylaniline were first synthesized and studied.
II. Synthesis and Mechanism
The preparation of 4-Chloro-N-methylaniline hydrochloride is typically a two-step process: the N-methylation of 4-chloroaniline followed by the formation of the hydrochloride salt.
A. N-Methylation of 4-Chloroaniline
The introduction of a methyl group onto the nitrogen atom of 4-chloroaniline can be achieved through various methods. Historically and in modern practice, the use of methylating agents such as methyl iodide or dimethyl sulfate is common.
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amino group in 4-chloroaniline acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.
Reaction Workflow: N-Methylation of 4-Chloroaniline
Caption: Workflow for the N-methylation of 4-chloroaniline.
B. Formation of the Hydrochloride Salt
The free base, 4-Chloro-N-methylaniline, is typically a liquid or low-melting solid. To improve its stability, handling, and solubility in certain solvents, it is converted to its hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton from the acid, forming the anilinium salt.
Experimental Protocol: Synthesis of 4-Chloro-N-methylaniline Hydrochloride
Materials:
-
4-Chloroaniline
-
Methyl iodide
-
Anhydrous potassium carbonate
-
Ethanol
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
N-Methylation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1 equivalent) in ethanol.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add methyl iodide (1.2 equivalents) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude 4-Chloro-N-methylaniline.
-
-
Purification of the Free Base (Optional but Recommended):
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified 4-Chloro-N-methylaniline in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until precipitation of a white solid is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product in a desiccator to yield 4-Chloro-N-methylaniline hydrochloride.
-
III. Physicochemical and Spectroscopic Properties
The properties of 4-Chloro-N-methylaniline hydrochloride are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₉Cl₂N |
| Molecular Weight | 178.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not well-documented, but expected to be significantly higher than the free base |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 4-Chloro-N-methylaniline hydrochloride will show characteristic signals for the aromatic protons and the N-methyl protons. Due to the protonation of the nitrogen, the N-H proton will also be visible, and its chemical shift will be concentration and solvent dependent. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons will appear as a singlet, likely shifted downfield compared to the free base due to the electron-withdrawing effect of the positively charged nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the aromatic ring and one signal for the methyl carbon. The chemical shifts will be influenced by the chlorine substituent and the protonated amino group.
Infrared (IR) Spectroscopy:
The IR spectrum of 4-Chloro-N-methylaniline hydrochloride will exhibit characteristic absorption bands that differ from the free base. A key feature will be the appearance of a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in anilinium salts. The sharp N-H stretch of the secondary amine in the free base (around 3400 cm⁻¹) will be absent. Other characteristic bands will include C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.[2][3]
IV. Applications in Research and Industry
4-Chloro-N-methylaniline and its hydrochloride salt serve as important intermediates in organic synthesis.
-
Pharmaceuticals: Substituted anilines are common structural motifs in a wide range of pharmaceuticals. This compound can be a precursor for the synthesis of more complex molecules with potential biological activity.[4]
-
Agrochemicals: Similar to its role in pharmaceuticals, it can be used in the development of new pesticides and herbicides.
-
Dyes and Pigments: The historical lineage of this compound connects it to the dye industry, and it can still be used as a precursor for certain azo dyes and other colorants.
-
Materials Science: The reactivity of the aniline moiety allows for its incorporation into polymers and other materials, potentially imparting specific properties such as thermal stability or conductivity.
V. Safety and Handling
4-Chloro-N-methylaniline hydrochloride should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).[5]
VI. Conclusion
4-Chloro-N-methylaniline hydrochloride is a compound with deep roots in the history of synthetic organic chemistry. While its own "discovery" is not a singular event, its existence is a testament to the systematic exploration of aniline chemistry that began in the 19th century. Today, it continues to be a valuable building block for chemists in various fields, demonstrating the enduring legacy of these early synthetic endeavors. Understanding its history, synthesis, and properties is essential for its safe and effective use in modern research and development.
References
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PubMed. (2010). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 16, 2026, from [Link]
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PubMed. (1998). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved January 16, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved January 16, 2026, from [Link]
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ACS Publications. (1978). Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-N-methylbenzenamine. Retrieved January 16, 2026, from [Link]
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Wisdomlib. (2025). Substituted aniline: Significance and symbolism. Retrieved January 16, 2026, from [Link]
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PubMed. (2010). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Retrieved January 16, 2026, from [Link]
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-
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PubMed. (1966). Determination of enzymic demethylation of p-chloro-N-methylaniline. Assay of aniline and p-chloroaniline. Analytical Biochemistry. Retrieved January 16, 2026, from [Link]
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Introduction: Unveiling the Synthetic Potential of 4-Chloro-N-methylaniline Hydrochloride
An In-Depth Technical Guide to the Applications of 4-Chloro-N-methylaniline Hydrochloride in Organic Synthesis
This guide provides a comprehensive overview of the applications of 4-Chloro-N-methylaniline hydrochloride, a versatile chemical intermediate, in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's utility as a foundational building block in the synthesis of pharmaceuticals, dyes, and agrochemicals, supported by detailed experimental protocols and mechanistic insights.
4-Chloro-N-methylaniline hydrochloride (CAS No: 20385-43-1), and its free base form, 4-Chloro-N-methylaniline (CAS No: 932-96-7), are pivotal reagents in organic chemistry. The presence of a chloro-substituted aromatic ring and a secondary amine functional group imparts a unique reactivity profile, making it a valuable precursor for a diverse array of complex molecules.[1] The chloro- and methylamino- substituents enhance its reactivity, enabling selective functionalization through various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[1] This guide will explore its significant contributions to several key areas of chemical synthesis.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈ClN · HCl |
| Molecular Weight | 178.07 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 198-202 °C |
| Solubility | Soluble in water and polar organic solvents |
Pharmaceutical Synthesis: A Scaffold for Bioactive Molecules
4-Chloro-N-methylaniline serves as a crucial structural motif in the development of novel pharmaceutical agents.[2][3] Its derivatives have been investigated for a range of therapeutic applications, most notably in the synthesis of targeted cancer therapeutics and agonists for metabolic disease targets.
Synthesis of 4-Anilinoquinazolines as Potential Anticancer Agents
The 4-anilinoquinazoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that inhibit receptor tyrosine kinases (RTKs).[2][4][5][6] 4-Chloro-N-methylaniline can be effectively utilized in the N-arylation of 4-chloroquinazolines to generate these bioactive molecules. Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation, often proceeding in a base-free manner which enhances functional group tolerance.[1][2][6]
Protocol 1: Microwave-Assisted N-Arylation of 4-Chloroquinazolines
This protocol describes a general procedure for the microwave-mediated synthesis of 4-anilinoquinazolines, adapted from established methodologies for the reaction of N-methylanilines with 4-chloroquinazolines.[1][2]
Materials:
-
4-Chloro-N-methylaniline hydrochloride
-
Substituted 4-chloroquinazoline
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Microwave reactor vials
-
Sodium bicarbonate (for neutralization of the hydrochloride salt)
Procedure:
-
Preparation of the Reaction Mixture: In a 10 mL microwave reactor vial, combine the substituted 4-chloroquinazoline (1.0 mmol), 4-Chloro-N-methylaniline (1.2 mmol), and sodium bicarbonate (1.2 mmol).
-
Solvent Addition: Add a 1:1 mixture of THF and deionized water (4 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-40 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinazoline derivative.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often higher yields.[1][2]
-
THF/Water Solvent System: This solvent mixture provides good solubility for both the reactants and facilitates efficient microwave heating. The aqueous component can also play a beneficial role in the reaction mechanism.
-
Base-Free Conditions (or mild base): The use of a mild base like sodium bicarbonate is sufficient to neutralize the hydrochloride salt of the aniline, liberating the free amine for reaction. This avoids the use of strong bases that could be incompatible with sensitive functional groups on the substrates.
Diagram 1: Microwave-Assisted N-Arylation Workflow
Caption: Workflow for the synthesis of 4-anilinoquinazolines.
Synthesis of TGR5 Agonists for Metabolic Diseases
The G-protein coupled receptor TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[7][8] 4-Chloro-N-methylaniline has been utilized as a key building block in the synthesis of potent TGR5 agonists. A notable example involves the reaction with 3-chloropyrazine-2-carboxylate derivatives to form a 3-phenoxypyrazine-2-carboxamide scaffold.[7][9]
Azo Dyes Synthesis: A Chromophoric Building Block
Azo dyes are a major class of synthetic colorants characterized by the -N=N- azo group, which forms a conjugated system responsible for their color. The synthesis of azo dyes is a classic two-step process involving diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. 4-Chloro-N-methylaniline can be diazotized and coupled to various aromatic compounds to produce a range of colors.
Protocol 2: Synthesis of an Azo Dye from 4-Chloro-N-methylaniline Hydrochloride
This protocol provides a representative procedure for the synthesis of an azo dye using 4-Chloro-N-methylaniline hydrochloride and 2-naphthol as the coupling partner.
Materials:
-
4-Chloro-N-methylaniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
Part 1: Diazotization
-
Preparation of the Amine Solution: In a 100 mL beaker, dissolve 1.78 g (0.01 mol) of 4-Chloro-N-methylaniline hydrochloride in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C. The resulting diazonium salt solution should be used immediately.
Part 2: Azo Coupling
-
Preparation of the Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. A colored precipitate of the azo dye will form immediately.
-
Completion of Reaction: Continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
Part 3: Isolation and Purification
-
Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with cold distilled water to remove any unreacted salts.
-
Drying: Allow the product to air dry or in a desiccator. The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.
Trustworthiness of the Protocol: The diazotization and azo coupling reactions are well-established and reliable synthetic transformations. Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The coupling reaction is typically fast and high-yielding.
Diagram 2: Azo Dye Synthesis Pathway
Caption: Overall reaction pathway for the azo dye synthesis.
Agrochemical Synthesis: A Precursor for Crop Protection Agents
4-Chloro-N-methylaniline and its structural isomers are valuable intermediates in the agrochemical industry for the synthesis of herbicides and fungicides.[4] The presence of the chloro and methyl groups on the aniline ring can be tailored to enhance the biological activity and selectivity of the final agrochemical product. While specific, non-proprietary synthetic routes are less commonly published, the general synthetic strategies often involve nucleophilic substitution or cross-coupling reactions to build the desired active ingredient. For instance, the structurally related p-chloroaniline is a precursor in the synthesis of the fungicide pyraclostrobin.[10][11]
A Versatile Building Block in Cross-Coupling Reactions
The chloro- and amino- functionalities of 4-Chloro-N-methylaniline make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Buchwald-Hartwig Amination: The secondary amine of 4-Chloro-N-methylaniline can be coupled with aryl or heteroaryl halides to form tri-substituted amines.[12][13][14] This reaction is a powerful tool for constructing complex nitrogen-containing molecules. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with less reactive aryl chlorides.[12][15]
-
Suzuki-Miyaura Coupling: While less common for anilines themselves, the chloro-substituent on the aromatic ring can potentially participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds, although this would require careful selection of reaction conditions to favor C-C over C-N bond formation.
The utility of 4-Chloro-N-methylaniline as a building block in these powerful synthetic methods underscores its importance in the rapid and efficient construction of diverse molecular architectures for various applications.
References
-
Nishimura, R. H. V., Dos Santos, T., Murie, V. E., Furtado, L. C., Costa-Lotufo, L. V., & Clososki, G. C. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. Retrieved from [Link]
-
Reddy, T. S., Kulakarni, P., & Kulkarni, G. M. (2010). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 45(9), 4091-4097. [Link]
-
Nishimura, R. H. V., Dos Santos, T., Murie, V. E., Furtado, L. C., Costa-Lotufo, L. V., & Clososki, G. C. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
-
Hou, R., Yang, D., Wang, Y., Zhang, Y., & Li, Y. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 12(6), 3618–3629. [Link]
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Abbasi, H. A., & Ayed, N. J. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY EVALUATION. Plant Archives, 20(2), 6371-6377. [Link]
- Google Patents. (n.d.). CN104592117A - Synthesis method of pyraclostrobin.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). CN106008347A - Synthesis technology of pyraclostrobin.
-
Hou, R., Yang, D., Wang, Y., Zhang, Y., & Li, Y. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 12(6), 3618–3629. [Link]
-
Mondal, S., & Panda, G. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. STAR Protocols, 3(2), 101413. [Link]
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Mondal, S., & Panda, G. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 3(4), 101864. [Link]
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Lammer, C., Kles, C., & Dirsch, V. M. (2025). Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist. Journal of Natural Products. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Amination of Aryl Chlorides and Bromides and the Coupling of Sterically Hindered and Electron-Rich Substrates. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. The Journal of Organic Chemistry, 63(22), 7514-7515. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Organometallic Catalysis (pp. 1-36). Wiley-VCH. [Link]
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using 4-Chloro-N-methylaniline hydrochloride as a chemical intermediate
An Application Guide to 4-Chloro-N-methylaniline Hydrochloride: A Versatile Intermediate in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-N-methylaniline hydrochloride as a chemical intermediate. We delve into its critical role in advanced synthetic methodologies, with a primary focus on palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide moves beyond simple procedural outlines to explain the mechanistic rationale behind protocol design, offering field-proven insights to empower researchers to optimize their synthetic strategies. Detailed, self-validating protocols for key transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are presented, supported by quantitative data, visual workflows, and authoritative references.
Introduction and Compound Profile
4-Chloro-N-methylaniline is a valuable bifunctional building block in organic synthesis.[1][2] The presence of a secondary amine and a halogenated aromatic ring provides two distinct points for chemical modification. The chloro-substituent serves as a reactive handle for cross-coupling reactions, while the N-methylamino group can be a key pharmacophore or be further functionalized.[3] This dual reactivity makes it an important precursor for a wide range of more complex molecules.[2]
Physicochemical Properties
A thorough understanding of the compound's properties is essential for reaction planning and execution.
| Property | Value | Reference |
| CAS Number | 932-96-7 | [1] |
| Molecular Formula | C₇H₈ClN | [4] |
| Molecular Weight | 141.60 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | ~239 °C | [5] |
| Density | ~1.169 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | ~1.584 | [5] |
Safety and Handling
4-Chloro-N-methylaniline and its hydrochloride salt must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[6]
-
Hazards: The compound is flammable and can cause serious eye damage and respiratory irritation.[7] It is harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. The material may darken during storage and should be stored under an inert atmosphere as it is air-sensitive.[8]
-
Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][7][8]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Cl bond in 4-Chloro-N-methylaniline is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds.[9][10] While aryl chlorides are less reactive than their bromide or iodide counterparts, significant advances in ligand design have made their use routine and cost-effective.[11]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[12][13] In this context, 4-Chloro-N-methylaniline serves as the amine component, coupling with various aryl halides or triflates to produce N-methyl-N-aryl-4-chloroanilines. These products can then undergo a second cross-coupling reaction at the chloro position.
The catalytic cycle involves three key steps: oxidative addition, amination/deprotonation, and reductive elimination.[12][14] The choice of ligand is critical; bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) are highly effective because they promote the formation of a monoligated, coordinatively unsaturated Pd(0) species. This active catalyst readily undergoes oxidative addition with the aryl halide and accelerates the final, product-forming reductive elimination step.[15][16] A strong, non-nucleophilic base like sodium or potassium tert-butoxide (NaOtBu, KOtBu) is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate that precedes reductive elimination.[13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
This protocol details a representative procedure. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Materials:
-
4-Chloro-N-methylaniline hydrochloride
-
4-Bromotoluene
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
Experimental Workflow:
Caption: Experimental workflow for a typical Buchwald-Hartwig reaction.
Step-by-Step Procedure:
-
Preparation: In a glovebox or on a Schlenk line, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Through a septum, add anhydrous toluene. Stir for 10 minutes to form the active catalyst. Then, add 4-bromotoluene (1.0 equivalent) followed by 4-Chloro-N-methylaniline (1.2 equivalents). Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Parameter | Expected Outcome |
| Typical Yield | 75-95% |
| Purity (Post-Chromatography) | >98% |
| TLC Checkpoint | Disappearance of starting materials and appearance of a new, less polar spot. |
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and organic materials.[17][18] In this application, the C-Cl bond of 4-Chloro-N-methylaniline is the electrophilic site that couples with an organoboron reagent.[11]
The catalytic cycle is similar to other cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.[17] The oxidative addition of a C-Cl bond to a Pd(0) center is the rate-limiting step due to the bond's high strength.[11] Success hinges on using highly active catalytic systems. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential as they create a highly electron-rich, low-coordinate palladium center that can readily break the inert C-Cl bond.[11] Transmetalation requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species that transfers its organic group to the palladium center.[17]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
This protocol provides a general method for the C-C bond formation at the chloro-position.
Materials:
-
4-Chloro-N-methylaniline hydrochloride
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane/Water (e.g., 10:1 mixture)
-
Standard inert atmosphere glassware
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask, add 4-Chloro-N-methylaniline (1.0 equivalent), phenylboronic acid (1.5 equivalents), K₃PO₄ (3.0 equivalents), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). Note: If using the hydrochloride salt, ensure enough base is present to neutralize the HCl and drive the reaction.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Isolation: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using flash column chromatography to isolate the N-methyl-4-phenylaniline.
| Parameter | Expected Outcome |
| Typical Yield | 70-90% |
| Purity (Post-Chromatography) | >98% |
| Validation Checkpoint | LC-MS analysis should confirm the expected mass of the coupled product. |
Summary and Outlook
4-Chloro-N-methylaniline hydrochloride is a highly effective and versatile intermediate. Its true power is unlocked through modern palladium-catalyzed cross-coupling reactions, which enable the precise and efficient construction of complex C-N and C-C bonds. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers in drug discovery and chemical synthesis. By understanding the causal relationships between reagents, catalysts, and reaction outcomes, scientists can rationally design and execute synthetic routes to novel and valuable molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- Benchchem. (n.d.). Application Note: Protocol for N-alkylation of Aniline with 5-hexen-2-yl Bromide.
- Benchchem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Biosynth. (n.d.). 4-Chloro-N-methylaniline | 932-96-7.
- CPAchem Ltd. (n.d.). Safety data sheet for 4-Chloro-N-methylaniline.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Fluoro-N-methylaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Chloro-N-methylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- ChemicalBook. (n.d.). 4-Chloro-N-methylaniline CAS#: 932-96-7.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Wikipedia. (n.d.). Cross-coupling reaction.
- PubChem. (n.d.). 4-chloro-n-methylaniline.
- Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Chloro-N-methylaniline.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
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Topic: Analytical Methods for the Detection of 4-Chloro-N-methylaniline Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of robust analytical methodologies for the quantitative and qualitative analysis of 4-Chloro-N-methylaniline hydrochloride, a key chemical intermediate. The focus is on providing field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, impurity profiling, and stability testing in pharmaceutical and chemical manufacturing. The protocols herein are designed to be self-validating, grounded in established scientific principles, and compliant with regulatory expectations for analytical method validation.[1][2]
Introduction: The Analytical Imperative
4-Chloro-N-methylaniline hydrochloride (C₇H₉Cl₂N, MW: 178.06) is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[3] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final product. The presence of isomers, starting materials, or degradation products can have significant implications. Therefore, validated, sensitive, and specific analytical methods are not merely a procedural formality but a cornerstone of Good Manufacturing Practice (GMP).[4]
This document details two primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis of non-volatile and thermally labile compounds, ideal for determining the purity and concentration of 4-Chloro-N-methylaniline hydrochloride in various matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and definitive identification of volatile compounds.[5] It offers unparalleled specificity for impurity identification and trace-level analysis of the free base form, 4-Chloro-N-methylaniline.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Principle and Rationale
Reverse-Phase HPLC (RP-HPLC) is the method of choice for this analyte due to its polarity and UV-active nature. The separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase. By manipulating the mobile phase composition, the retention of 4-Chloro-N-methylaniline can be finely controlled to achieve separation from potential impurities. UV detection is highly effective due to the aromatic chromophore in the molecule.
The selection of a C18 column is based on its proven versatility and robustness in separating small aromatic amines. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides the necessary polarity gradient and pH control. Maintaining a consistent pH is critical for ensuring reproducible retention times, as the ionization state of the aniline functional group is pH-dependent.
Detailed HPLC Protocol
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Reagents: Acetonitrile (HPLC Grade), Monobasic Sodium Phosphate (ACS Grade), Triethylamine (HPLC Grade), Phosphoric Acid (ACS Grade), Reagent Grade Water.
-
Reference Standard: 4-Chloro-N-methylaniline hydrochloride, certified purity >98%.[3]
Caption: HPLC analysis workflow from preparation to quantification.
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : pH 3.0 Phosphate Buffer* (32:68, v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 239 nm[6][7] |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
*Buffer Preparation: Dissolve 6.9 g of monobasic sodium phosphate in 1 L of water. Add 2.0 mL of triethylamine, and adjust the pH to 3.0 with phosphoric acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 4-Chloro-N-methylaniline hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing an estimated 25 mg of the analyte, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. If necessary, dilute further to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Framework
Validation provides documented evidence that the method is suitable for its intended purpose.[1] Key parameters, based on ICH guidelines, must be assessed.[8][9]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | Ability to assess the analyte in the presence of impurities, degradants, or matrix components.[4] | Peak purity analysis (PDA), no interference at the analyte's retention time in placebo/blank injections. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration.[8] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of test results to the true value, assessed by spike recovery. | 98.0% - 102.0% recovery for spiked samples. |
| Precision | Agreement among a series of measurements (Repeatability and Intermediate Precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[9] | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified.[9] | Signal-to-Noise ratio ≥ 3. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters.[6] | System suitability parameters remain within limits when flow rate, pH, or mobile phase composition are slightly varied. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Principle and Rationale
GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. For this analysis, the hydrochloride salt must be converted to its more volatile free base, 4-Chloro-N-methylaniline. This is typically achieved through a liquid-liquid extraction (LLE) from a basified aqueous solution into an organic solvent.[5]
The gas chromatograph separates the analyte from other volatile components in the sample matrix. The mass spectrometer then fragments the eluted analyte, producing a unique mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous identification. This method is particularly useful for confirming the identity of the main peak and characterizing unknown impurities.
Detailed GC-MS Protocol
-
GC-MS System: A gas chromatograph with a capillary column injection port coupled to a mass selective detector.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Reagents: Dichloromethane (GC Grade), Sodium Hydroxide (ACS Grade), Anhydrous Sodium Sulfate, Reagent Grade Water.
-
Reference Standard: 4-Chloro-N-methylaniline (free base), >97% purity.[10]
Caption: GC-MS sample preparation and analysis workflow.
| Parameter | Recommended Setting |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or Split 10:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 300 amu |
-
Dissolve a known quantity of the sample in reagent water.
-
Adjust the sample pH to >11 using 2M Sodium Hydroxide to ensure the analyte is in its free base form.
-
Transfer the aqueous solution to a separatory funnel and extract three times with an appropriate volume of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter or decant the dried organic extract. If necessary, concentrate under a gentle stream of nitrogen to a final volume of 1 mL.
Data Analysis and Interpretation
The primary identification is made by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Unambiguous confirmation is achieved by comparing the acquired mass spectrum of the sample peak with a reference spectrum from a spectral library (e.g., NIST) or a contemporaneously analyzed standard. The mass spectrum of 4-Chloro-N-methylaniline is expected to show a molecular ion peak (M+) at m/z 141 and a characteristic isotopic pattern for the chlorine atom (M+2 peak at ~33% of M+).[11]
Orthogonal Spectroscopic Methods for Identification
While chromatographic methods are primary for separation and quantification, spectroscopic techniques provide definitive structural confirmation.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. The IR spectrum of 4-Chloro-N-methylaniline hydrochloride will show characteristic absorptions for N-H bonds (in the salt form), aromatic C-H stretching, and C-Cl bonds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unequivocal structure elucidation.[11][13]
These methods are typically employed for the characterization of reference standards and for investigating the structure of unknown impurities isolated via preparative chromatography.
Conclusion
The reliable analysis of 4-Chloro-N-methylaniline hydrochloride is critical for ensuring product quality and safety in regulated industries. The HPLC method detailed here provides a robust and accurate approach for quantification and purity assessment. The complementary GC-MS method offers unparalleled specificity for identity confirmation and trace impurity analysis. Employing these validated analytical methods ensures data integrity and compliance with stringent regulatory standards, ultimately safeguarding public health.[1]
References
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Comprehensive Purification Strategies for 4-Chloro-N-methylaniline Hydrochloride
An Application Guide for Drug Development Professionals
Abstract
This application note provides a detailed guide for the purification of 4-Chloro-N-methylaniline hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] We present and dissect three primary purification methodologies: recrystallization, acid-base extraction, and column chromatography. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles to empower researchers to adapt these methods to their specific needs. This guide also covers essential analytical techniques for purity assessment and offers a troubleshooting matrix for common challenges, ensuring that drug development professionals can achieve the high purity standards required for their research and manufacturing processes.
Introduction: The Imperative for Purity
4-Chloro-N-methylaniline serves as a critical building block in modern organic synthesis.[2] Its hydrochloride salt is often the preferred form for handling and storage due to its increased stability compared to the free base. However, synthetic routes can introduce a variety of impurities, including unreacted starting materials (e.g., 4-chloroaniline), by-products from side reactions (e.g., isomers or over-methylated species), and degradation products from exposure to air or light.[3][4][5]
The presence of such impurities can have profound consequences in drug development, potentially leading to altered pharmacological activity, increased toxicity, or complications in downstream process chemistry. Therefore, robust and reliable purification techniques are not merely a matter of laboratory best practice but a critical step in ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides the foundational knowledge and practical protocols to achieve high-purity 4-Chloro-N-methylaniline hydrochloride.
Physicochemical Profile
Understanding the physicochemical properties of both the free base and its hydrochloride salt is fundamental to designing an effective purification strategy. The hydrochloride salt's properties are dictated by its ionic character, leading to higher melting points and different solubility profiles compared to the neutral free amine.
| Property | 4-Chloro-N-methylaniline (Free Base) | 4-Chloro-N-methylaniline HCl (Salt) | Rationale & Significance |
| Molecular Formula | C₇H₈ClN[6][7] | C₇H₉Cl₂N | The addition of HCl increases the molecular weight and changes the elemental composition. |
| Molecular Weight | 141.60 g/mol [6][7] | 178.06 g/mol [8][9] | Essential for stoichiometric calculations and characterization. |
| Appearance | Colorless to yellow liquid | Expected to be a white to off-white crystalline solid, similar to related compounds.[1][8] | A significant color deviation in the salt can indicate oxidative impurities. |
| Boiling Point | ~239 °C (at 760 mmHg)[6][10] | Not applicable (decomposes) | The salt is non-volatile and will likely decompose before boiling. Distillation is only suitable for the free base. |
| Melting Point | Not applicable | Expected to be high (>200 °C), similar to 4-methylaniline HCl (241-245 °C).[1] | A sharp, high melting point is a key indicator of purity. |
| Solubility | Soluble in common organic solvents.[11] | Soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in non-polar organic solvents (e.g., hexanes, diethyl ether). | This differential solubility is the cornerstone of both recrystallization and acid-base extraction techniques. |
Strategic Approach to Purification
The choice of purification method depends on the nature and quantity of the impurities, the required purity level, and the scale of the operation. The following decision workflow provides a logical pathway for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification technique.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 4-Chloro-N-methylaniline and its derivatives are harmful if swallowed, inhaled, or in contact with skin.
Protocol 1: Recrystallization
Principle: This is the most direct method for purifying a solid crystalline compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[12] By dissolving the impure solid in a minimum amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[13]
Solvent Selection: The ideal solvent should dissolve the hydrochloride salt poorly at room temperature but readily at its boiling point. For amine hydrochlorides, polar protic solvents are excellent candidates.
-
Primary Choice: Ethanol/Water or Isopropanol. The addition of a small amount of water can enhance solubility when hot, while the alcohol ensures lower solubility when cold.
-
Alternative: Acetic acid can be effective for basic compounds but may be harder to remove.[4]
Step-by-Step Methodology:
-
Solubility Test: Place ~50 mg of the crude hydrochloride salt into a test tube. Add the chosen solvent (e.g., 95:5 isopropanol:water) dropwise at room temperature until a slurry is formed. Heat the mixture gently. If the solid dissolves completely upon heating and reappears upon cooling, the solvent system is suitable.
-
Dissolution: Place the bulk of the crude 4-Chloro-N-methylaniline hydrochloride into an Erlenmeyer flask. Add the minimum amount of the selected solvent system to just cover the solid.
-
Heating: Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the final yield.[13]
-
Decolorization (Optional): If the solution is colored due to oxidative impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Acid-Base Extraction
Principle: This technique is ideal for separating the basic 4-Chloro-N-methylaniline from any neutral or acidic impurities. The process involves converting the hydrochloride salt to its free base form, which is soluble in organic solvents but insoluble in water. The free base can then be isolated and subsequently converted back to the pure hydrochloride salt.[14][15]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-Chloro-N-methylaniline hydrochloride in deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) while swirling until the solution is basic (pH 9-10, check with pH paper). The free amine will precipitate or form an oil.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate) into a clean flask. Perform two more extractions on the aqueous layer with fresh organic solvent, combining all organic extracts. The neutral and acidic impurities will remain in the aqueous layer or be removed in this step.
-
Washing & Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified 4-Chloro-N-methylaniline free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). While stirring, slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation ceases.
-
Isolation & Drying: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum as described in Protocol 1.
Protocol 3: Column Chromatography
Principle: Chromatography is a powerful technique for separating compounds with very similar properties. For a polar, ionic compound like an amine hydrochloride, specialized methods are required to achieve good separation.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC, or aqueous normal-phase chromatography, is highly effective for purifying very polar compounds that have poor retention in reversed-phase chromatography.[16][17][18]
-
Stationary Phase: Silica gel, or preferably an amine- or diol-bonded silica phase.[16][19]
-
Mobile Phase: A gradient starting from a high concentration of an organic solvent (e.g., 95-100% acetonitrile) and increasing the proportion of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate).[18] The strong solvent in HILIC is water.[16]
-
Procedure:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase or a strong solvent like methanol.
-
Load the sample onto a pre-equilibrated HILIC column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Method B: Normal-Phase Chromatography with Modifier Standard silica gel can be used, but the basic nature of the free amine (if present from dissociation) can cause significant tailing and poor separation.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) with a small amount of a basic modifier (e.g., 0.5-1% triethylamine) added to the mobile phase.[3] The modifier deactivates acidic sites on the silica gel, improving peak shape.
-
Note: This method is generally more suitable for the free base than the hydrochloride salt.
Purity Assessment
Confirming the purity of the final product is a critical validation step. A combination of methods should be employed.
-
Melting Point: A sharp melting point range (within 1-2 °C) that is consistent with literature values for the pure substance is a strong indicator of high purity.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot under various visualization techniques (e.g., UV light, iodine) suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method is typically used for aniline derivatives.[20][21]
| HPLC Parameter | Recommended Condition |
| Column | C18-bonded silica, 5 µm (e.g., Purospher® STAR RP-18)[22] |
| Mobile Phase | A: Water + 0.1% Phosphoric Acid or Formic AcidB: Acetonitrile[20][22] |
| Gradient | Isocratic or gradient elution (e.g., 30% B) |
| Flow Rate | 1.0 mL/min[22] |
| Detection | UV at 220 nm or 254 nm[22] |
| Purity Calculation | Based on peak area percentage from the chromatogram. |
-
Gas Chromatography (GC): Can be used to assess purity, but the sample must first be converted to the volatile free base. EPA method 8131 provides conditions for related aniline compounds.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and identify impurities by the presence of unexpected signals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling (Recrystallization) | 1. Too much solvent was used.2. The compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent and allow it to cool again.2. Try a different solvent system where the compound is less soluble. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) dropwise. |
| Oily precipitate forms instead of crystals | 1. The melting point of the compound is lower than the temperature of the solution.2. Presence of impurities that are depressing the melting point. | 1. Lower the temperature at which crystallization begins; try a lower-boiling solvent.2. Attempt purification by another method first (e.g., acid-base extraction) to remove the problematic impurities. |
| Poor recovery of material | 1. Too much solvent was used.2. The crystals were washed with solvent that was not ice-cold.3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals.2. Ensure the washing solvent is thoroughly chilled.3. Use a pre-warmed funnel and flask for hot filtration. |
| Persistent color in final product | Oxidative or highly colored impurities are present. | Use activated charcoal during recrystallization (Protocol 1, Step 4). Ensure the compound is stored under an inert atmosphere away from light. |
| Emulsion forms during acid-base extraction | The organic and aqueous layers have similar densities or contain surfactants. | Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength and density of the aqueous phase, which helps break the emulsion. |
Conclusion
The purification of 4-Chloro-N-methylaniline hydrochloride is a critical process that directly impacts the quality of research and manufacturing outcomes in the pharmaceutical and chemical industries. By understanding the fundamental principles of recrystallization, acid-base extraction, and chromatography, and by applying the detailed protocols provided in this guide, scientists can confidently and consistently achieve the high level of purity required for their applications. The selection of the appropriate method, careful execution, and rigorous analytical validation are the cornerstones of producing a high-quality chemical intermediate.
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- Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
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- Engineering Ideas Clinic.
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- Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- SIELC Technologies. (2018). 4-Chloroaniline.
- Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. US1878970A.
- SIELC Technologies. (2018). 4-Chloro-N-methylaniline.
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- BLD Pharm. 932-96-7|4-Chloro-N-methylaniline.
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- TCI EUROPE N.V. 4-Chloro-N-methylaniline | 932-96-7.
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- LGC Standards. 4-Chloro-2-methylaniline Hydrochloride.
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- Thermo Scientific Chemicals. 4-Chloro-N-methylaniline, 95%.
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Application Notes and Protocols: Mechanistic Studies of 4-Chloro-N-methylaniline Hydrochloride Reactions
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction mechanisms involving 4-chloro-N-methylaniline hydrochloride. It delves into the synthesis, reactivity, and key transformations of this versatile intermediate. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both accuracy and reproducibility.
Introduction: The Significance of 4-Chloro-N-methylaniline
4-Chloro-N-methylaniline is a substituted aniline derivative that serves as a pivotal building block in the synthesis of a wide range of organic compounds. [1][2]Its molecular structure, featuring a chlorine atom at the para-position and a methylamino group, dictates its reactivity and makes it a valuable precursor in the pharmaceutical, agrochemical, and dye industries. [1]Understanding the reaction mechanisms of its hydrochloride salt is crucial for optimizing synthetic routes and developing novel molecules. This guide will explore the fundamental reactions involving this compound, providing both theoretical insights and practical, step-by-step protocols.
Core Reaction Mechanisms and Synthetic Pathways
The reactivity of 4-chloro-N-methylaniline is primarily governed by the interplay of the electron-donating methylamino group and the electron-withdrawing, yet ortho-para directing, chloro group. This section will dissect the key reaction mechanisms.
Synthesis of 4-Chloro-N-methylaniline
The synthesis of 4-chloro-N-methylaniline can be approached through several pathways. Two common methods are the N-methylation of 4-chloroaniline and the reduction of a suitable nitroaromatic precursor.
2.1.1. N-Methylation of 4-Chloroaniline
The direct methylation of 4-chloroaniline is a common synthetic route. This reaction typically involves the use of a methylating agent in the presence of a base. A "borrowing hydrogen" mechanism, often catalyzed by transition metals like iridium(I) complexes, provides an efficient and atom-economical approach where methanol can be used as the C1 source. [3]
Diagram: Proposed "Borrowing Hydrogen" Mechanism for N-Methylation
Caption: "Borrowing Hydrogen" catalytic cycle for N-methylation.
2.1.2. Reduction of N-methyl-4-nitroaniline
An alternative route involves the reduction of an N-methylated nitroaromatic precursor. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. [4]Common reducing agents include metals in acidic media (e.g., Fe/HCl) or catalytic hydrogenation. [4][5][6]The mechanism of nitro group reduction is complex, often proceeding through nitroso and hydroxylamine intermediates. [7]
Diagram: General Reduction Pathway of a Nitroarene
Caption: Stepwise reduction of an aromatic nitro group.
Electrophilic Aromatic Substitution
The aniline moiety is strongly activating, directing incoming electrophiles to the ortho and para positions. In 4-chloro-N-methylaniline, the para position is blocked by the chlorine atom, thus electrophilic substitution will primarily occur at the positions ortho to the methylamino group.
Nucleophilic Aromatic Substitution (Sandmeyer-type Reactions)
The amino group of 4-chloro-N-methylaniline can be converted into a diazonium salt, which is an excellent leaving group. This allows for a variety of nucleophilic aromatic substitutions, famously known as the Sandmeyer reaction. [8][9][10]This reaction is a powerful tool for introducing a range of functional groups onto the aromatic ring, such as halogens, cyano groups, and hydroxyl groups, often using copper(I) salts as catalysts. [8][9][11][12]The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical. [8][9]
Diagram: The Sandmeyer Reaction Mechanism
Caption: Key steps in the copper-catalyzed Sandmeyer reaction.
Palladium-Catalyzed Cross-Coupling Reactions
4-Chloro-N-methylaniline can participate as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. [13][14][15][16][17]This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. In this context, 4-chloro-N-methylaniline would typically serve as the amine component, reacting with another aryl halide. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. [13][16]
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemicals. [18][19][20][21]4-Chloro-N-methylaniline is harmful if swallowed, in contact with skin, or if inhaled. [22]It is also a flammable liquid and vapor. [19][22]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. [18][20]
Protocol for the Synthesis of 4-Chloro-N-methylaniline via Reductive Amination
This protocol details the synthesis of 4-chloro-N-methylaniline from 4-chloroaniline and paraformaldehyde via reductive amination.
Materials:
-
4-chloroaniline
-
Paraformaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in methanol.
-
Add paraformaldehyde (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reaction Monitoring by Gas Chromatography (GC)
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
Sample Preparation:
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quench the aliquot with 1 mL of saturated sodium bicarbonate solution.
-
Extract with 1 mL of ethyl acetate.
-
Inject 1 µL of the organic layer into the GC.
Data Analysis and Characterization
The identity and purity of 4-chloro-N-methylaniline and its reaction products should be confirmed using standard analytical techniques.
| Technique | Expected Data for 4-Chloro-N-methylaniline | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, the N-H proton, and the N-methyl protons. | [23] |
| ¹³C NMR | Resonances for the aromatic carbons and the N-methyl carbon. | [24] |
| FT-IR | Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, and C-Cl stretching. | [23] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight (141.60 g/mol ). | [25] |
| GC | A single major peak at a characteristic retention time, indicating purity. | [26] |
Applications in Drug Development
4-Chloro-N-methylaniline is a key intermediate in the synthesis of various pharmaceutical compounds. [1][27]Its structural motif is found in molecules with diverse therapeutic applications, including analgesics, anti-inflammatory drugs, and antipsychotics. [1][27]The reaction mechanisms and protocols described in this guide are fundamental to the efficient and controlled synthesis of these active pharmaceutical ingredients (APIs).
Conclusion
This application note provides a comprehensive overview of the key reaction mechanisms involving 4-chloro-N-methylaniline hydrochloride. By understanding the underlying principles of its synthesis and reactivity, researchers can effectively utilize this versatile building block in their synthetic endeavors. The detailed protocols and analytical guidance aim to ensure reliable and reproducible results in the laboratory.
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Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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4-Chloro-N-methylaniline | CAS#:932-96-7 | Chemsrc. (2025, August 25). Retrieved January 16, 2026, from [Link]
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Bidal, Y. D., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]
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N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega. (2023, February 1). Retrieved January 16, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
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Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved January 16, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 16, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 16, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 16, 2026, from [Link]
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SANDMEYER REACTION - Pcm Encyclopedia. (2016, March 25). Retrieved January 16, 2026, from [Link]
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Proposed reaction mechanism for light promoted N-alkylation of... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019, April 29). Retrieved January 16, 2026, from [Link]
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Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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4-Chloro-2-methylaniline hydrochloride - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]
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The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. (2025, October 15). Retrieved January 16, 2026, from [Link]
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4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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reduction of nitro compounds | Lecture no. 06 | Organic Chemistry - YouTube. (2021, July 11). Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of 4-Chloro-N-methylaniline Hydrochloride for Enhanced Analytical Detection
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the chemical derivatization of 4-Chloro-N-methylaniline hydrochloride, a compound of interest in pharmaceutical and chemical synthesis. Due to its polarity and, in its salt form, non-volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Similarly, its native UV absorbance may be insufficient for trace-level quantification by high-performance liquid chromatography (HPLC). This document outlines two primary derivatization strategies to overcome these analytical hurdles: silylation and acylation for GC-MS analysis, and pre-column derivatization for enhanced UV detection in HPLC. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the accurate and sensitive quantification of 4-Chloro-N-methylaniline.
Introduction: The Rationale for Derivatization
4-Chloro-N-methylaniline is a secondary aromatic amine utilized as an intermediate in various manufacturing processes, including the synthesis of pharmaceuticals and dyes.[1] Its analysis is often crucial for process monitoring, quality control, and impurity profiling. The hydrochloride salt form, while improving stability and water solubility, presents a significant challenge for GC-based methods due to its non-volatile nature.
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[2] For 4-Chloro-N-methylaniline, the primary objectives of derivatization are:
-
Increased Volatility for GC Analysis: By replacing the active hydrogen on the secondary amine, intramolecular hydrogen bonding is eliminated, and polarity is reduced, leading to increased volatility.[3]
-
Improved Thermal Stability: Derivatization can protect the analyte from degradation at the high temperatures of the GC inlet and column.[2]
-
Enhanced Detectability for HPLC Analysis: For HPLC with UV detection, derivatization can introduce a chromophore with a high molar absorptivity at a convenient wavelength, significantly improving sensitivity.[4]
-
Improved Chromatographic Behavior: Derivatization often leads to sharper, more symmetrical peaks by reducing interactions with active sites on the analytical column.[3]
This guide will detail validated protocols for both GC-MS and HPLC analysis, explaining the underlying chemical principles and providing practical, step-by-step instructions.
Critical First Step: Neutralization of the Hydrochloride Salt
Before any derivatization reaction can proceed, the 4-Chloro-N-methylaniline hydrochloride must be converted to its free base form. The acidic proton on the amine nitrogen will interfere with the derivatizing reagents, which are typically nucleophilic in nature.
Protocol 1: In-Situ Neutralization
This is the most common and efficient approach, where a base is added directly to the reaction mixture to neutralize the hydrochloride and facilitate the derivatization reaction in a single step.
-
Rationale: The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, or a mild inorganic base like sodium bicarbonate, will scavenge the proton from the amine, allowing the nitrogen's lone pair of electrons to participate in the derivatization reaction.[5]
The general reaction is as follows:
Cl-C₆H₄-NH(CH₃)₂⁺Cl⁻ + Base → Cl-C₆H₄-N(CH₃) + Base-H⁺Cl⁻
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the goal is to create a volatile and thermally stable derivative. The two most effective methods for secondary amines are silylation and acylation.
Silylation
Silylation involves the replacement of the active hydrogen on the amine with a trimethylsilyl (TMS) group.[3] This method is highly effective at increasing volatility and is one of the most common derivatization techniques in GC.[6]
dot
Caption: Workflow for GC-MS analysis of 4-Chloro-N-methylaniline hydrochloride.
Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
MSTFA is a powerful silylating agent that reacts readily with secondary amines. Its byproducts are volatile and generally do not interfere with the chromatography.[6]
Materials:
-
4-Chloro-N-methylaniline hydrochloride standard
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine or Triethylamine (anhydrous)
-
Acetonitrile or Dichloromethane (anhydrous, GC grade)
-
Sodium bicarbonate (for neutralization, if not using an in-situ base)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Neutralization: Weigh approximately 1 mg of 4-Chloro-N-methylaniline hydrochloride into a reaction vial. Add 1 mL of acetonitrile and a small excess of sodium bicarbonate powder. Vortex for 1 minute to neutralize the salt. Centrifuge to pellet the excess base.
-
Derivatization: Transfer the supernatant to a new, dry reaction vial. Add 100 µL of MSTFA.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
Expected Derivative: N-(4-chlorophenyl)-N-methyl-N-(trimethylsilyl)amine
Table 1: GC-MS Analytical Conditions for Silylated Derivative
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Acylation
Acylation involves the reaction of the amine with an acylating agent, typically a perfluorinated anhydride, to form a stable amide.[7] This not only increases volatility but also introduces fluorine atoms, which can enhance sensitivity with an electron capture detector (ECD), although MS detection is more common.
Protocol 3: Acylation with Trifluoroacetic Anhydride (TFAA)
TFAA is a highly reactive acylating agent that rapidly derivatizes primary and secondary amines.
Materials:
-
4-Chloro-N-methylaniline hydrochloride standard
-
TFAA (Trifluoroacetic Anhydride)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous, GC grade)
-
Saturated sodium bicarbonate solution
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of 4-Chloro-N-methylaniline hydrochloride in 1 mL of ethyl acetate in a reaction vial.
-
In-situ Neutralization and Derivatization: Add 100 µL of pyridine, followed by 50 µL of TFAA.
-
Reaction: Cap the vial and vortex for 1 minute. Let it stand at room temperature for 15 minutes.
-
Work-up: Add 1 mL of saturated sodium bicarbonate solution to quench the excess TFAA and neutralize the pyridinium salt. Vortex and allow the layers to separate.
-
Analysis: Carefully transfer the upper organic layer to a new vial for GC-MS injection.
Expected Derivative: N-(4-chlorophenyl)-N-methyl-2,2,2-trifluoroacetamide
Table 2: GC-MS Analytical Conditions for Acylated Derivative
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial 80°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 m/z |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization aims to attach a chromophoric or fluorophoric tag to the molecule to enhance its detection by UV-Vis or fluorescence detectors. This is particularly useful for trace analysis.[8]
dot
Caption: Workflow for HPLC-UV analysis of 4-Chloro-N-methylaniline hydrochloride.
Protocol 4: Pre-column Derivatization with Benzoyl Chloride
Benzoyl chloride reacts with the secondary amine to form a benzamide derivative, which has a strong UV chromophore, allowing for sensitive detection around 230-254 nm.
Materials:
-
4-Chloro-N-methylaniline hydrochloride standard
-
Benzoyl chloride
-
1 M Sodium hydroxide solution
-
Acetonitrile (HPLC grade)
-
Reaction vials (2 mL)
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-Chloro-N-methylaniline hydrochloride in acetonitrile.
-
Derivatization: In a reaction vial, mix 100 µL of the sample solution with 200 µL of 1 M sodium hydroxide solution. Add 20 µL of benzoyl chloride.
-
Reaction: Cap the vial and vortex vigorously for 2 minutes. The reaction should be complete within this time at room temperature.
-
Quenching: The excess benzoyl chloride will be hydrolyzed by the sodium hydroxide.
-
Analysis: The reaction mixture can be directly injected into the HPLC system. A filtration step may be necessary if precipitation occurs.
Expected Derivative: N-(4-chlorophenyl)-N-methylbenzamide
Table 3: HPLC-UV Analytical Conditions
| Parameter | Value |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Data Interpretation and Validation
GC-MS: The identity of the derivatized analyte should be confirmed by its mass spectrum. For the TMS derivative, characteristic fragments would include the molecular ion (M+), M-15 (loss of a methyl group), and other fragments specific to the silylated aniline structure. For the TFA derivative, the molecular ion and fragments corresponding to the loss of CF3 and the trifluoroacetyl group would be expected.
HPLC-UV: The derivatized product will have a significantly longer retention time than the underivatized analyte due to its increased hydrophobicity. The UV spectrum of the peak should be consistent with the benzamide structure. Quantification should be performed using a calibration curve prepared by derivatizing known concentrations of the standard.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the derivatization and subsequent analysis of 4-Chloro-N-methylaniline hydrochloride by both GC-MS and HPLC. The choice of method will depend on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper sample preparation, particularly the initial neutralization of the hydrochloride salt, is critical for the success of these derivatization procedures. By converting 4-Chloro-N-methylaniline into a more analytically amenable form, these methods enable accurate and sensitive quantification, which is essential for quality control and safety assessment in the pharmaceutical and chemical industries.
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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- Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temper
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SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
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Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]
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Chromatography Online. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. Retrieved from [Link]
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PubMed. (2005). Alpha-trialkylsilyl amino acid stability. Retrieved from [Link]
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PubMed. (n.d.). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Retrieved from [Link]
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Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-methylaniline. Retrieved from [Link]
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mzCloud. (2015, November 19). 4 Chloro N methylaniline. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 4-Chloro-N-methylaniline Hydrochloride in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Chloro-N-methylaniline hydrochloride. It serves as a pivotal building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. These notes detail the compound's physicochemical properties, critical safety protocols, and its strategic implementation in synthetic workflows. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide aims to empower chemists to leverage this versatile intermediate for the discovery and development of novel pharmaceutical agents.
Introduction: A Versatile Scaffold for Targeted Therapies
4-Chloro-N-methylaniline is a substituted aniline derivative that has emerged as a crucial intermediate in modern chemical synthesis.[1] Its hydrochloride salt is often used to improve stability and handling characteristics. The molecule's structure, featuring a chlorinated phenyl ring with an N-methylated amino group, provides a unique combination of reactivity and structural motifs that are highly sought after in drug design.
The presence of the chlorine atom significantly influences the electronic properties of the aromatic ring and can serve as a key interaction point within a biological target, or modulate the compound's metabolic stability and pharmacokinetic profile.[2] The secondary amine offers a reactive site for constructing more complex molecules, making it an ideal precursor for a wide range of pharmaceutical compounds, from kinase inhibitors to other targeted agents.[3][4] This guide provides the foundational knowledge and practical protocols required to effectively utilize this valuable chemical building block.
Compound Identification and Properties
Precise identification and understanding of a reagent's physical properties are paramount for reproducible and successful experimentation.
| Property | Value | Source(s) |
| Compound Name | 4-Chloro-N-methylaniline hydrochloride | [5] |
| Synonyms | Benzenamine, 4-chloro-N-methyl-, hydrochloride | [6] |
| CAS Number | 30953-65-2 | [5] |
| Molecular Formula | C₇H₉Cl₂N | [6] |
| Molecular Weight | 178.06 g/mol | [6] |
| Appearance | Varies; typically a solid | N/A |
| Boiling Point (Free Base) | ~239 °C | [7][8] |
| Density (Free Base) | ~1.169 g/mL at 25 °C | [7][8] |
Note: Some physical properties listed are for the free base (4-Chloro-N-methylaniline, CAS 932-96-7) as data for the hydrochloride salt is less common. The salt form will have a significantly higher melting point and different solubility characteristics.
Critical Safety and Handling Protocols
Working with substituted anilines requires strict adherence to safety protocols due to their potential toxicity. The free base, 4-Chloro-N-methylaniline, is classified as a flammable liquid and vapor that can cause serious eye damage and skin and respiratory irritation.[9][10] It is also harmful if swallowed, inhaled, or in contact with skin.[9]
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[9]
3.2. Handling and Storage
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to prevent the formation of aerosols and vapors.[10][11]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The material is flammable.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[9]
-
Storage: Store in a dry, cool, and well-ventilated place.[9] Keep the container tightly closed and locked up.[9][11] The material may darken during storage.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]
3.3. First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[11]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[9]
-
If swallowed: Rinse mouth and call a physician or poison control center immediately. Do NOT induce vomiting.[9][12]
Application in Kinase Inhibitor Synthesis
A primary application of 4-Chloro-N-methylaniline is in the synthesis of 4-anilinoquinazoline derivatives. This chemical scaffold is the cornerstone of several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib, used in cancer therapy.[4] The 4-anilino portion of the molecule acts as a pharmacophore, binding to the ATP-binding site of the kinase domain. The N-methyl group and the 4-chloro substituent on the aniline ring are critical for optimizing potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols are representative examples of how 4-Chloro-N-methylaniline hydrochloride is utilized in a synthetic chemistry setting.
Protocol 1: Synthesis of a 6-Bromo-N-(4-chloro-phenyl)-N-methyl-2-phenylquinazolin-4-amine (A 4-Anilinoquinazoline Derivative)
This protocol is adapted from microwave-mediated N-arylation methodologies that provide rapid and efficient synthesis of 4-anilinoquinazolines.[4] Using the hydrochloride salt may require the addition of a base to liberate the free amine in situ.
5.1. Rationale The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing quinazoline ring system activates the C4-position for nucleophilic attack by the amine. Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[4]
5.2. Materials and Reagents
| Reagent | Supplier | Grade |
| 6-Bromo-4-chloro-2-phenylquinazoline | Various | >97% |
| 4-Chloro-N-methylaniline hydrochloride | Various | >98% |
| Diisopropylethylamine (DIPEA) | Various | Anhydrous |
| Tetrahydrofuran (THF) | Various | Anhydrous |
| Deionized Water | In-house | N/A |
| Ethyl Acetate | Various | ACS Grade |
| Brine (Saturated NaCl) | In-house | N/A |
| Anhydrous Sodium Sulfate | Various | ACS Grade |
5.3. Workflow Diagram
5.4. Step-by-Step Procedure
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-bromo-4-chloro-2-phenylquinazoline (1.0 mmol, 1.0 eq).
-
Add 4-Chloro-N-methylaniline hydrochloride (1.2 mmol, 1.2 eq).
-
Add diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq) to act as a non-nucleophilic base, neutralizing the HCl byproduct and the hydrochloride salt of the starting material.
-
Add a solvent mixture of THF and water (e.g., 4:1 ratio, 5 mL total volume). The water can facilitate the reaction.[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
After completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Combine pure fractions, concentrate, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Illustrative Synthesis of 4-Chloro-N-methylaniline (Free Base)
This protocol illustrates a common method for synthesizing substituted anilines: the reduction of a corresponding nitroaromatic compound.[13] This provides context on the origin of the building block itself.
5.1. Rationale The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Iron powder in the presence of an acid (like HCl) is a classic, cost-effective, and robust method for this conversion.[13] The reaction proceeds via a series of single-electron transfers from the iron metal.
5.2. Materials and Reagents
| Reagent | Supplier | Grade |
| 4-Chloro-1-methyl-2-nitrobenzene | Various | >97% |
| Iron Powder (<100 mesh) | Various | N/A |
| Ethanol | Various | ACS Grade |
| Hydrochloric Acid (HCl) | Various | Concentrated |
| Sodium Bicarbonate (NaHCO₃) | Various | ACS Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
5.3. Step-by-Step Procedure
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-chloro-1-methyl-2-nitrobenzene (1.0 eq) and iron powder (5.0 eq) in ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Add concentrated HCl (0.5 eq) dropwise via an addition funnel. Causality Note: The acid serves to activate the iron surface and acts as a proton source for the reduction.
-
Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and water.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-chloro-N-methylaniline.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Protocol 1 | Insufficient reaction time/temperature; Incomplete liberation of free amine; Deactivation of catalyst (if used). | Increase microwave irradiation time or temperature incrementally. Ensure sufficient base (2.2-2.5 eq) is used to neutralize both HCl byproduct and the starting material salt. |
| Formation of Side Products | Reaction with solvent; Dimerization of starting materials. | Ensure use of high-purity, anhydrous solvents. Lowering the reaction temperature might reduce side reactions, albeit at the cost of longer reaction time. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography (e.g., switch to a DCM/Methanol system). If yields are high, recrystallization may be an effective alternative. |
| Incomplete Reduction in Protocol 2 | Deactivated iron powder; Insufficient acid. | Pre-wash the iron powder with dilute HCl to activate it. Ensure sufficient acid is present to drive the reaction. |
Conclusion
4-Chloro-N-methylaniline hydrochloride is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity and advantageous structural features make it a reliable building block for constructing complex molecules, most notably in the field of oncology with the synthesis of kinase inhibitors. By understanding the principles behind its application and adhering to rigorous safety and experimental protocols as outlined in this guide, researchers can effectively harness its potential to accelerate the drug discovery process.
References
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Safety data sheet - 4-Chloro-N-methylaniline. Available from: [Link]
-
ChemWhat. 4-CHLORO-2-METHYLANILINE HYDROCHLORIDE. Available from: [Link]
-
ScienceLab.com. material safety data sheet - 4-chloro aniline 98%. Available from: [Link]
-
NIST. 4-Chloro-2-methylaniline hydrochloride - the NIST WebBook. Available from: [Link]
-
Chemsrc. 4-Chloro-N-methylaniline | CAS#:932-96-7. Available from: [Link]
-
PubChem. 4-Chloroaniline hydrochloride | C6H7Cl2N | CID 5284363. Available from: [Link]
-
NIST. 4-Chloro-2-methylaniline hydrochloride - IR Spectrum. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. Available from: [Link]
-
PubMed. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). Available from: [Link]
-
MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]
-
PMC - NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
PubChem. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536. Available from: [Link]
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
Wikipedia. 4-Chloro-o-toluidine. Available from: [Link]
-
NCBI Bookshelf. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals. Available from: [Link]
-
PubMed Central. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Available from: [Link]
-
MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Available from: [Link]
-
National Toxicology Program - NIH. TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). Available from: [Link]
-
PubChem. 4-Chloro-N-methylbenzenamine | C7H8ClN | CID 70272. Available from: [Link]
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Application Notes and Protocols: 4-Chloro-N-methylaniline Hydrochloride in Advanced Polymer Chemistry
These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the utilization of 4-Chloro-N-methylaniline hydrochloride in the synthesis of functional polymers. This document extends beyond a simple recitation of methods, offering in-depth scientific rationale and field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Advantage of N-Substituted and Ring-Substituted Polyaniline Derivatives
Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, significant conductivity in the doped state, and commendable environmental stability.[1] However, the practical application of pristine PANI is often hampered by its poor solubility in common organic solvents and its limited redox stability, which can curtail its commercial viability.[1] To overcome these limitations, the strategic modification of the aniline monomer through N-substitution and ring-substitution has emerged as a powerful approach to tailor the properties of the resulting polymer.[1][2]
4-Chloro-N-methylaniline hydrochloride is a monomer that incorporates both of these modifications. The N-methyl group is known to enhance the solubility of the polymer by disrupting the interchain hydrogen bonding that contributes to the rigidity and insolubility of PANI.[2][3] The chloro-substituent on the phenyl ring, being an electron-withdrawing group, can significantly influence the electronic properties, oxidation potential, and environmental stability of the polymer.[3][4] The hydrochloride salt form of the monomer is particularly advantageous for oxidative polymerization in acidic media, as the acidic environment is essential for the propagation of the polymer chain.[5][6]
This guide provides detailed protocols for both the chemical and electrochemical polymerization of 4-Chloro-N-methylaniline hydrochloride, along with insights into the characterization and potential applications of the resulting poly(4-chloro-N-methylaniline).
PART 1: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile and scalable method for the synthesis of polyaniline and its derivatives. The choice of oxidant and reaction conditions are critical parameters that dictate the yield, molecular weight, and properties of the final polymer.
Core Principles and Causality
The oxidative polymerization of aniline derivatives proceeds via the formation of radical cations. In an acidic medium, the aniline monomer is protonated. An oxidizing agent then abstracts an electron from the monomer to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. The acidic environment is crucial as it prevents the formation of undesirable side products and ensures the formation of the conductive emeraldine salt form of the polymer.[1] The presence of the N-methyl group in 4-Chloro-N-methylaniline can influence the polymerization rate and the final polymer structure due to steric hindrance and its effect on the electron density of the nitrogen atom.
Experimental Protocol: Chemical Oxidative Polymerization of 4-Chloro-N-methylaniline Hydrochloride
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials:
-
4-Chloro-N-methylaniline hydrochloride (Monomer)
-
Potassium iodate (KIO₃) (Oxidant)
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Drying oven
Procedure:
-
Monomer Solution Preparation:
-
In a 250 mL beaker, dissolve a specific amount of 4-Chloro-N-methylaniline hydrochloride (e.g., 2.0 g, adjust as needed) in 100 mL of 1 M HCl.
-
Stir the solution using a magnetic stirrer until the monomer is completely dissolved. The solution should be clear to slightly colored.
-
Cool the solution to 0-5 °C in an ice bath. This is a critical step to control the reaction rate and prevent over-oxidation.
-
-
Oxidant Solution Preparation:
-
In a separate 100 mL beaker, dissolve a stoichiometric amount of potassium iodate (KIO₃) in 50 mL of 1 M HCl. The molar ratio of oxidant to monomer is a key parameter to optimize, a starting point is a 1:1 molar ratio.
-
Stir until the oxidant is fully dissolved.
-
-
Polymerization Reaction:
-
Slowly add the oxidant solution dropwise to the cooled monomer solution under continuous stirring.
-
Observation Checkpoint: As the oxidant is added, the solution should gradually change color, typically to a dark green or black, indicating the formation of the poly(4-chloro-N-methylaniline) emeraldine salt.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure complete polymerization.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, allow the mixture to stand for 24 hours at a low temperature (e.g., in a refrigerator) to facilitate the precipitation of the polymer.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer precipitate sequentially with 1 M HCl, deionized water, and finally with methanol to remove unreacted monomer, oxidant, and oligomers.
-
Validation Checkpoint: The filtrate should become colorless after thorough washing.
-
Dry the polymer product in a vacuum oven at 60 °C overnight.
-
-
Yield Determination:
-
Weigh the dried polymer and calculate the percentage yield.
-
Data Presentation: Expected Yield and Properties
| Parameter | Expected Outcome |
| Appearance | Dark green to black powder |
| Solubility | Expected to be soluble in polar aprotic solvents like NMP, DMF, and DMSO |
| Yield | 50-70% (can be optimized by adjusting reaction parameters) |
PART 2: Electrochemical Polymerization
Electrochemical polymerization offers precise control over the polymer film thickness, morphology, and properties by manipulating the electrochemical parameters.[5][7] This technique is particularly useful for the fabrication of thin films for applications in sensors, electrochromic devices, and coatings.
Core Principles and Causality
In electrochemical polymerization, the monomer is oxidized at the surface of a working electrode by applying a potential.[5][8] The generated radical cations then polymerize on the electrode surface, forming a polymer film. The use of cyclic voltammetry allows for the controlled growth of the polymer film and provides in-situ information about the redox behavior of the polymer.[7] The hydrochloride form of the monomer provides the necessary acidic environment and counter-ions for the polymerization process.
Experimental Protocol: Electrochemical Polymerization of 4-Chloro-N-methylaniline Hydrochloride
Materials and Equipment:
-
4-Chloro-N-methylaniline hydrochloride (Monomer)
-
Hydrochloric acid (HCl), 1 M solution
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
-
Deionized water
Procedure:
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of 4-Chloro-N-methylaniline hydrochloride in 1 M HCl. Ensure the monomer is fully dissolved.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Ensure the working electrode surface is clean and polished before use.
-
-
Electropolymerization using Cyclic Voltammetry:
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl). The optimal potential range may need to be determined experimentally.
-
Observation Checkpoint: During the potential cycling, an increase in the peak currents with each cycle indicates the progressive deposition of the polymer film on the working electrode. A colored film should also become visible on the electrode surface.
-
Continue cycling for a set number of cycles (e.g., 10-20 cycles) to achieve the desired film thickness.
-
-
Film Characterization:
-
After polymerization, gently rinse the polymer-coated electrode with 1 M HCl and then with deionized water to remove any unreacted monomer.
-
The polymer film is now ready for characterization.
-
Data Presentation: Typical Cyclic Voltammogram
A typical cyclic voltammogram for the electropolymerization of an aniline derivative will show an oxidation peak for the monomer on the first scan, followed by the appearance and growth of redox peaks corresponding to the polymer film in subsequent scans.
PART 3: Characterization of Poly(4-chloro-N-methylaniline)
Thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.
Recommended Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer by identifying characteristic vibrational bands of the benzenoid and quinoid rings, C-N stretching, and C-Cl stretching.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which provide information about its oxidation state and conjugation length. The emeraldine salt form typically shows characteristic absorption bands.
-
Cyclic Voltammetry (CV): To investigate the electrochemical behavior of the polymer film, including its redox activity, stability, and switching properties.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and surface structure of the polymer film or powder.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Mandatory Visualizations
Diagram 1: General Mechanism of Oxidative Polymerization of Aniline Derivatives
Caption: Oxidative polymerization of aniline derivatives.
Diagram 2: Experimental Workflow for Chemical Polymerization
Caption: Workflow for chemical oxidative polymerization.
References
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Andriianova, A. N., Biglova, Y. N., & Mustafina, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(14), 8283-8296. [Link]
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Islam, M. S., et al. (2015). Effect of aromatic substitution in aniline on the properties of polyaniline. Journal of Polymer Engineering, 35(5), 457-464. [Link]
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Biglova, Y., et al. (2021). The structural factors affecting the sensory properties of polyaniline derivatives. Sustainable Energy & Fuels, 5(1), 108-118. [Link]
-
Ruiz-Trevino, F. A., et al. (2019). Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. Polymers, 11(11), 1844. [Link]
-
Haque, M. A., et al. (2017). Polyaniline Derivatives and Their Applications. In Polyaniline - Synthesis, Properties and Application. IntechOpen. [Link]
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Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules, 25(13), 3325-3331. [Link]
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Shawky, A., et al. (2025). Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. Cureus Journal of Engineering, 2. [Link]
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Syed Abthagir, P., & Saraswathi, R. (2004). Rectifying properties of poly(N-methylaniline). Journal of Materials Science: Materials in Electronics, 15(8), 523-528. [Link]
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Panić, V. V., & Mišković-Stanković, V. B. (2011). Electrochemical Polymerization of Aniline. In Electrochemistry. IntechOpen. [Link]
-
Barbero, C. A. (2020). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 12(11), 2548. [Link]
-
Aoun, S., et al. (2021). Polyaniline Thin Film Prepared by Electrochemical Polymerization Method. Biointerface Research in Applied Chemistry, 11(5), 13135-13144. [Link]
-
Gherardi, N., et al. (2002). Electrochemical polymerization of anilinium hydrochloride. arXiv preprint physics/0207043. [Link]
-
Watanabe, A., et al. (1992). Electrochemical polymerization of aniline and N-alkylanilines. Macromolecules, 25(13), 3332-3338. [Link]
-
Unknown. (n.d.). Polymer Synthesis and Characterization. [Link]
-
Sayyah, S. M., et al. (2013). Aqueous oxidative chemical polymerization of N-Methylaniline in acid medium and characterization of the obtained polymer. International Journal of Polymeric Materials and Polymeric Biomaterials, 62(13), 706-713. [Link]
- New Japan Chemical Company Limited. (1974). Synthesis of n-methylaniline. U.S.
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Carfagna, C., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10946-10955. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylbenzenamine. PubChem Compound Database. [Link]
-
Ali, S. A., et al. (2020). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Samarra Journal of Pure and Applied Science, 2(2), 1-10. [Link]
-
Sayyah, S. M., et al. (2015). Oxidative chemical polymerization kinetics of o-chloroaniline and characterization of the obtained polymer in aqueous hydrochloric acid solution using k2cr2o7 as oxidizing agent. International Journal of Bioassays, 4(3), 3673-3683. [Link]
-
SAE International. (2025). Synthesis and Characterization of Poly (Aniline –Co-Chloroaniline) Polymers and Applications in Automotive Industries as Paint Coatings. [Link]
-
Boeva, Z. A., & Sergeyev, V. G. (2014). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Polymer Science, Series B, 56(5), 625-630. [Link]
-
Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. [Link]
-
Kumar, A., & Sharma, P. (2019). Structural Characterization of Polyaniline. Plant Archives, 19(2), 2329-2332. [Link]
-
Sayyah, S. M., et al. (2014). Aqueous oxidative polymerization of 3-methoxyaniline and characterization of its polymer. Journal of the Serbian Chemical Society, 79(1), 57-71. [Link]
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experimental protocols using 4-Chloro-N-methylaniline hydrochloride
An Application Guide to the Strategic Use of 4-Chloro-N-methylaniline Hydrochloride in Synthetic Chemistry
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the practical applications of 4-Chloro-N-methylaniline hydrochloride. Moving beyond a simple recitation of facts, this guide provides in-depth, field-tested insights into leveraging this versatile chemical intermediate, with a focus on robust, reproducible, and verifiable experimental protocols.
Introduction: A Versatile Building Block in Modern Synthesis
4-Chloro-N-methylaniline is a substituted aromatic amine that has become a valuable intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals.[3] The presence of a chlorine atom, a methylamino group, and an aromatic ring provides multiple reactive sites, allowing for its strategic incorporation into larger molecular scaffolds.[3] In drug discovery, chlorinated compounds are prevalent, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of intermediates like this one in creating new therapeutic agents.[4] This guide will focus on the hydrochloride salt, which often provides improved stability and handling characteristics compared to the free base.
Core Physicochemical and Safety Data
A thorough understanding of the material's properties and hazards is the foundation of any successful and safe experimental plan. The hydrochloride salt enhances water solubility and stability, while the free base is often used directly in organic reactions after neutralization.
Table 1: Physicochemical Properties
| Property | 4-Chloro-N-methylaniline (Free Base) | 4-Chloro-N-methylaniline Hydrochloride |
|---|---|---|
| CAS Number | 932-96-7[1][5] | 30953-65-2 / 3165-93-3[6][7][8] |
| Molecular Formula | C₇H₈ClN[1][9] | C₇H₉Cl₂N[6][7] |
| Molecular Weight | 141.60 g/mol [1][9] | 178.06 g/mol [6][7] |
| Appearance | Colorless to pale yellow liquid[1][3] | Solid (typically off-white to tan) |
| Boiling Point | ~239 °C[1][5] | Not Applicable (decomposes) |
| Density | ~1.169 g/mL at 25 °C[1][5] | Not Determined |
| Flash Point | ~125 °F (~52 °C)[1] | Not Applicable |
Critical Safety & Handling Precautions
4-Chloro-N-methylaniline and its related compounds are classified as hazardous substances and must be handled with stringent safety protocols.[1][10]
-
Toxicity: The free base is harmful if swallowed, in contact with skin, or inhaled.[11][12] It is known to cause serious eye damage and may cause respiratory irritation.[10] Related chloroanilines are suspected of causing genetic defects and may cause cancer.[13][14] Absorption can lead to the formation of methemoglobin, causing cyanosis.[14]
-
Personal Protective Equipment (PPE): Always use under a chemical fume hood.[15] Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Handling: Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[14][15] Keep away from heat, sparks, and open flames, as the free base is a flammable liquid.[10][11] Use spark-proof tools and take precautionary measures against static discharge.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[15] Keep the material locked up and away from incompatible materials such as strong oxidizing agents and acids.[15]
-
First Aid: In case of inhalation, move the person to fresh air and call a poison center or doctor.[13] If on skin, immediately remove all contaminated clothing and wash with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[10] If swallowed, rinse the mouth and immediately call a poison center or doctor.[14]
Application I: Synthesis of a Protected Precursor for Heterocycle Formation
One of the primary applications of 4-Chloro-N-methylaniline is as a foundational piece for building more complex heterocyclic structures, which are common motifs in pharmacologically active compounds.[16] A critical first step in many synthetic routes is the protection of the secondary amine to prevent its participation in undesired side reactions. Here, we detail the N-acetylation, a robust and common protection strategy.
Causality Behind the Protocol: Why N-Acetylation?
The nitrogen atom in 4-Chloro-N-methylaniline is nucleophilic and can interfere with subsequent reactions, particularly those involving strong bases or electrophiles intended for other parts of the molecule. Converting the amine to an amide (N-acetylation) significantly reduces its nucleophilicity and basicity. This "masks" the amine's reactivity, allowing for selective transformations elsewhere. The acetyl group can be readily removed later under acidic or basic conditions to regenerate the amine, making it an excellent choice for a temporary protecting group.
Caption: Reaction scheme for the protection of 4-Chloro-N-methylaniline.
Protocol 1: Synthesis of N-(4-chlorophenyl)-N-methylacetamide
Principle: This protocol uses acetic anhydride as the acetylating agent and pyridine as a mild base to neutralize the acetic acid byproduct. Dichloromethane (DCM) serves as an inert solvent. The reaction is initiated at a low temperature to control the initial exothermic reaction.
Materials & Equipment:
-
4-Chloro-N-methylaniline hydrochloride
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Pyridine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel
Step-by-Step Methodology:
-
Liberation of Free Base: To a 250 mL round-bottom flask, add 4-Chloro-N-methylaniline hydrochloride (10.0 g, 56.1 mmol). Dissolve/suspend it in 100 mL of DCM.
-
Carefully add 100 mL of 5% NaHCO₃ solution while stirring. Transfer the mixture to a separatory funnel, shake well, and separate the layers. The organic (bottom) layer contains the free 4-Chloro-N-methylaniline. Wash the organic layer with brine (50 mL), then dry over anhydrous MgSO₄.
-
Filter the drying agent and transfer the dried DCM solution to a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0 °C.
-
Acetylation: Add pyridine (5.35 g, 5.45 mL, 67.4 mmol, 1.2 eq) to the cooled solution.
-
Slowly add acetic anhydride (6.29 g, 5.82 mL, 61.7 mmol, 1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up & Purification: Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, carefully quench the reaction by slowly adding 50 mL of water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-(4-chlorophenyl)-N-methylacetamide as a solid.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected outcome is a high yield (>90%) of a pure, crystalline solid.
Application II: Analytical Quality Control by HPLC
Verifying the purity of starting materials and synthetic products is a non-negotiable aspect of chemical research. High-Performance Liquid Chromatography (HPLC) is an essential tool for this purpose.
Causality Behind the Protocol: Why Reverse-Phase HPLC?
Reverse-phase HPLC is the method of choice for moderately polar to nonpolar organic compounds like 4-Chloro-N-methylaniline. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). The compound partitions between these two phases, and its retention time is governed by its hydrophobicity. This allows for excellent separation from more polar impurities (which elute earlier) and less polar impurities (which elute later), providing a clear quantitative measure of purity. A UV detector is ideal as the aromatic ring provides strong chromophores.[17]
Protocol 2: Purity Assessment by Reverse-Phase HPLC
Principle: This method provides a baseline for assessing the purity of 4-Chloro-N-methylaniline hydrochloride. The mobile phase consists of an acetonitrile/water mixture with a phosphoric acid modifier to ensure the amine is protonated and to improve peak shape.[18]
Materials & Equipment:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
4-Chloro-N-methylaniline hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Phosphoric acid (H₃PO₄)
-
Volumetric flasks, syringes, and 0.45 µm syringe filters
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a buffer by adding 2 mL of triethylamine to 1000 mL of deionized water and adjusting the pH to 3.0 with phosphoric acid.[17] The mobile phase is a 70:30 (v/v) mixture of this buffer and acetonitrile.[17] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh ~10 mg of the 4-Chloro-N-methylaniline hydrochloride reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration (100 µg/mL) in the mobile phase.
-
Chromatographic Analysis: Filter the prepared sample through a 0.45 µm syringe filter into an HPLC vial.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample and run the analysis according to the parameters in Table 2.
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Table 2: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 70:30 (v/v) pH 3.0 Buffer:Acetonitrile[17] |
| Flow Rate | 1.0 mL/min[17] |
| Detection | UV at 220 nm[17] |
| Injection Volume | 10 µL[17] |
| Column Temperature | 25 °C (Ambient)[17] |
Overall Experimental Workflow
The following diagram illustrates the logical flow from receiving the starting material to obtaining a final, quality-controlled product.
Caption: A self-validating workflow for synthesis and quality control.
Conclusion
4-Chloro-N-methylaniline hydrochloride is a chemical intermediate of significant value in research and development. Its successful application hinges on a dual foundation: a deep respect for its hazardous properties, mandating rigorous safety protocols, and a strategic understanding of its reactivity. By employing robust, well-rationalized protocols for both synthesis and analysis, researchers can confidently and safely leverage this compound to build the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.
References
- Safety data sheet for 4-Chloro-2-methylaniline. (2023, January 4). CPAchem Ltd.
- Safety data sheet for 4-Chloro-N-methylaniline. CPAchem Ltd.
- 4-CHLORO-3-METHYLANILINE HYDROCHLORIDE 30273-23-5 wiki. Guidechem.
- SAFETY DATA SHEET for 4-Fluoro-N-methylaniline. Thermo Fisher Scientific.
- Cas 932-96-7, 4-Chloro-N-methylaniline. LookChem.
- SAFETY DATA SHEET for 4-chloroaniline. (2024, September 6). Sigma-Aldrich.
- The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. (2025, October 15). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Chloro-N-methylaniline | 932-96-7. Tokyo Chemical Industry (India) Pvt. Ltd.
- 4-Chloro-N-methylaniline CAS#: 932-96-7. ChemicalBook.
- 4-Chloro-N-methylaniline | 932-96-7. Santa Cruz Biotechnology.
- 4-Chloro-N-methylaniline | 932-96-7. (2025, September 25). ChemicalBook.
- 4-Chloro-2-methylaniline hydrochloride. NIST WebBook.
- 4-Methylaniline hydrochloride. (2018, February 16). SIELC Technologies.
- 4-Chloro-N-methylaniline, 95%. Thermo Scientific Chemicals.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- CAS 932-96-7: 4-Chloro-N-methylbenzenamine. CymitQuimica.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2008). PubMed Central, NIH.
- HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Merck Millipore.
- 4-Chloro-N-methylaniline hydrochloride | 30953-65-2. (2023, April 23). ChemicalBook.
- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, February 5). Echemi.
Sources
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 932-96-7: 4-Chloro-N-methylbenzenamine | CymitQuimica [cymitquimica.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-N-methylaniline CAS#: 932-96-7 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. 4-Chloro-2-methylaniline hydrochloride [webbook.nist.gov]
- 8. 4-Chloro-N-methylaniline hydrochloride | 30953-65-2 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. 4-Chloro-N-methylaniline | 932-96-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 4-Chloro-N-methylaniline, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. bg.cpachem.com [bg.cpachem.com]
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- 18. 4-Methylaniline hydrochloride | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 4-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, optimize yields, and troubleshoot common issues. We will delve into the underlying chemical principles to provide actionable, field-tested advice.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of 4-Chloro-N-methylaniline and its subsequent conversion to the hydrochloride salt.
Q1: What are the most common methods for the N-methylation of 4-chloroaniline?
There are several approaches to synthesize 4-Chloro-N-methylaniline. Traditionally, hazardous reagents like methyl halides or dimethyl sulfate were used, but these methods often suffer from poor selectivity and generate significant waste.[1] Modern methods are preferred for their efficiency and improved safety profiles. A prominent contemporary strategy is the transition-metal-catalyzed N-methylation using methanol as a C1 source.[2][3] This "borrowing hydrogen" methodology is environmentally friendly, with water as the only byproduct.[3] Catalysts based on ruthenium, iridium, and other transition metals are commonly employed for this transformation.[3][4]
Q2: How do I choose the right catalyst and reaction conditions?
The choice of catalyst and conditions is critical for achieving high yield and selectivity. Ruthenium complexes, for instance, have shown excellent performance in the N-methylation of anilines with methanol under weak base conditions.[2][3] Iridium(I) complexes are also effective catalysts for this reaction.[1] Key parameters to optimize include:
-
Catalyst Loading: Typically, low catalyst loadings (e.g., 0.5 mol%) are effective.[2]
-
Base: A base is often required. While strong bases like t-BuOK are sometimes used, weaker bases such as cesium carbonate (Cs₂CO₃) can also be effective, which is often preferable to avoid side reactions.[1][2]
-
Temperature: The reaction temperature is a crucial factor, with typical ranges between 120-140 °C.[2][3]
-
Solvent: Methanol often serves as both the methylating agent and the solvent.[1][2]
Q3: What is the mechanism of the transition-metal-catalyzed N-methylation of anilines with methanol?
The reaction generally proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The transition metal catalyst temporarily "borrows" hydrogen from the alcohol (methanol) to form a metal hydride and an aldehyde (formaldehyde). The aniline then reacts with the aldehyde to form an imine or enamine intermediate. The metal hydride then reduces the intermediate to the desired N-methylated amine, and the catalyst is regenerated.
Q4: How is the 4-Chloro-N-methylaniline hydrochloride salt prepared?
Once the 4-Chloro-N-methylaniline free base is synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., ethanol, ethyl acetate) and then adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent). The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 4-Chloro-N-methylaniline hydrochloride.
Issue 1: Low or No Conversion of 4-Chloroaniline
Possible Causes:
-
Inactive Catalyst: The transition metal catalyst may have degraded due to exposure to air or moisture.
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Improper Base: The chosen base may not be strong enough or may be incompatible with the catalyst.
-
Poor Quality Reagents: The starting materials (4-chloroaniline, methanol) or solvent may contain impurities that poison the catalyst.
Solutions:
-
Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal point.
-
Base Screening: If using a weak base like Cs₂CO₃ yields poor results, consider screening other bases, including stronger options like potassium tert-butoxide (t-BuOK), while being mindful of potential side reactions.[4]
-
Reagent Purity: Use freshly distilled or high-purity reagents and ensure solvents are anhydrous.
Issue 2: Formation of N,N-dimethylated Byproduct
Possible Causes:
-
Excess Methylating Agent: A large excess of methanol can drive the reaction towards di-methylation.
-
Prolonged Reaction Time: Leaving the reaction for an extended period can lead to over-methylation of the desired product.
-
High Reaction Temperature: Higher temperatures can sometimes favor the formation of the di-methylated product.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. While methanol is often used as the solvent, for sensitive substrates, using a co-solvent and a more controlled amount of methanol might be beneficial.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the mono-methylated product is maximized.
-
Temperature Adjustment: If over-methylation is a significant issue, try running the reaction at a slightly lower temperature.
Issue 3: Difficult Purification of 4-Chloro-N-methylaniline
Possible Causes:
-
Similar Polarity of Products and Byproducts: The desired mono-methylated product and the di-methylated byproduct can have very similar polarities, making separation by column chromatography challenging.
-
Presence of Unreacted Starting Material: Incomplete conversion will lead to a mixture of starting material and products.
Solutions:
-
Chromatography Optimization: For column chromatography, use a shallow solvent gradient and consider different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation.
-
Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[5]
-
Crystallization: The hydrochloride salt of 4-Chloro-N-methylaniline is a crystalline solid.[6][7] Converting the crude product mixture to the hydrochloride salt can sometimes facilitate purification through selective crystallization or recrystallization.
III. Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-methylaniline via Ru-Catalyzed N-Methylation
This protocol is adapted from modern catalytic methods.[2][3]
Materials:
-
4-Chloroaniline
-
Methanol (anhydrous)
-
(DPEPhos)RuCl₂PPh₃ (or a similar Ru-catalyst)
-
Cesium Carbonate (Cs₂CO₃)
-
Schlenk tube
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the Ru-catalyst (0.5 mol%), 4-chloroaniline (1.0 mmol), and cesium carbonate (0.5 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere three times.
-
Add anhydrous methanol (1.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Preparation and Purification of 4-Chloro-N-methylaniline Hydrochloride
Materials:
-
Crude or purified 4-Chloro-N-methylaniline
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) or HCl solution in an organic solvent
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the 4-Chloro-N-methylaniline in a minimal amount of ethanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in an organic solvent dropwise with stirring.
-
A white precipitate of 4-Chloro-N-methylaniline hydrochloride should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (the same solvent used for precipitation).
-
Dry the product under vacuum to obtain the pure 4-Chloro-N-methylaniline hydrochloride.[6][7]
IV. Data and Visualizations
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst, low temperature, impure reagents | Use fresh catalyst, optimize temperature, use pure reagents |
| Over-methylation | Excess methylating agent, long reaction time | Control stoichiometry, monitor reaction, adjust time |
| Purification Difficulty | Similar polarity of products | Optimize chromatography, consider distillation or salt formation |
Diagram 1: Reaction Workflow
Caption: Experimental workflow for the synthesis of 4-Chloro-N-methylaniline hydrochloride.
Diagram 2: Troubleshooting Decision Tree
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 6. 4-Chloro-2-methylaniline Hydrochloride | LGC Standards [lgcstandards.com]
- 7. 4-Chloro-2-methylaniline hydrochloride [webbook.nist.gov]
Technical Support Center: Synthesis of 4-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support guide for the synthesis of 4-chloro-N-methylaniline hydrochloride. This molecule is a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] Achieving high purity is critical for downstream applications, yet the synthesis is often plagued by the formation of closely related byproducts.
This guide provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will delve into the causality behind byproduct formation and offer robust protocols for their identification, mitigation, and removal.
Section 1: Overview of Common Synthetic Pathways
The generation of byproducts is intrinsically linked to the chosen synthetic route. Understanding the core chemistry of the two primary pathways is the first step in troubleshooting.
-
Direct Electrophilic Chlorination of N-methylaniline: This is a common and direct approach where N-methylaniline is reacted with a chlorinating agent. The N-methyl group is an activating, ortho-, para- directing group, which makes achieving regioselectivity a significant challenge.
-
Reduction of a Chlorinated Nitroaromatic Precursor: This multi-step route involves the synthesis of a precursor like 2-chloro-5-nitrotoluene, followed by the reduction of the nitro group to an amine.[3][4][5] While this can offer better regioselectivity, the reduction step itself can introduce specific impurities.
Below is a high-level overview of these synthetic approaches.
Caption: High-level overview of primary synthetic pathways.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during synthesis and purification.
Q1: My initial analysis (TLC, GC-MS) of the crude product shows multiple impurities. What are they likely to be?
This is the most common issue. The identity of the byproducts is almost entirely dependent on your synthetic route.
Answer: The first step is to correlate potential byproducts with your chosen pathway. Over-chlorination, incomplete reactions, and lack of regioselectivity are the primary causes. A patent on a similar process highlights that direct chlorination of substituted anilines can result in a mixture of unreacted starting material and the desired chlorinated product.[6]
Table 1: Common Byproducts and Their Origins
| Byproduct Name | Common Route of Origin | Reason for Formation | Key Analytical Signature (vs. Product) |
| Unreacted N-methylaniline | Direct Chlorination | Incomplete reaction; insufficient chlorinating agent. | Lower retention time (GC); Lower mass (MS). |
| 2-Chloro-N-methylaniline | Direct Chlorination | Lack of regioselectivity. The N-methyl group is also ortho-directing. | Similar retention time (GC); Identical mass (MS); Different fragmentation or NMR spectrum. |
| 2,4-Dichloro-N-methylaniline | Direct Chlorination | Over-reaction; excess chlorinating agent or elevated temperature. | Higher retention time (GC); Higher mass (MS). |
| 4-Chloroaniline | N-methylation Route | Incomplete methylation of 4-chloroaniline. | Lower retention time (GC); Lower mass (MS). |
| N,N-Dimethyl-4-chloroaniline | N-methylation Route | Over-methylation of the secondary amine. | Higher retention time (GC); Higher mass (MS). |
| N-methyl-aniline (Dehalogenated) | Nitro-Compound Reduction | Reductive cleavage of the C-Cl bond during hydrogenation. | Lower retention time (GC); Lower mass (MS). |
| Nitro/Nitroso Intermediates | Nitro-Compound Reduction | Incomplete reduction of the nitro group. | Can be unstable; may present as multiple colored spots on TLC. |
Q2: I'm using the direct chlorination route and suspect I have isomeric byproducts that are difficult to separate. How do I confirm and prevent this?
Answer: You are likely forming 2-Chloro-N-methylaniline . The electron-donating N-methyl group activates both the ortho and para positions for electrophilic attack.
-
Mechanistic Cause: The kinetic product is often the ortho isomer, while the para isomer is the thermodynamically more stable product. Reaction conditions dictate the ratio.
-
Prevention & Mitigation:
-
Protect the Amino Group: A key strategy described in the literature is to perform the chlorination on the ammonium salt of the aniline (i.e., in the presence of HCl).[6] The protonated -NH2CH3+ group is deactivating and sterically hinders the ortho positions, thereby favoring para substitution.
-
Temperature Control: Run the reaction at the lowest possible temperature to favor thermodynamic control and reduce the rate of the competing ortho substitution.
-
Solvent Choice: Non-polar solvents can sometimes influence the isomer ratio. Toluene is often used in these types of chlorinations.[6]
-
-
Analytical Confirmation:
-
GC-MS: While the mass will be identical, the fragmentation pattern may differ slightly. Co-injection with a known standard of the ortho isomer is definitive.
-
¹H NMR: This is the most powerful tool. The aromatic splitting patterns for the ortho and para isomers will be distinctly different. The para-substituted product will show two doublets with characteristic coupling constants, while the ortho-substituted product will show a more complex multiplet pattern.
-
Q3: During my nitro-compound reduction using H₂/Pd-C, I'm seeing a significant byproduct with a lower molecular weight. What is happening?
Answer: You are most likely observing dehalogenation, resulting in the formation of N-methylaniline.
-
Mechanistic Cause: Catalytic hydrogenation is a powerful reduction method, but many catalysts, particularly Palladium on Carbon (Pd-C), are known to catalyze the hydrogenolysis (cleavage) of aryl-halide bonds. This is especially problematic with chlorine, bromine, and iodine.
-
Prevention & Mitigation:
-
Catalyst Choice: Platinum-based catalysts (e.g., PtO₂) are often less prone to causing dehalogenation than palladium catalysts.
-
Catalyst Modifiers/Inhibitors: Some methods involve the use of catalyst poisons or inhibitors that selectively suppress the dehalogenation reaction without stopping the nitro reduction. A patent for a similar synthesis describes using a specially prepared palladium catalyst that includes a dehalogenation inhibitor.[5]
-
Reaction Conditions: Use the lowest effective hydrogen pressure and temperature to minimize the energy available for the C-Cl bond cleavage.
-
Alternative Reducing Agents: If dehalogenation remains a persistent issue, consider chemical reduction methods such as using iron powder (Fe) in acidic media (e.g., HCl/EtOH) or tin(II) chloride (SnCl₂).[4] These methods typically do not cause dehalogenation.
-
Caption: Troubleshooting workflow for byproduct identification.
Q4: What is the most effective method for purifying the final product?
Answer: A multi-step purification strategy is almost always necessary.
-
Workup: After the reaction, an aqueous workup is typically performed to remove inorganic salts and catalysts. For amine products, this involves basifying the solution (e.g., with NaOH) and extracting the free amine into an organic solvent like ethyl acetate or dichloromethane.[7]
-
Fractional Distillation (for the free base): 4-Chloro-N-methylaniline is a liquid at room temperature with a boiling point around 239 °C.[8] Isomeric and dichlorinated byproducts will have different boiling points, making vacuum fractional distillation an excellent method for purification of the free amine before salt formation. This is often the most effective way to remove bulk impurities.[6]
-
Column Chromatography: For removing trace impurities or byproducts with very similar boiling points, silica gel column chromatography is effective.[4][7] A gradient of ethyl acetate in hexanes is a common solvent system for separating substituted anilines.
-
Recrystallization (for the hydrochloride salt): Once the free amine is pure, it is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and HCl gas or a solution of HCl in a solvent is added to precipitate the hydrochloride salt.[9] This salt can then be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol) to remove any final traces of impurities, yielding a high-purity crystalline solid.
Section 3: Key Experimental Protocols
Protocol 1: Purification of Crude 4-Chloro-N-methylaniline by Flash Column Chromatography
This protocol is a self-validating system for achieving high purity of the free amine before converting it to the hydrochloride salt.
-
Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude 4-chloro-N-methylaniline oil in a minimal amount of dichloromethane or the column eluent. Adsorb this mixture onto a small amount of silica gel and evaporate the solvent to get a dry powder.
-
-
Loading:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top to prevent disturbance of the sample band.
-
-
Elution:
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane, then 5%, 10%, etc.).
-
-
Monitoring & Collection:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC using the same eluent system. Stain the TLC plate with potassium permanganate or view under UV light to visualize the spots.
-
The desired product should appear as a single, well-defined spot. Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-chloro-N-methylaniline free base as an oil or low-melting solid.
-
References
- Process for the preparation of 4-chloro-2,6-dialkylanilines.
- 4-Chloro-2-methylaniline synthesis. ChemicalBook.
- 4-CHLORO-3-METHYLANILINE HYDROCHLORIDE 30273-23-5 wiki. Guidechem.
- Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation.
- Cas no 932-96-7 (4-Chloro-N-methylaniline). Echemi.
- 3-Chloro-4-methylaniline synthesis. ChemicalBook.
- 4-Chloro-N-methylaniline. Santa Cruz Biotechnology.
- Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline).
- 4-Chloro-N-methylaniline. ChemicalBook.
- The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Chloro-N-methylaniline. Chemsrc.
- Method for synthesizing 3-chloro-4-methylaniline.
- 4-Chloro-N-methylaniline. Tokyo Chemical Industry (India) Pvt. Ltd.
- 4-Chloro-N-methylaniline. ChemicalBook.
- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- 4-Chloro-N-methylaniline(932-96-7). ChemicalBook.
- 932-96-7|4-Chloro-N-methylaniline|BLD Pharm. BLD Pharm.
- 4-Chloro-N-methylaniline. Biosynth.
- Synthetic method of 3-chloro-2-methylaniline.
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- 4. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Synthesis of 4-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 4-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve issues encountered during your synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the N-methylation of 4-chloroaniline and the subsequent formation of its hydrochloride salt.
Issue 1: Low or No Conversion of 4-Chloroaniline
Q: My reaction shows a low yield of 4-Chloro-N-methylaniline, with a significant amount of unreacted 4-chloroaniline remaining. What are the potential causes and how can I fix this?
A: Low conversion is a common issue that can typically be traced back to several key factors related to reagents, catalysts, or reaction conditions.
Causality and Solutions:
-
Inactive Catalyst or Insufficient Catalyst Loading: In catalytic N-methylations, such as those using ruthenium or iridium complexes with methanol, the catalyst's activity is paramount.
-
Expertise & Experience: Catalysts can degrade upon improper storage or handling. Ensure your catalyst is fresh and has been stored under the recommended inert atmosphere. The choice of base is also critical for catalyst activation; stronger bases like KOtBu or NaOH are often required for these "borrowing hydrogen" or "hydrogen autotransfer" methodologies.[1][2] Weaker bases may not be sufficient to generate the active catalytic species.
-
Troubleshooting Steps:
-
-
Sub-optimal Reaction Temperature: N-methylation reactions often have a significant activation energy barrier.
-
Expertise & Experience: The reaction temperature directly influences the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to byproduct formation. For many transition-metal-catalyzed methylations with methanol, temperatures in the range of 120-140 °C are common.[2][3]
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or GC.
-
Ensure uniform heating of the reaction mixture with vigorous stirring.
-
-
-
Inefficient Methylating Agent: The choice and handling of the methylating agent are crucial.
-
Expertise & Experience: When using volatile reagents like methyl iodide, ensure the reaction is conducted in a sealed vessel to prevent its escape, especially when heating.[4] For methods using formic acid or paraformaldehyde, the quality and stoichiometry are important.
-
Troubleshooting Steps:
-
If using a volatile methylating agent, use a sealed reaction vessel or a condenser.
-
If using paraformaldehyde, ensure it is of high quality, as it can depolymerize to formaldehyde, the active methylating species.[5]
-
-
Issue 2: Formation of N,N-dimethylaniline Byproduct
Q: My final product is contaminated with a significant amount of 4-Chloro-N,N-dimethylaniline. How can I minimize its formation and remove it from my product?
A: The formation of the tertiary amine, 4-Chloro-N,N-dimethylaniline, is a classic example of over-methylation and a common challenge in this synthesis.[6]
Causality and Solutions:
-
Reaction Stoichiometry and Control: The relative reactivity of the secondary amine product compared to the primary amine starting material can lead to a second methylation event.
-
Expertise & Experience: Controlling the stoichiometry of the methylating agent is a primary strategy to minimize over-methylation. Using a slight excess of the aniline substrate relative to the methylating agent can be beneficial.
-
Troubleshooting Steps:
-
Carefully control the addition of the methylating agent. A slow, dropwise addition can help maintain a low concentration and favor mono-methylation.
-
Monitor the reaction closely by TLC or GC and stop the reaction once the consumption of the starting material is optimal and before significant formation of the tertiary amine.
-
-
-
Purification Strategy: The difference in basicity between primary, secondary, and tertiary amines can be exploited for purification.
-
Expertise & Experience: Tertiary amines are generally more basic than secondary amines. This difference can be used in an acid-base extraction, although it can be challenging. A more reliable method is column chromatography.
-
Purification Protocol:
-
Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a silica gel column.
-
Elute the column with a non-polar solvent system, such as a hexane/ethyl acetate gradient. The less polar tertiary amine (4-Chloro-N,N-dimethylaniline) will typically elute before the more polar secondary amine (4-Chloro-N-methylaniline).
-
Monitor the fractions by TLC to isolate the pure product.
-
-
Issue 3: Difficulty in Precipitating/Isolating the Hydrochloride Salt
Q: After N-methylation, I'm struggling to precipitate 4-Chloro-N-methylaniline hydrochloride. The product either oils out or remains in solution. What should I do?
A: The successful formation and isolation of an amine hydrochloride salt depend heavily on the solvent system, concentration, and the basicity of the amine.
Causality and Solutions:
-
Solvent Choice: The hydrochloride salt needs to be insoluble in the chosen solvent to precipitate.
-
Expertise & Experience: Solvents like diethyl ether, tert-butyl methyl ether (TBME), or ethyl acetate are commonly used for this purpose, as the free amine is soluble, but the hydrochloride salt is not. Using a highly polar solvent like ethanol or methanol will likely keep the salt dissolved.[7]
-
Troubleshooting Steps:
-
Ensure your 4-Chloro-N-methylaniline free base is dissolved in a suitable non-polar, aprotic solvent before adding the HCl source.
-
If the product has oiled out, try adding a co-solvent like hexane to induce precipitation or scratching the inside of the flask with a glass rod.
-
-
-
HCl Source and Stoichiometry: The method of introducing HCl is critical.
-
Expertise & Experience: Using a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) is often more controllable than bubbling HCl gas. A slight excess of HCl is generally not problematic, but a large excess should be avoided.
-
Troubleshooting Steps:
-
Add the HCl solution dropwise to a stirred solution of the free base at a reduced temperature (e.g., 0 °C) to promote crystallization.
-
Ensure the HCl solution is anhydrous if water-solubility of the salt is a concern.
-
-
-
Product Purity: Impurities can interfere with crystallization.
-
Expertise & Experience: Residual solvents or byproducts can act as crystal growth inhibitors.
-
Troubleshooting Steps:
-
Ensure the free base is of high purity before attempting salt formation. Consider a quick purification by column chromatography if necessary.
-
If the salt has precipitated as an oil, it may be beneficial to redissolve it in a minimal amount of a polar solvent (like isopropanol) and then precipitate it again by adding a non-polar solvent (like diethyl ether).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A1: The most common and cost-effective starting material is 4-chloroaniline. It is typically prepared by the reduction of 4-nitrochlorobenzene.[8] Direct chlorination of aniline is generally avoided as it can lead to over-chlorination and a mixture of isomers.[8]
Q2: How can I monitor the progress of the N-methylation reaction? A2: Thin-layer chromatography (TLC) is a simple and effective method. You can use a silica gel plate with a mobile phase such as 1:1 hexane/ethyl acetate.[9] The starting material (4-chloroaniline), the product (4-Chloro-N-methylaniline), and the byproduct (4-Chloro-N,N-dimethylaniline) will have different Rf values, allowing you to track the consumption of the starting material and the formation of products. For more quantitative analysis, gas chromatography (GC) is recommended.[1]
Q3: My final 4-Chloro-N-methylaniline hydrochloride product is off-colored (e.g., yellow or brown). What is the cause and how can I decolorize it? A3: The discoloration is likely due to the presence of trace impurities or oxidation products of the aniline. Anilines are known to be sensitive to air and light. You can often decolorize the product by recrystallization. Dissolve the hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to form pure crystals. The addition of a small amount of activated charcoal to the hot solution before filtration can also help remove colored impurities.
Q4: What are the key safety precautions I should take during this synthesis? A4: 4-Chloroaniline and its derivatives are toxic and potential carcinogens that can be absorbed through the skin.[8] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: What are the expected 1H NMR chemical shifts for the product? A5: For 4-Chloro-N-methylaniline, you can expect the following characteristic signals in CDCl₃: aromatic protons around 6.5-7.2 ppm, a singlet for the N-H proton (which can be broad and its position variable), and a singlet for the N-methyl protons around 2.8 ppm.[3] For the byproduct, 4-Chloro-N,N-dimethylaniline, the N-methyl signal will integrate to 6 protons and appear as a singlet.
Data and Protocols
Table 1: Typical Reaction Conditions for N-Methylation of 4-Chloroaniline
| Parameter | Method 1: Catalytic Methylation | Method 2: Reductive Amination |
| Methylating Agent | Methanol | Paraformaldehyde |
| Catalyst/Reagent | Ru or Ir complex (e.g., 0.5 mol%)[3] | Hydrosilane (e.g., PMHS)[5] |
| Base | Cs₂CO₃ or NaOH | Not typically required |
| Solvent | Methanol (serves as reagent and solvent) | THF or other aprotic solvent |
| Temperature | 120 - 140 °C[3] | 60 - 80 °C |
| Typical Reaction Time | 12 - 24 hours | 6 - 18 hours |
Experimental Protocol: N-Methylation using a Ruthenium Catalyst
This is a representative protocol based on literature procedures and should be adapted and optimized for your specific laboratory conditions.[3]
-
To a Schlenk tube equipped with a magnetic stir bar, add 4-chloroaniline (1.0 mmol), the ruthenium catalyst (0.005 mmol, 0.5 mol%), and Cs₂CO₃ (0.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous methanol (1-2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude residue can then be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-Chloro-N-methylaniline free base.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified 4-Chloro-N-methylaniline (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Continue stirring at 0 °C for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 4-Chloro-N-methylaniline hydrochloride as a solid.
Visualizations
Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of 4-Chloro-N-methylaniline HCl.
Decision Tree for Purification Issues
Caption: Decision-making process for purifying crude 4-Chloro-N-methylaniline.
References
-
Zhang, G. et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(10), 14665-14675. [Link]
-
García-Ruiz, C. et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11, 1341-1348. [Link]
-
Various Authors. (2018). Why does aniline dissolve in HCL? Quora. [Link]
-
Li, F. et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. MDPI. [Link]
-
McTague, A. R. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses, University of Glasgow. [Link]
-
Bandyopadhyay, A. R. (2015). Arylamines salt formation? ResearchGate. [Link]
-
PubChem. (n.d.). 4-Chloro-N-methylbenzenamine. National Center for Biotechnology Information. [Link]
-
Ranjith, P. et al. (2014). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. ResearchGate. [Link]
-
Wang, C. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1361. [Link]
-
ResearchGate. (n.d.). (a) TLC of p-chloroaniline (2a, left) and N-(4-chloro)maleanilic acid... ResearchGate. [Link]
-
IARC Working Group. (2022). Aniline and Aniline Hydrochloride. Some Aromatic Amines and related Compounds - NCBI Bookshelf. [Link]
-
Li, C. et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30135–30143. [Link]
-
Reddit User Discussion. (2023). Methylation of NH2 Troubleshooting? r/Chempros on Reddit. [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Wikipedia. [Link]
- Google Patents. (1974). Synthesis of n-methylaniline.
Sources
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Improving the Purity of 4-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support center for 4-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chemical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth, experience-driven guidance to troubleshoot common purification challenges and outlines robust protocols to achieve high purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and quality assessment of 4-Chloro-N-methylaniline hydrochloride.
Q1: What is the expected appearance of pure 4-Chloro-N-methylaniline hydrochloride?
Pure 4-Chloro-N-methylaniline hydrochloride should be a white to off-white or beige crystalline solid.[1] The free base, 4-Chloro-N-methylaniline, is typically a colorless to pale yellow liquid which may darken upon storage.[2][3][4] The hydrochloride salt form enhances stability and presents as a solid.
Q2: How should I properly store this compound to maintain its purity?
To prevent degradation, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is crucial to protect it from direct light and air, as aniline derivatives are susceptible to oxidation, which can cause discoloration and the formation of impurities.[2] Storing under an inert gas like nitrogen or argon is recommended for long-term stability.[3]
Q3: My batch of 4-Chloro-N-methylaniline hydrochloride has a distinct pink, brown, or dark yellow color. Is it impure?
Yes, significant discoloration is a strong indicator of impurity. This coloration typically arises from the oxidation of the aniline functional group, forming highly conjugated, colored by-products. The presence of residual starting materials or reaction intermediates can also contribute to color. For most applications, purification is necessary to remove these chromophores.
Q4: What are the most common impurities I should anticipate in a crude sample?
The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as 4-chloroaniline or residual methylating agents.
-
Isomeric By-products: Depending on the chlorination or methylation strategy, isomers like 3-chloro-N-methylaniline or 2-chloro-N-methylaniline may form.
-
Over-methylated Products: Such as 4-chloro-N,N-dimethylaniline.
-
Oxidation Products: As mentioned, these are often colored, polymeric materials resulting from exposure to air.
-
Residual Solvents and Reagents: From the reaction work-up.
Advanced Troubleshooting Guide
This section provides solutions to specific experimental challenges encountered during the purification process.
Problem: My compound exhibits persistent discoloration even after a first purification attempt.
Causality & Expert Analysis: This issue almost always points to trace amounts of highly colored oxidation by-products. Standard recrystallization may not be sufficient to remove them, as they can co-precipitate with your target compound, especially if they are present in low concentrations but have very high extinction coefficients.
Recommended Solution: Activated Charcoal Treatment Activated carbon (charcoal) is an excellent decolorizing agent due to its extremely high surface area and porous structure, which effectively adsorbs large, flat, conjugated molecules responsible for color.
Mechanism Insight: The non-polar surface of the activated carbon adsorbs the non-polar impurity molecules through van der Waals forces. Your desired product, being more crystalline and having different solubility characteristics, will remain in the solution.
Protocol Integration: Incorporate a charcoal treatment step into the recrystallization protocol provided in the next section. A critical caveat is to use the minimum amount of charcoal necessary (typically 1-2% w/w) and to perform a hot filtration step to remove it before allowing the solution to cool. Adding charcoal to a cold solution will result in the adsorption of your product and a significant loss of yield.
Problem: During recrystallization, my compound "oils out" instead of forming crystals.
Causality & Expert Analysis: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase rather than a crystalline solid.[6] This typically happens for one of two reasons:
-
The boiling point of the solvent is higher than the melting point of your compound (less common for salts).
-
The solution is too highly supersaturated, causing the compound to crash out of solution as a liquid before it has time to form an ordered crystal lattice.
Recommended Solutions:
-
Reduce the Cooling Rate: After dissolution in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Slow cooling is critical for the formation of well-defined crystals.
-
Add More Solvent: If oiling out persists, the initial concentration may be too high. Re-heat the mixture until the oil redissolves, add a small additional volume (10-15%) of the hot solvent, and then attempt to cool slowly again.
-
Change the Solvent System: Your current solvent may be too "good," meaning the compound is too soluble. Consider using a binary solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then cool slowly.
Problem: No crystals form, even after the solution has cooled completely.
Causality & Expert Analysis: This is the opposite of the "oiling out" problem and is usually caused by either using far too much solvent or a lack of nucleation sites for crystal growth to begin.[6]
Recommended Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass can provide the necessary energy surface for nucleation to begin.[6]
-
Seed the Solution: If you have a small crystal of pure material from a previous batch, add it to the cold solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[6]
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent (e.g., 20-30% of the volume) and then allow it to cool again. This increases the concentration to a point where spontaneous crystallization can occur. Be careful not to evaporate too much solvent, which could lead to oiling out.
Problem: Analytical data (GC/HPLC) shows that key impurities remain after recrystallization.
Causality & Expert Analysis: This indicates that one or more impurities have solubility properties very similar to your target compound in the chosen recrystallization solvent. Isomers are often the primary culprits in this scenario.
Recommended Solutions:
-
Systematic Solvent Screening: Do not assume one solvent is sufficient. Test a range of solvents with different polarities. A table of potential solvents is provided in the protocol section.
-
Acid-Base Extraction and Re-precipitation: This is a powerful technique for separating basic compounds like anilines from non-basic or acidic impurities.
-
Workflow: Dissolve the impure hydrochloride salt in water. Add a base (e.g., 2M NaOH) to deprotonate the aniline, converting it to the free base. The free base is a liquid and will be much less soluble in water. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over sodium sulfate, and filter. Then, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether. The pure 4-Chloro-N-methylaniline hydrochloride will precipitate out of the organic solvent, leaving many impurities behind.
-
Visual Workflow: Purification Strategy
The following diagram outlines the decision-making process for purifying crude 4-Chloro-N-methylaniline hydrochloride.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol details a robust method for recrystallizing 4-Chloro-N-methylaniline hydrochloride, including an optional decolorization step.
1. Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Perform a small-scale test with a few milligrams of your compound in ~0.5 mL of solvent to determine suitability.
| Solvent System | Polarity | Rationale & Comments |
| Ethanol/Water | Polar Protic | A common choice. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Isopropanol (IPA) | Polar Protic | Often provides a good solubility differential. Safer and less volatile than methanol. |
| Acetonitrile | Polar Aprotic | Can be effective if protic solvents cause issues. |
| Ethyl Acetate | Medium Polarity | May be a good choice if solubility in alcohols is too high, leading to low yields.[7] |
2. Dissolution:
-
Place 10.0 g of the crude 4-Chloro-N-methylaniline hydrochloride into a 250 mL Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (e.g., 50 mL of isopropanol) and begin heating on a hotplate with stirring.
-
Continue adding small portions of hot solvent until the solid has just dissolved completely. Avoid adding a large excess of solvent to maximize yield.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add 100-200 mg (1-2% w/w) of activated charcoal.
-
Return the flask to the hotplate and gently boil for 2-5 minutes.
4. Hot Filtration:
-
This step is mandatory if charcoal was used and recommended to remove any insoluble particulate matter.
-
Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Pre-heat the funnel and receiving flask by pouring hot solvent through them.
-
Quickly and carefully pour the hot solution through the fluted filter paper. This prevents premature crystallization in the funnel.
5. Crystallization:
-
Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visual Workflow: Recrystallization Troubleshooting
Caption: Troubleshooting guide for common recrystallization issues.
Purity Verification
After purification, it is essential to verify the purity of the final product.
-
Gas Chromatography (GC): An excellent technique for assessing purity and detecting volatile impurities. A non-polar capillary column (e.g., SE-54) is often effective for separating aniline derivatives.[8]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a buffer is a typical starting point.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can confirm the structure and identify impurities if they are present at levels >1-2%.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For a related compound, 4-Methylaniline hydrochloride, the melting point is 241-245 °C.[1]
Safety & Handling
4-Chloro-N-methylaniline and its parent compounds are hazardous materials and must be handled with appropriate care.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is suspected of causing cancer.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][9]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[5]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air.[10] In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any significant exposure.
References
-
CPAchem Ltd. (2023). Safety data sheet: 4-Chloro-2-methylaniline.
-
CPAchem Ltd. (2023). Safety data sheet: 4-Chloro-N-methylaniline.
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluoro-N-methylaniline.
-
ChemicalBook. (n.d.). 4-Chloro-N-methylaniline(932-96-7).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloroaniline.
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-N-methylaniline.
-
Guidechem. (n.d.). 4-CHLORO-3-METHYLANILINE HYDROCHLORIDE 30273-23-5 wiki.
-
ChemicalBook. (n.d.). 3-Chloro-4-methylaniline synthesis.
-
Harrad, M. A., et al. (n.d.). 4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline. National Center for Biotechnology Information.
-
BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Chloro-N-methylaniline.
-
Hederich, V., et al. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. U.S. Patent 4,401,833.
-
ChemicalBook. (n.d.). 4-Chloro-N-methylaniline CAS 932-96-7.
-
CymitQuimica. (n.d.). CAS 932-96-7: 4-Chloro-N-methylbenzenamine.
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
-
Chem-Impex International, Inc. (n.d.). 4-Methylaniline hydrochloride.
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- 2. fishersci.com [fishersci.com]
- 3. 4-Chloro-N-methylaniline | 932-96-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. CAS 932-96-7: 4-Chloro-N-methylbenzenamine | CymitQuimica [cymitquimica.com]
- 5. 4-Chloro-N-methylaniline(932-96-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. bg.cpachem.com [bg.cpachem.com]
Technical Support Center: 4-Chloro-N-methylaniline Hydrochloride Degradation Studies
Welcome to the technical support center for 4-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. The following information is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights for your experiments.
Section 1: Foundational Knowledge & Stability Profile
This section addresses preliminary questions regarding the inherent stability and handling of 4-Chloro-N-methylaniline hydrochloride.
Q1: What are the primary factors that influence the stability of 4-Chloro-N-methylaniline hydrochloride in a laboratory setting?
A1: 4-Chloro-N-methylaniline hydrochloride is a salt, making it relatively stable as a solid under normal storage conditions (cool, dry, dark, and under an inert atmosphere).[1][2] However, in solution, its stability is influenced by several factors:
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pH: The aniline functional group's basicity means that the compound's charge and reactivity are pH-dependent. Extreme pH conditions can promote hydrolysis, although this is generally slow for anilines themselves.
-
Light Exposure: Aromatic amines, particularly halogenated ones, can be susceptible to photolytic degradation. The energy from UV or even visible light can induce cleavage of the carbon-chlorine bond or other photochemical reactions.[3]
-
Oxidizing Agents: The amine group is susceptible to oxidation. The presence of strong oxidizing agents, dissolved oxygen, or metal ions that can catalyze oxidation (like Cu²⁺) can lead to significant degradation.[1][4]
-
Temperature: Elevated temperatures accelerate all degradation processes, including hydrolysis, oxidation, and potential thermal decomposition, which can generate hazardous byproducts like hydrogen chloride and nitrogen oxides.[1]
Q2: My stock solution of 4-Chloro-N-methylaniline hydrochloride is developing a slight color over time. Is this indicative of degradation?
A2: Yes, this is a strong indicator of degradation. The formation of colored products is typically due to oxidation and subsequent polymerization of the aniline molecule. Aniline derivatives can oxidize to form nitrosobenzenes, nitrophenols, and quinone-like structures, which are often highly colored.[5] Even trace amounts of these products can impart a yellow or brown hue to the solution. To mitigate this, we recommend preparing fresh solutions for critical experiments and storing stock solutions in amber vials at low temperatures (2-8°C) for short periods.
Section 2: Troubleshooting Abiotic Degradation Studies (Hydrolysis, Photolysis, Oxidation)
This section provides troubleshooting for non-biological degradation experiments.
Q3: I am performing a forced hydrolysis study (acidic/basic conditions) and see very little degradation. Is this expected?
A3: It is plausible to observe slow hydrolysis for the C-Cl bond of 4-Chloro-N-methylaniline under typical forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH at 60°C). The carbon-chlorine bond on an aromatic ring is generally stable. However, the primary concern under these conditions is often not hydrolysis but other reactions.
-
Expert Insight: Before concluding the compound is stable, verify your analytical method's stability-indicating capability. Ensure that your chromatography can resolve the parent peak from potential degradants, even if they are present at low levels. Also, consider that under harsh acidic conditions, aniline polymerization can occur, leading to non-chromatographable products that might be missed. Under oxidative conditions, N-demethylation to 4-chloroaniline is a more probable degradation pathway than hydrolysis.
Q4: My photostability study is yielding inconsistent results with multiple, poorly resolved peaks in my chromatogram. What is happening?
A4: Photodegradation of halogenated anilines can be complex, often proceeding through radical or cationic intermediates that lead to a variety of products.[3]
-
Causality: The inconsistency and poor resolution suggest multiple competing reaction pathways. Photolysis can cleave the C-Cl bond to form radical species, which can then react with the solvent, buffer components, or other aniline molecules to form dimers and polymers. Studies on the related 4-chloroaniline show it can form a triplet phenyl cation in polar media, which is highly reactive.[3] This reactivity leads to a cascade of products, often appearing as a "smear" or multiple small peaks in the chromatogram.
-
Troubleshooting Steps:
-
Control the Wavelength: Use a photostability chamber with defined wavelength outputs to ensure reproducibility.
-
Deoxygenate the Solution: The presence of oxygen can lead to photo-oxidative side reactions. Purging your solution with nitrogen or argon can simplify the resulting product profile.
-
Use a Simpler Matrix: Conduct initial studies in a simple solvent (e.g., acetonitrile/water) rather than a complex buffer to minimize side reactions.
-
Adjust Analytical Method: Use a gradient elution method in your HPLC to improve the resolution of the multiple, more polar degradation products.
-
Q5: I suspect oxidative degradation is occurring. What are the likely products, and how can I confirm this?
A5: Oxidative degradation can occur at two primary sites: the N-methyl group and the amino group itself.
-
N-Demethylation: A very common metabolic and chemical pathway is the oxidation of the N-methyl group, leading to its removal as formaldehyde and the formation of 4-chloroaniline .[6]
-
Amino Group Oxidation: The nitrogen atom can be oxidized to form 4-chloro-N-methyl-phenylhydroxylamine , which can be further oxidized to 4-chloro-nitrosobenzene .[5]
-
Confirmation Strategy:
-
LC-MS/MS Analysis: This is the most powerful tool. Look for the mass-to-charge ratios (m/z) of the suspected products. For example, you would look for the [M+H]⁺ ion of 4-chloroaniline (m/z 128.0) and 4-chloronitrosobenzene (m/z 142.0).
-
Reference Standards: Co-inject commercially available standards of suspected degradants (like 4-chloroaniline) with your degraded sample. Peak co-elution provides strong evidence of identity.
-
Spiking Experiment: To confirm that a peak is not an artifact, spike a known concentration of your parent drug into a blank solution that has undergone the same stress conditions. The absence of the degradation peak confirms it originates from the drug.
-
Putative Abiotic Degradation Pathways
The following diagram illustrates the likely degradation pathways based on established chemical principles for anilines and related compounds.
Caption: Putative abiotic degradation pathways for 4-Chloro-N-methylaniline.
Section 3: Troubleshooting Biotic Degradation Studies
This section addresses challenges related to microbial or enzymatic degradation.
Q6: My microbial culture is not degrading 4-Chloro-N-methylaniline hydrochloride. What are the potential reasons for this inhibition?
A6: While many soil microbes can degrade chlorinated anilines, several factors can prevent this:[7][8]
-
Toxicity: Chlorinated aromatics can be toxic to microorganisms at high concentrations. Your starting concentration may be above the inhibitory level for the selected microbial consortium. Try running the experiment with a range of lower concentrations.
-
Lack of Acclimation: The microbial culture may not have the necessary enzymes to degrade the compound without a period of acclimation. It can take time to induce the expression of the required dioxygenase or monooxygenase enzymes.
-
Absence of Co-substrates: Some microbial degradation pathways require a co-substrate to provide the necessary energy and reducing power for the initial enzymatic attack. Studies on related compounds have shown that adding a simple carbon source like ethanol can facilitate co-metabolism.[9]
-
Incorrect Pathway: The expected degradation pathway may not be active. For instance, while 4-chloroaniline is known to be degraded via a modified ortho-cleavage pathway involving chlorocatechol, the N-methyl group might sterically hinder the initial enzymatic attack or lead to a different metabolic route.[7][8]
Q7: How can I determine the biotic degradation pathway? Am I looking for the same products as in abiotic studies?
A7: Biotic pathways are often highly specific and may produce different intermediates than abiotic stress. The primary mechanism for bacterial degradation of aromatic rings is hydroxylation followed by ring cleavage.
-
Proposed Pathway: Based on studies of similar compounds, a likely pathway involves:
-
Analytical Approach:
-
Time-Course Sampling: Collect samples at multiple time points. Early time points are crucial for detecting transient intermediates like catechols, which are often rapidly consumed.
-
Derivatization: Catechols can be unstable. Derivatizing them (e.g., by silylation) before GC-MS analysis can improve their detection.
-
Enzyme Assays: If you have isolated the microorganism, you can perform cell-free extract assays to test for specific enzyme activities, such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase.[9]
-
Section 4: Analytical Strategy & Method Development
Q8: What is the best analytical technique to monitor the degradation of 4-Chloro-N-methylaniline hydrochloride?
A8: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this application. It is robust, reproducible, and capable of separating the relatively nonpolar parent compound from its more polar degradants.
-
Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products by providing mass information.
-
Gas Chromatography (GC) can also be used, particularly with a nitrogen-phosphorus detector (NPD) for selectivity or a mass spectrometer (GC-MS), but may require derivatization for more polar degradants.[10]
Q9: Can you provide a starting point for an HPLC method?
A9: Certainly. A good starting point for developing a stability-indicating HPLC method is provided in the table below. This method will likely need to be optimized for your specific mixture of degradants.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the aniline is protonated, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is essential to elute both polar degradants and the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 240 nm | Aromatic anilines typically have strong absorbance around this wavelength. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
Section 5: Standardized Experimental Protocols
The following protocols are provided as a guide. They should be adapted and validated for your specific experimental needs.
Protocol 1: Forced Hydrolysis Study
-
Preparation: Prepare 1 mg/mL stock solutions of 4-Chloro-N-methylaniline hydrochloride in acetonitrile. Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and HPLC-grade water.
-
Sample Setup: In triplicate for each condition, add 100 µL of the stock solution to 900 µL of the HCl, NaOH, and water solutions in separate amber HPLC vials. This yields a final concentration of 100 µg/mL.
-
Time Zero Sample: Immediately after preparation, inject one of each sample set into the HPLC to establish the t=0 baseline.
-
Incubation: Place the remaining vials in a heating block or oven at 60°C.
-
Sampling: At specified time points (e.g., 2, 6, 12, 24 hours), remove the vials, cool them to room temperature, and neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the HCl sample and vice versa) before injection.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of parent compound remaining and the relative percentage of each degradation product.
Protocol 2: Photostability Workflow
The workflow below outlines the critical steps for a successful photostability study.
Caption: A standardized workflow for conducting a photostability degradation study.
Section 6: References
-
PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Arun, S., et al. (2007). Biodegradation of 4 - chloroaniline by bacteria enriched from soil. FEMS Microbiology Letters, 267(1), 10-15. Retrieved from [Link]
-
Guizzardi, B., et al. (2001). Generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline. The Journal of Organic Chemistry, 66(19), 6353-6363. Retrieved from [Link]
-
Arun, S., et al. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N-methylbenzenamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Mishra, J. P., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 22(6), 4155-4161.
-
Corbett, M. D., et al. (1978). Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenzene. Biochemical Journal, 175(1), 353-360. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
AIP Publishing. (2018). A Study of Oxidation Kinetics Mechanism of Maleic Mono p-Methyl Aniline (MMMA) by N. AIP Conference Proceedings. Retrieved from [Link]
-
Google Patents. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. Retrieved from
-
NIST. (n.d.). 4-Chloro-2-methylaniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. National Library of Medicine. (1999). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed. Retrieved from [Link]
Sources
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- 2. 4-Chloro-N-methylaniline | 932-96-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Biodegradation of 4-chloroaniline by bacteria enriched from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Technical Support Center: 4-Chloro-N-methylaniline Hydrochloride in Synthetic Applications
Welcome to the technical support center for 4-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges and side reactions encountered during its application, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to empower you with the knowledge to optimize your reactions, improve yields, and ensure the integrity of your final products.
Troubleshooting Guide: Navigating Common Side Reactions
This section provides a detailed analysis of the most frequently encountered side reactions when using 4-Chloro-N-methylaniline hydrochloride. We delve into the causality of these undesired pathways and offer proven strategies for mitigation.
Issue 1: Formation of Over-Alkylated Byproducts in N-Alkylation Reactions
Question: I am performing an N-alkylation with 4-Chloro-N-methylaniline and observing the formation of a tertiary amine, N,N-dialkyl-4-chloroaniline, as a significant byproduct. How can I improve the selectivity for the desired secondary amine?
Answer: Over-alkylation is a classic challenge in the N-alkylation of anilines. The mono-alkylated product, in this case, 4-Chloro-N-alkylaniline, can be more nucleophilic than the starting 4-Chloro-N-methylaniline, making it susceptible to a second alkylation event.[1][2]
Causality and Mitigation Strategies:
-
Stoichiometry Control: The relative concentrations of your reactants are critical. To favor mono-alkylation, a significant excess of the aniline starting material relative to the alkylating agent should be used.[1] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to reduce the rate of the second alkylation, which typically has a higher activation energy.
-
Solvent: Employing a less polar solvent can decrease the rate of the subsequent alkylation steps.
-
-
Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., alkyl iodides or triflates) are more prone to causing over-alkylation. If possible, consider using a less reactive agent (e.g., an alkyl bromide or chloride) and adjusting the reaction conditions (e.g., increasing temperature or reaction time) to compensate.
-
Alternative Synthetic Routes: Reductive amination offers a more controlled approach to mono-alkylation. This involves the initial formation of an imine between an aldehyde or ketone and the amine, followed by in-situ or subsequent reduction.
Issue 2: Unwanted Oxidation Products Appearing in the Reaction Mixture
Question: My reaction involving 4-Chloro-N-methylaniline is turning dark, and upon analysis, I'm finding N-oxide and potential dimeric impurities. What is causing this, and how can I prevent it?
Answer: 4-Chloro-N-methylaniline is susceptible to oxidation, which can lead to a variety of byproducts, including N-oxides and colored dimeric species.[3] This can be initiated by atmospheric oxygen, oxidizing agents present in the reaction, or through metal-catalyzed processes.
Causality and Mitigation Strategies:
-
Atmospheric Oxygen: To minimize oxidation from the air, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or a glovebox.
-
Oxidizing Agents: Scrutinize your reaction components for any potential oxidizing agents. If strong oxidants are necessary for your transformation, consider strategies such as slow addition or performing the reaction at a lower temperature to control the reaction rate and minimize side reactions.
-
Metal Catalysis: Certain metal catalysts can promote the oxidation of anilines. If you are using a metal-catalyzed reaction, ensure that the catalyst is of high purity and that the reaction is performed under strictly anaerobic conditions. In some cases, the formation of radical cations can lead to dimerization products like N,N'-dimethyl-N,N'-diphenylhydrazine.
-
Storage: The starting material itself can degrade over time if not stored properly. 4-Chloro-N-methylaniline should be stored in a tightly sealed container, under an inert atmosphere, and in a cool, dark place to prevent gradual oxidation.[3]
Issue 3: Dehalogenation Byproduct Observed in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using 4-Chloro-N-methylaniline hydrochloride in a Buchwald-Hartwig amination and am observing the formation of N-methylaniline as a significant side product. Why is the chloro group being replaced by hydrogen?
Answer: The formation of N-methylaniline is a result of a common side reaction in palladium-catalyzed cross-coupling reactions known as dehalogenation or hydrodehalogenation.[4][5] This occurs when the aryl halide substrate reacts with a palladium-hydride (Pd-H) species, leading to the reductive cleavage of the carbon-chlorine bond.
Causality and Mitigation Strategies:
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the amine base, alcohol solvents, or even trace amounts of water.
-
Ligand Choice: The choice of phosphine ligand is critical in minimizing dehalogenation. Bulky and electron-rich ligands can often suppress this side reaction by favoring the desired reductive elimination pathway over the dehalogenation pathway.
-
Base Selection: The base can play a significant role. Some bases are more prone to generating hydride species. It may be beneficial to screen different bases (e.g., switching from an alkoxide to a carbonate or phosphate base) to find one that minimizes dehalogenation for your specific system.
-
Solvent: The choice of solvent can also influence the extent of dehalogenation. Aprotic solvents like toluene are often preferred over protic solvents or coordinating solvents like DMF and dioxane, which have been reported to promote dehalogenation.[5]
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dehalogenation. Running the reaction at the lowest effective temperature can help to mitigate this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of beta-hydride elimination in Buchwald-Hartwig amination with 4-Chloro-N-methylaniline, and how can it be avoided?
A1: Beta-hydride elimination is an unproductive side reaction where an intermediate palladium-amide complex, instead of undergoing reductive elimination to form the desired C-N bond, eliminates a hydride.[6] This leads to the formation of a hydrodehalogenated arene (N-methylaniline) and an imine. This is more likely to occur with primary amines that have a hydrogen atom on the carbon beta to the nitrogen. Since 4-Chloro-N-methylaniline is a secondary amine, beta-hydride elimination from the amine itself is not possible. However, if it is being coupled with a primary amine that has beta-hydrogens, this side reaction can occur. To avoid this, using a bulky phosphine ligand that sterically disfavors the conformation required for beta-hydride elimination can be effective. Additionally, using a strong, non-nucleophilic base can facilitate the desired reductive elimination.
Q2: My 4-Chloro-N-methylaniline hydrochloride is a solid. How should I handle it for reactions that require the free base?
A2: 4-Chloro-N-methylaniline hydrochloride is the salt form and is generally more stable and less prone to oxidation than the free base. To use it in a reaction that requires the free amine, you will need to perform a neutralization step. This is typically done by dissolving the hydrochloride salt in a suitable solvent (e.g., water or a biphasic mixture with an organic solvent like ethyl acetate or dichloromethane) and adding a base such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution until the pH is basic. The free amine can then be extracted into the organic layer, dried, and the solvent removed to yield the free base. It is often advisable to use the freshly prepared free base immediately to minimize degradation.
Q3: Can I use 4-Chloro-N-methylaniline hydrochloride directly in a reaction that uses a base?
A3: Yes, in many cases, you can use the hydrochloride salt directly, provided that your reaction conditions include a base. You will need to add at least one extra equivalent of the base to neutralize the hydrochloride salt and generate the free amine in situ. For example, if your reaction protocol calls for 1.2 equivalents of a base, you would use 2.2 equivalents when starting with the hydrochloride salt. This approach can be more convenient as it avoids a separate workup step to isolate the free base.
Q4: What are the key storage conditions to maintain the purity of 4-Chloro-N-methylaniline hydrochloride?
A4: To ensure the long-term stability and purity of 4-Chloro-N-methylaniline hydrochloride, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is also advisable to protect it from light. The material should be kept away from incompatible substances such as strong oxidizing agents and strong bases.[7]
Data Summary and Visual Guides
Table 1: Troubleshooting Summary for Side Reactions
| Side Reaction | Key Causes | Recommended Mitigation Strategies |
| Over-alkylation | - Product is more nucleophilic than starting material- Excess alkylating agent- High reaction temperature | - Use an excess of the aniline- Lower the reaction temperature- Use a less reactive alkylating agent |
| Oxidation | - Exposure to atmospheric oxygen- Presence of oxidizing agents- Metal-catalyzed oxidation | - Perform reaction under an inert atmosphere- Purify reagents to remove oxidants- Store starting material properly |
| Dehalogenation | - Formation of Pd-H species- Certain bases, solvents, and ligands- High reaction temperature | - Use bulky, electron-rich phosphine ligands- Screen different bases and solvents- Run reaction at a lower temperature |
| Beta-Hydride Elimination | - Presence of beta-hydrogens on the coupling partner- Ligand choice | - Use bulky phosphine ligands- Employ strong, non-nucleophilic bases |
Diagrams
Troubleshooting Workflow for N-Alkylation Reactions
Caption: Desired vs. side reaction pathways in cross-coupling.
References
-
Hadley, M. R., Oldham, H. G., Camilleri, P., Murphy, J., Hutt, A. J., & Damani, L. A. (1993). Stereoselective microsomal N-oxidation of N-ethyl-N-methylaniline. Biochemical Pharmacology, 45(9), 1739–1742. [Link]
-
ResearchGate. (2007). Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. [Link]
-
Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. [Link]
-
Mol-Instincts. Cas no 932-96-7 (4-Chloro-N-methylaniline). [Link]
-
PubMed. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
NIH. (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. [Link]
-
ResearchGate. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF. [Link]
-
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Semantic Scholar. (2010). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]
-
ACS Publications. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
NCERT. lech204.pdf. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2025). Catalytic N-Alkylation of Anilines. [Link]
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- 2. tsijournals.com [tsijournals.com]
- 3. 932-96-7(4-Chloro-N-methylaniline) | Kuujia.com [kuujia.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 4-Chloro-N-methylaniline(932-96-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Solvent Effects on 4-Chloro-N-methylaniline Hydrochloride Reactions
Introduction
Welcome to the technical support center for reactions involving 4-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful synthetic outcomes. 4-Chloro-N-methylaniline is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, frequently employed in nucleophilic substitution and coupling reactions.[1] However, its use in the hydrochloride salt form presents unique challenges. The protonated amine is non-nucleophilic, requiring careful selection of a base and, crucially, a solvent system that facilitates deprotonation while promoting the desired reaction pathway. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to address common issues related to solvent effects.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My reaction shows low or no yield.
-
Question: I am attempting an N-alkylation with an alkyl halide using potassium carbonate as a base, but I'm seeing very little product formation. What's going wrong?
-
Answer: This is a classic problem often rooted in a combination of poor nucleophilicity and reactant solubility. Let's break down the probable causes and solutions.
-
Probable Cause 1: In-situ Deprotonation Failure. Your starting material is a hydrochloride salt. The amine is protonated (R-NH₂⁺-Me) and therefore not nucleophilic. The primary role of the base (K₂CO₃) is to neutralize the salt and generate the free, nucleophilic secondary amine. If the base cannot effectively deprotonate the aniline, the reaction will not proceed.
-
Probable Cause 2: Nucleophile Deactivation by Solvent. If you are using a polar protic solvent (e.g., methanol, ethanol, water), it will form a hydrogen-bonding "cage" around the free amine.[2][3] This solvation shell drastically reduces the amine's nucleophilicity, preventing it from effectively attacking the electrophile.[2][4]
-
Probable Cause 3: Poor Solubility. Both the aniline hydrochloride salt and the inorganic base (K₂CO₃) may have poor solubility in nonpolar or moderately polar solvents like toluene or THF.[5] A heterogeneous mixture can lead to very slow reaction rates.
Recommended Solutions:
-
Switch to a Polar Aprotic Solvent: This is the most critical change. Solvents like DMF, DMSO, or acetonitrile are ideal.[3][6] They can dissolve the reactants but, lacking O-H or N-H bonds, they do not form hydrogen bonds with the amine nucleophile.[4] This leaves the amine "naked" and highly reactive, which can increase the reaction rate by orders of magnitude.[2]
-
Ensure Anhydrous Conditions: Water is a protic solvent that can interfere with the reaction. Always use anhydrous solvents and reagents.[7]
-
Increase Temperature: For sluggish reactions, increasing the temperature (e.g., to 80-100 °C in DMF) can improve both solubility and reaction kinetics.[6][8]
-
Issue 2: My final product is contaminated with significant side products.
-
Question: My reaction is producing the desired product, but I'm also seeing evidence of over-alkylation (forming a tertiary amine) and/or elimination byproducts from my alkyl halide. How can I improve selectivity?
-
Answer: Side product formation is often a consequence of the reaction conditions being too harsh or poorly optimized for the desired pathway.
-
Probable Cause 1: Over-Alkylation. The N-alkylated product (a tertiary amine in this case) can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation event.[8]
-
Probable Cause 2: Elimination Reaction. If your substrate is a secondary or tertiary alkyl halide, using a strong, sterically hindered base in a non-polar solvent can favor an E2 elimination pathway over the desired SN2 substitution.
Recommended Solutions:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05 - 1.1 equivalents) of the alkylating agent to minimize the chance of a second reaction.[7]
-
Moderate Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the undesired subsequent alkylation more than the desired primary reaction.[8]
-
Optimize the Base-Solvent System for SN2: For substitution reactions, a combination of a non-nucleophilic inorganic base (e.g., K₂CO₃) in a polar aprotic solvent (DMF, acetonitrile) is strongly preferred as it inherently favors the SN2 pathway.[2][6] Avoid strong, bulky bases like potassium tert-butoxide unless an elimination is desired.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of my reaction?
A: The key difference is their ability to form hydrogen bonds.[4]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (O-H or N-H). They are excellent at solvating both cations and anions. However, they will deactivate your aniline nucleophile through hydrogen bonding, making them a poor choice for SN2-type reactions.[2][3] They are best suited for SN1 reactions where stabilizing a carbocation intermediate is necessary.[2][9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They are excellent at solvating cations (like the K⁺ from K₂CO₃) but poorly solvate anions or nucleophiles.[2] This leaves your deprotonated 4-Chloro-N-methylaniline highly reactive and ready to participate in the desired substitution, making these solvents the superior choice.[6]
Q2: Can I use a nonpolar solvent like toluene or hexane?
A: It is generally not recommended. While nonpolar solvents can sometimes be used to control reactivity,[8] they are very poor at dissolving salts like 4-Chloro-N-methylaniline hydrochloride and inorganic bases. This leads to a heterogeneous reaction mixture with extremely slow rates. In some specific cases, aggregation of amines in nonpolar solvents can lead to unusual reaction kinetics, but this is not a conventional approach for simple alkylations.[10]
Q3: How does the dielectric constant of the solvent affect the reaction rate?
A: The dielectric constant is a measure of a solvent's polarity and its ability to separate charge.[9] For reactions that proceed through charged intermediates or transition states, a solvent with a higher dielectric constant can help to stabilize these species, lowering the activation energy and increasing the reaction rate.[11] However, for SN2 reactions involving an aniline, the specific solvent-nucleophile interactions (i.e., hydrogen bonding) are often a more dominant factor than the bulk dielectric constant.[12] A polar aprotic solvent is effective not just because of its polarity, but because it lacks the ability to hydrogen bond with the nucleophile.
Q4: My reaction is still slow even in DMF. What else can I do?
A: If kinetics are still an issue in a suitable polar aprotic solvent, consider the following:
-
Increase Temperature: Safely increase the reaction temperature. Many N-alkylation reactions are run at 80-140 °C.[6]
-
Change the Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.
-
Add a Catalyst: For some reactions, adding a catalytic amount of sodium iodide (NaI) can help. The iodide is a better nucleophile and can displace the original leaving group (e.g., Br or Cl) to form a more reactive alkyl iodide in situ.
Section 3: Data Summary
The choice of solvent is critical for balancing solubility and reactivity. This table provides a summary of common solvents and their properties relevant to reactions with 4-Chloro-N-methylaniline hydrochloride.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Considerations & Recommendations |
| Water | Polar Protic | 80.1 | 100 | Not Recommended. Deactivates the nucleophile via H-bonding. |
| Methanol | Polar Protic | 32.7 | 65 | Not Recommended. Cages the nucleophile, suppressing its reactivity.[2] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Highly Recommended. Excellent for SN2 reactions, dissolves reactants well.[6] |
| DMF | Polar Aprotic | 36.7 | 153 | Highly Recommended. High boiling point allows for heating, excellent solvent for salts.[5][6] |
| DMSO | Polar Aprotic | 46.7 | 189 | Highly Recommended. Very polar, high boiling point, but can be difficult to remove.[5][6] |
| Acetone | Polar Aprotic | 20.7 | 56 | Good Choice. Effective for SN2, but low boiling point limits reaction temperature.[2] |
| Toluene | Nonpolar | 2.4 | 111 | Not Recommended. Poor solubility for the hydrochloride salt and inorganic bases.[10] |
| Hexane | Nonpolar | 1.9 | 69 | Not Recommended. Very poor solubility for reactants. |
Data compiled from various chemical and physical property databases.
Section 4: Experimental Protocols
Protocol: General Procedure for N-Alkylation of 4-Chloro-N-methylaniline
This protocol provides a robust starting point for the N-alkylation of 4-Chloro-N-methylaniline using an alkyl halide.
Materials:
-
4-Chloro-N-methylaniline hydrochloride (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-N-methylaniline hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[6][7]
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.
-
Reagent Addition: Begin stirring the suspension. Add the alkyl halide (1.05 eq) dropwise to the flask at room temperature.[6]
-
Heating: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline spot is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The water will quench the reaction and dissolve the inorganic salts and DMF.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[6][7]
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove any residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[7]
Section 5: Visualizations
Diagram 1: Solvent Effect on Nucleophilicity
Caption: Protic solvents "cage" the aniline nucleophile via H-bonds, while aprotic solvents do not.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Sources
- 1. CAS 932-96-7: 4-Chloro-N-methylbenzenamine | CymitQuimica [cymitquimica.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Dielectric Characteristics, Electrical Conductivity and Solvation of Ions in Electrolyte Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
temperature and pressure optimization for 4-Chloro-N-methylaniline hydrochloride synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, focusing specifically on the critical roles of temperature and pressure.
Section 1: Synthesis Pathway and Core Principles
The industrial synthesis of 4-Chloro-N-methylaniline hydrochloride is typically a two-step process. The first and most critical step is the selective mono-N-methylation of 4-chloroaniline. The second step is the conversion of the resulting free base into its stable hydrochloride salt.
The primary challenge in this synthesis lies in achieving high selectivity for the mono-methylated product while suppressing the formation of the N,N-dimethylated byproduct. This is where precise control over reaction parameters, particularly temperature and pressure, becomes paramount.
Caption: General workflow for the synthesis of 4-Chloro-N-methylaniline Hydrochloride.
Section 2: FAQs on Temperature and Pressure Optimization
This section addresses common questions regarding the optimization of the N-methylation reaction.
Q1: What is the fundamental role of temperature in the N-methylation of 4-chloroaniline?
A: Temperature is the primary driver of reaction kinetics. Increasing the temperature provides the necessary activation energy for the reaction between 4-chloroaniline and the methylating agent (e.g., methanol) to proceed at a practical rate. However, temperature control is a delicate balance. Insufficient heat will lead to a sluggish or incomplete reaction, while excessive heat significantly promotes the formation of the undesired N,N-dimethyl-4-chloroaniline byproduct. A typical temperature range for analogous aniline methylations with methanol is 200-250°C[1].
Q2: How does pressure influence the reaction yield and selectivity?
A: When using a volatile methylating agent like methanol, the reaction is often conducted in a sealed, high-pressure vessel (autoclave). The pressure, which can range from 50 to 150 atmospheres, serves two main purposes[1]. First, it keeps the low-boiling-point reactants in the liquid phase at the high temperatures required for the reaction, maximizing their concentration and contact with the catalyst. Second, it can influence the equilibrium of the reaction. Maintaining adequate pressure ensures the reaction environment is saturated with the methylating agent, driving the reaction forward.
Q3: How do temperature and pressure work together to control the formation of the N,N-dimethyl byproduct?
A: The formation of the desired mono-methylated product and the di-methylated byproduct are competing reactions. The second methylation step (forming the N,N-dimethyl product) typically has a higher activation energy than the first.
-
High Temperature: Excessively high temperatures provide enough energy to easily overcome the activation barrier for both methylations, leading to a loss of selectivity and a higher proportion of the N,N-dimethyl byproduct[1].
-
Optimized Temperature/Pressure: By maintaining the temperature and pressure within an optimized range, one can supply sufficient energy for the first methylation to occur efficiently while keeping the rate of the second methylation minimal. This "sweet spot" is key to achieving high selectivity.
Caption: Influence of temperature and pressure on key reaction outcomes.
Q4: What is the standard procedure for converting the synthesized 4-Chloro-N-methylaniline free base to its hydrochloride salt?
A: Once the N-methylation reaction is complete and the crude 4-Chloro-N-methylaniline base has been isolated and purified (e.g., via distillation), it is dissolved in a suitable anhydrous organic solvent like isopropanol or diethyl ether. Anhydrous hydrogen chloride (either as a gas or a solution in an anhydrous solvent) is then carefully added. The hydrochloride salt, being insoluble in many organic solvents, will precipitate out. The solid product is then collected by filtration, washed with cold solvent to remove any residual impurities, and dried under vacuum.
Section 3: Troubleshooting Guide
Even with optimized parameters, experimental challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem: My final yield is consistently low.
-
Possible Cause 1: Incomplete Reaction. As indicated by the presence of significant unreacted 4-chloroaniline in your crude product analysis (TLC, GC-MS), the reaction may not have gone to completion.
-
Solution: The reaction kinetics may be too slow. Consider moderately increasing the temperature (e.g., in 10°C increments) or extending the reaction time. Ensure the pressure in the vessel is being maintained to keep reactants in the liquid phase[1].
-
-
Possible Cause 2: Product Loss During Workup. The product may be lost during extraction or purification steps.
-
Solution: Review your workup protocol. Ensure the pH is appropriate during aqueous extractions to keep your product in the organic phase. If using distillation for purification, ensure the vacuum pressure and temperature are optimized to prevent product decomposition.
-
Problem: My product is contaminated with a significant amount of N,N-dimethyl-4-chloroaniline.
-
Possible Cause: Over-methylation. This is the most common cause and indicates that the reaction conditions are too harsh, favoring the second methylation.
-
Solution 1: Decrease the reaction temperature. This is the most effective way to improve selectivity for the mono-methylated product, as the second methylation has a higher activation energy[1].
-
Solution 2: Reduce the molar ratio of the methylating agent to 4-chloroaniline. A large excess of the methylating agent can drive the reaction towards the di-substituted product.
-
Solution 3: Reduce the reaction time. Monitor the reaction progress closely and stop it once the consumption of the starting material plateaus, before significant amounts of the byproduct can form.
-
Problem: The reaction starts but then stalls, with starting material remaining even after a long duration.
-
Possible Cause: Catalyst Deactivation. The catalyst (often a copper-chromium or palladium-based variant) may have become poisoned or lost activity[1][2].
-
Solution: Ensure all reactants and the reaction vessel are scrupulously dry, as water can deactivate many catalysts. If reusing a catalyst, ensure it has been properly regenerated. Otherwise, use a fresh batch of catalyst for each reaction.
-
Section 4: Experimental Protocol and Data
Illustrative Experimental Protocol
This protocol is a representative example for the N-methylation of 4-chloroaniline using methanol. Disclaimer: This is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and after a thorough risk assessment.
-
Vessel Preparation: A high-pressure autoclave is charged with 4-chloroaniline (1.0 eq), methanol (2.0-3.0 eq), and a suitable hydrogenation/alkylation catalyst (e.g., Copper-Chromium oxide, 5-10% by weight of the aniline).
-
Reaction Execution: The autoclave is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen if a reductive amination pathway is intended. The vessel is heated with stirring to an optimized temperature (e.g., 200-250°C)[1]. The pressure will rise due to the vapor pressure of the methanol (e.g., to 50-150 atm)[1].
-
Monitoring: The reaction is maintained at temperature and pressure for a set duration (e.g., 4-8 hours). The progress can be monitored by taking small, cooled samples (if the reactor allows) and analyzing them by GC or TLC.
-
Workup: After cooling, the autoclave is carefully vented. The reaction mixture is filtered to remove the catalyst. The excess methanol is removed by distillation. The resulting crude oil is purified by vacuum distillation to yield pure 4-Chloro-N-methylaniline.
-
Salt Formation: The purified free base is dissolved in anhydrous isopropanol. Anhydrous HCl (as a solution in isopropanol) is added dropwise with stirring until precipitation is complete.
-
Isolation: The precipitated solid is collected by filtration, washed with a small amount of cold isopropanol, and dried in a vacuum oven at 50-60°C to yield the final 4-Chloro-N-methylaniline hydrochloride.
Table 1: Example Conditions for N-Alkylation of Anilines
Note: Data for the specific target molecule is proprietary. This table presents analogous data from literature to illustrate parameter ranges.
| Reactant | Methylating Agent | Catalyst | Temperature (°C) | Pressure (atm) | Outcome | Reference |
| Aniline | Methanol | Cr-Cu-Mn-O | 250 | Saturated vapor pressure (~50-150) | High selectivity for N-methylaniline | [1] |
| 2-chloro-4-nitrotoluene | Hydrogen | Pd-Fe/C | 25-100 | 0.2-3.0 MPa (~2-30 atm) | Reduction to 3-chloro-4-methylaniline | [2] |
| 4-chloroanisole | Morpholine | Pd(II)-NHC | 50 | Ambient | C-N Coupling Reaction | [3] |
References
-
Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available from: [Link]
-
NIST. 4-Chloro-2-methylaniline hydrochloride. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 4-Chloro-N-methylaniline in Modern Chemical Synthesis. Available from: [Link]
- Google Patents.CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
PubChem. 4-Chloroaniline. Available from: [Link]
-
Chemsrc. 4-Chloro-N-methylaniline | CAS#:932-96-7. Available from: [Link]
- Google Patents.US3819709A - Synthesis of n-methylaniline.
-
Espacenet. CN117229151A - Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation. Available from: [Link]
-
PubChem. 4-Chloro-N-methylbenzenamine. Available from: [Link]
-
Wikipedia. 4-Chloroaniline. Available from: [Link]
-
ResearchGate. (PDF) Use of C,N-chelated triorganotin(IV) fluoride for fluorination of organic compounds, coordination compounds, phosphines, silanes and stannanes. Available from: [Link]
-
PubMed. Synthesis of the first diethylenetriaminepentahydroxamic acid (DTPH) bifunctional chelating agent. Available from: [Link]
-
SpringerLink. Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]
-
CAS Common Chemistry. 2,2′-Methylenebis[4-methyl-6-tert-butylphenol]. Available from: [Link]
-
NIH. 4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline. Available from: [Link]
-
ResearchGate. Optimization of conditions between 4-chloro-anisole and mor- pholine. [a]. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
Sources
Technical Support Center: Catalyst Selection for 4-Chloro-N-methylaniline Hydrochloride Reactions
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for reactions involving 4-Chloro-N-methylaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, practical solutions to common experimental hurdles, and a clear rationale for methodological choices. We will focus primarily on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are fundamental for constructing the C-N bonds essential in medicinal chemistry.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions encountered when designing synthetic routes involving 4-Chloro-N-methylaniline hydrochloride.
Q1: Why is 4-Chloro-N-methylaniline considered a "challenging" substrate for cross-coupling reactions?
A1: The challenge arises from two main factors. First, as an aryl chloride, the C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst kinetically unfavorable.[1][2] Second, the aniline nitrogen atom can coordinate with the palladium center, potentially inhibiting or deactivating the catalyst by displacing the necessary phosphine ligands.[3][4][5] The hydrochloride salt form also necessitates the use of a base to free the nucleophilic amine before it can participate in the reaction.
Q2: What is the most critical component of the catalytic system for this substrate?
A2: The choice of ligand is paramount. For unactivated or electron-rich aryl chlorides like 4-Chloro-N-methylaniline, standard ligands such as triphenylphosphine are generally ineffective.[1] Success hinges on using sterically bulky and highly electron-donating monophosphine ligands.[6][7] These ligands increase the electron density on the palladium(0) center, which promotes the difficult oxidative addition step.[1] Their steric bulk also facilitates the final reductive elimination step and helps prevent the formation of inactive, doubly-ligated palladium complexes.[1][8]
Q3: Which class of ligands is most effective for coupling reactions with 4-Chloro-N-methylaniline?
A3: The "biaryl phosphine" ligands, developed and popularized by the Buchwald and Hartwig groups, are the gold standard. These ligands feature bulky substituents on the phosphorus atom and a biaryl backbone. Specific examples that have shown high efficacy for aryl chlorides include:
-
Josiphos-type ligands: Highly active for coupling aryl chlorides with primary amines.[9]
-
Buchwald ligands: A broad family of ligands such as XPhos, SPhos, and BrettPhos are specifically designed for challenging couplings and demonstrate excellent performance with aryl chlorides.[9]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can also be highly effective for activating aryl chlorides.[10][11]
The selection should be guided by screening a small panel of these state-of-the-art ligands to find the optimal choice for your specific coupling partner.
Q4: How do I choose the best palladium source or precatalyst?
A4: While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3][12][13][14] Using a pre-formed Pd(0) source like Pd₂(dba)₃ is often more reliable.
For maximum reproducibility and efficiency, modern palladium precatalysts are highly recommended.[3][5] These are air-stable Pd(II) complexes that incorporate the desired ligand in a 1:1 ratio. They are designed to cleanly and quantitatively generate the active, monoligated Pd(0) species under the reaction conditions, leading to more consistent results and avoiding the need for excess ligand.[15]
Q5: What is the role of the base, and which one should I use?
A5: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine nucleophile (or the amine-palladium complex) to generate the more nucleophilic amide required for C-N bond formation.[16] Since the starting material is a hydrochloride salt, at least one extra equivalent of base is required for initial neutralization.
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required. The most common choice is sodium tert-butoxide (NaOt-Bu) , which generally leads to the highest reaction rates. However, if your coupling partner contains base-sensitive functional groups (e.g., esters, nitriles), weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened, though this may require higher temperatures or longer reaction times.[3][5][12]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Low to No Product Yield
Q: My reaction shows poor conversion. What are the likely causes and how can I fix it?
A: This is the most common issue and requires a systematic approach to diagnose.
-
Reagent Quality: The purity of all reagents is critical. Amines, in particular, can contain trace impurities that poison the catalyst.[3] Ensure your 4-Chloro-N-methylaniline hydrochloride is pure and that all solvents and other reagents are anhydrous. Moisture can lead to catalyst deactivation and promote side reactions like hydrodehalogenation.[6]
-
Inactive Catalyst System: This is the most probable cause.
-
Ligand Choice: As discussed, an inappropriate ligand is a primary reason for failure with aryl chlorides. You must use a bulky, electron-rich phosphine ligand.[5][6] If one ligand fails, screen others from the same class (e.g., try SPhos if XPhos fails).
-
Palladium Source: If you are using a Pd(II) salt like Pd(OAc)₂, the in situ reduction to Pd(0) may be failing. Switch to a Pd(0) source like Pd₂(dba)₃ or, preferably, a well-defined precatalyst.[5][13]
-
-
Insufficient Temperature: The oxidative addition of aryl chlorides often requires elevated temperatures, typically in the range of 80-110 °C.[6] If you are running the reaction at a lower temperature, a gradual increase may initiate the reaction.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[13] Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.
Problem: Catalyst Deactivation (Formation of Palladium Black)
Q: My reaction mixture turned black, and the reaction stalled. What happened?
A: The formation of a black precipitate is typically palladium black, an inactive, agglomerated form of the metal. This indicates the catalytically active species has decomposed.
-
Ligand Dissociation: The aniline substrate or product can sometimes displace the phosphine ligand from the palladium center, leading to unprotected Pd(0) species that rapidly decompose.[4] Using more sterically hindered ligands can mitigate this by creating a more stable catalyst complex.[8]
-
Insufficient Ligand: If generating the catalyst in situ from a Pd(II) source, ensure you are using an appropriate Pd:ligand ratio (typically 1:1 to 1:2). Some protocols suggest a slight excess of ligand can help stabilize the catalyst.[3]
-
High Temperature: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition pathways. Optimize the temperature to find a balance between a reasonable reaction rate and catalyst stability.
Problem: Significant Hydrodehalogenation Side Product
Q: I am observing a significant amount of N-methylaniline in my crude product mixture. How can I prevent this?
A: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in cross-coupling.[6]
-
Source of Hydride: The most common source of the unwanted hydride is water. Ensure all reagents and solvents are scrupulously dried.[6]
-
Base and Amine: An excess of the amine or certain bases can sometimes promote this pathway.[6] Ensure you are using the correct stoichiometry.
-
Ligand Choice: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different ligands may reveal a system that favors the desired C-N coupling.
Problem: Difficult Product Purification and Palladium Contamination
Q: How can I effectively remove the palladium catalyst from my final product?
A: Removing residual palladium is critical, especially for pharmaceutical applications where metal contamination is strictly regulated.[17][18] Simple extraction is often insufficient.[19]
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the insoluble palladium black and some inorganic salts.[19]
-
Chromatography: Standard silica gel column chromatography is a common method for purification and will remove a significant portion of the residual palladium.[19]
-
Metal Scavengers: For APIs or compounds used in biological assays, a final scavenging step is often required to reduce palladium to parts-per-million (ppm) levels.[20] This involves treating a solution of the product with a solid-supported scavenger (e.g., silica or polymer resins functionalized with thiols or other chelating groups) and then filtering.[17][20][21]
Data & Protocols
Catalyst System Selection Table for Buchwald-Hartwig Amination
The following table summarizes recommended starting points for the amination of an aryl chloride like 4-Chloro-N-methylaniline with a generic primary or secondary amine. Optimization is almost always necessary.
| Component | Recommendation | Rationale & Comments |
| Palladium Source | G3/G4 Buchwald Precatalyst or Pd₂(dba)₃ | Precatalysts offer superior reliability and activity.[3][15] Pd₂(dba)₃ is a reliable Pd(0) source. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | These are bulky, electron-rich biaryl phosphines proven to be effective for challenging aryl chlorides.[9] |
| Pd/Ligand Ratio | 1:1.2 (if using separate components) | A slight excess of ligand can help stabilize the active catalyst.[3] Precatalysts have a built-in 1:1 ratio. |
| Catalyst Loading | 0.5 - 2 mol% | Higher loadings may be needed for particularly difficult couplings. Start with 1 mol%. |
| Base | NaOt-Bu (Sodium tert-butoxide) | Strong, non-nucleophilic base that promotes high reaction rates. Use ~1.5 eq. for the free amine, or ~2.5 eq. for the HCl salt. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are standard. Toluene is often preferred for its higher boiling point.[6] |
| Temperature | 90 - 110 °C | Required to overcome the high activation barrier of C-Cl oxidative addition.[6] |
General Experimental Protocol: Buchwald-Hartwig Amination
This is a representative protocol and must be adapted and optimized for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 equiv.) and sodium tert-butoxide (2.5 equiv.).
-
Reagent Addition: Add the 4-Chloro-N-methylaniline hydrochloride (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. If necessary, perform a subsequent treatment with a palladium scavenger to meet purity requirements.[20]
Visual Guides: Workflows and Mechanisms
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed C-N cross-coupling.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Decision Workflow for Catalyst System Selection
This diagram provides a logical path for choosing a starting catalyst system for a reaction with an aryl chloride.
Caption: A decision tree for selecting an initial catalyst system.
Troubleshooting Flowchart for Low Yield
This flowchart outlines a systematic process for troubleshooting a low-yielding reaction.
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Walden, D. M., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society. [Link]
-
McCann, S. D., et al. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
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Blakemore, D. C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. [Link]
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Walden, D. M., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central. [Link]
-
Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
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ResearchGate. (2012). Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. [Link]
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Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Chen, D. Y.-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
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Fleckenstein, C. A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
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Wikipedia. Cross-coupling reaction. [Link]
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Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. ACS Publications. [Link]
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The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know![Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
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Vantourout, J. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. ACS Publications. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Dreher, S. D., et al. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2024). Cross-coupling strategies for aniline synthesis. [Link]
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ResearchGate. (2021). Optimization of conditions between 4-chloro-anisole and morpholine. [Link]
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ChemRxiv. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]
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ChemRxiv. (2023). Guideline for Elucidating Catalysts. [Link]
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ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. [Link]
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ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]
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PubChem. 4-Chloro-N-methylbenzenamine. [Link]
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NIH. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts. [Link]
-
Chemsrc. 4-Chloro-N-methylaniline. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage. [Link]
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resolving peak splitting in NMR for 4-Chloro-N-methylaniline hydrochloride
Welcome to the technical support guide for resolving common Nuclear Magnetic Resonance (NMR) spectroscopy issues encountered with 4-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret complex NMR spectra of this compound. We will delve into the underlying principles governing peak appearance and provide actionable, field-proven protocols to achieve high-quality, interpretable data.
Introduction: The Challenge of Anilinium Salts
4-Chloro-N-methylaniline hydrochloride, as a protonated amine salt, presents several unique challenges in ¹H NMR spectroscopy. The signals of interest, particularly the N-H and N-methyl protons, are often subject to peak splitting, broadening, and chemical shift variability. These phenomena arise from a combination of dynamic chemical exchange processes, the quadrupolar nature of the nitrogen-14 nucleus, and sensitivity to the sample's microenvironment. Understanding these root causes is the first step toward resolving them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my N-H proton signal a broad singlet instead of a distinct multiplet?
Short Answer: This is typically due to a combination of rapid chemical exchange of the acidic N-H proton and the quadrupolar effect of the nitrogen-14 nucleus.
In-Depth Explanation:
-
Chemical Exchange: The proton on the nitrogen (the anilinium proton) is acidic and can exchange with other labile protons in the solution (e.g., trace water) or with the counter-ion. If this exchange occurs at a rate comparable to the NMR timescale, the signal broadens, effectively averaging the different magnetic environments and collapsing any potential coupling patterns.[1][2] The rate of this exchange is highly dependent on solvent, temperature, and pH.[2]
-
Nitrogen Quadrupole Broadening: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin (I) of 1, which gives it an electric quadrupole moment.[3][4] This quadrupole interacts with the local electric field gradient at the nucleus. In molecules with low symmetry, like 4-chloro-N-methylaniline hydrochloride, this interaction provides an efficient relaxation pathway, causing rapid transitions between the nitrogen spin states.[3][5] This rapid relaxation of the ¹⁴N nucleus effectively decouples it from the attached proton, collapsing the expected splitting and significantly broadening the N-H signal.[6] Protons closer to the nitrogen will experience more significant broadening.[6]
Troubleshooting Workflow: Resolving the Broad N-H Signal
This workflow outlines the steps to sharpen the N-H signal and resolve potential couplings.
Caption: Troubleshooting workflow for a broad N-H signal.
FAQ 2: The signals for my aromatic and N-methyl protons are also broad. What's causing this?
Short Answer: This is likely due to an intermediate rate of chemical exchange between the protonated (anilinium) and free amine forms of your compound, often caused by suboptimal pH of the NMR solvent.
In-Depth Explanation:
Deuterated chloroform (CDCl₃), a common NMR solvent, can contain trace amounts of DCl or be slightly acidic.[7] For an amine hydrochloride, this creates a dynamic equilibrium:
4-Cl-Ph-NH(CH₃)⁺ ⇌ 4-Cl-Ph-N(CH₃) + H⁺
If the rate of this equilibrium is on the NMR timescale, it doesn't just affect the N-H proton; it also affects all other protons in the molecule because their chemical environments (and thus their chemical shifts) are different in the protonated and free amine forms. This exchange between two distinct chemical shift environments leads to the broadening of all corresponding peaks.[7] The N-methyl and adjacent aromatic protons are particularly sensitive to this effect.
Troubleshooting Protocol: Halting Chemical Exchange
Objective: To push the equilibrium fully to the protonated (anilinium) side, creating a single, stable chemical environment.
Protocol:
-
Prepare the initial sample: Dissolve 5-10 mg of 4-Chloro-N-methylaniline hydrochloride in ~0.6 mL of CDCl₃.
-
Acquire initial spectrum: Run a standard ¹H NMR experiment to confirm the presence of broad signals.
-
Acidify the sample: Add one small drop of trifluoroacetic acid (TFA) or a saturated solution of DCl in D₂O to the NMR tube.
-
Mix thoroughly: Cap the tube and invert it several times to ensure homogeneity.
-
Re-acquire the spectrum: Run the ¹H NMR experiment again. The signals for the aromatic and N-methyl protons should now be significantly sharper.
Expected Outcome: By adding excess acid, Le Châtelier's principle dictates that the equilibrium will shift strongly to the left, locking the molecule in its protonated form and eliminating the exchange broadening.[7]
FAQ 3: How can I definitively confirm the assignment of the N-H and N-CH₃ signals?
Short Answer: Use a D₂O exchange experiment to identify the N-H proton and a 2D ¹H-¹³C HSQC experiment to correlate the N-CH₃ protons to their directly attached carbon.
In-Depth Explanation:
-
D₂O Exchange: Labile protons, such as those on nitrogen or oxygen, will readily exchange with deuterium from deuterium oxide (D₂O).[1][8][9] When you add a drop of D₂O to your NMR sample and shake it, the N-H proton is replaced by a deuteron (N-D). Since deuterium is not observed in a standard ¹H NMR experiment, the N-H signal will disappear or significantly decrease in intensity, providing unambiguous confirmation of its identity.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D NMR experiment shows correlations between protons and the carbon atoms they are directly bonded to. In the HSQC spectrum of 4-Chloro-N-methylaniline hydrochloride, you will see a correlation peak between the signal in the ¹H spectrum corresponding to the N-methyl protons and the signal in the ¹³C spectrum for the N-methyl carbon. This provides definitive evidence for the N-CH₃ group assignment.
Experimental Protocols
Table 1: Protocols for Signal Assignment
| Experiment | Procedure | Expected Result |
| D₂O Exchange | 1. Acquire a standard ¹H NMR spectrum in a solvent like DMSO-d₆ or CDCl₃. 2. Add 1-2 drops of D₂O to the NMR tube. 3. Cap the tube and shake vigorously for 30 seconds. 4. Re-acquire the ¹H NMR spectrum. | The broad N-H proton signal will disappear.[1][9] Other signals will remain. |
| ¹H-¹³C HSQC | 1. Prepare a reasonably concentrated sample (~15-25 mg in 0.6 mL of solvent). 2. Run a standard ¹H and ¹³C{¹H} NMR experiment. 3. Set up and run a standard HSQC experiment (e.g., hsqcedetgpsisp2 on a Bruker spectrometer). 4. Process the 2D data. | A cross-peak will appear at the coordinates corresponding to the ¹H chemical shift of the N-CH₃ protons and the ¹³C chemical shift of the N-CH₃ carbon. |
FAQ 4: Why do my peak shapes and chemical shifts vary between different samples or solvents?
Short Answer: The chemical shift and appearance of the N-H proton are extremely sensitive to the local environment, including solvent, concentration, and temperature.
In-Depth Explanation:
The chemical shift of exchangeable protons is not a fixed value but rather a reflection of their immediate environment.[2]
-
Solvent Effects: The choice of solvent has a profound impact due to its ability to form hydrogen bonds.[10][11]
-
Aprotic, non-polar solvents (e.g., C₆D₆, CDCl₃): Minimize hydrogen bonding and slow proton exchange, but may suffer from exchange broadening if acidic/basic impurities are present.[7]
-
Aprotic, polar solvents (e.g., DMSO-d₆, Acetone-d₆): Act as strong hydrogen bond acceptors.[10] This slows down intermolecular proton exchange, often resulting in sharper N-H signals and allowing for the observation of coupling to adjacent protons.[12] The N-H signal typically shifts downfield in these solvents.[12]
-
-
Concentration: At higher concentrations, intermolecular hydrogen bonding between solute molecules becomes more prevalent. This can alter the chemical shift and potentially broaden the signal. It is recommended to use a consistent and moderate concentration (5-25 mg / 0.6 mL) for reproducible results.[8][9]
-
Temperature: As discussed, lower temperatures slow the rate of chemical exchange, leading to sharper signals. Conversely, increasing the temperature can sometimes be used to coalesce two signals from slowly exchanging conformers (rotamers).[9]
Caption: Factors influencing NMR signal appearance.
Advanced Techniques: Nitrogen Decoupling
For highly complex cases or to gain maximum resolution, direct decoupling of the nitrogen nucleus can be employed.[13]
-
¹⁴N Decoupling: Specialised NMR probes can irradiate the ¹⁴N nucleus during proton acquisition. This collapses the quadrupolar broadening effect, resulting in a significant sharpening of the signals of nearby protons (N-H, N-CH₃, and ortho-aromatic H). This technique can increase sensitivity by up to 3-fold.[14]
-
¹⁵N NMR: While ¹⁵N has a spin of 1/2 and yields sharp signals, its very low natural abundance (0.36%) makes direct observation impractical without isotopic enrichment.[15] More commonly, 2D inverse-detected experiments like ¹H-¹⁵N HMQC or HSQC are used on natural abundance samples to observe the protons attached to ¹⁵N nuclei, which appear as very small satellite peaks in the ¹H spectrum.[15]
References
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University of Ottawa. (n.d.). Nitrogen NMR. uOttawa. Retrieved from [Link]
-
Hu, J., et al. (2022). Fast Proton NMR Detection of Aqueous Ammonia with Relaxation Agent and Nitrogen Decoupling. ACS Omega. Retrieved from [Link]
-
Marefat, A., et al. (2022). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. Journal of Organic Chemistry. Retrieved from [Link]
-
Hu, J., et al. (2022). Fast Proton NMR Detection of Aqueous Ammonia with Relaxation Agent and Nitrogen Decoupling. ACS Omega. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. JoVE. Retrieved from [Link]
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Reddit user discussion. (2015). Peak broadening in NMR due to nitrogen. r/chemhelp. Retrieved from [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance decoupling. Wikipedia. Retrieved from [Link]
-
Reddit user discussion. (2023). Why are my NMR signals unexpectedly broad???. r/Chempros. Retrieved from [Link]
-
Lisi, G. P., et al. (2018). 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins. Journal of Magnetic Resonance. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. University of Calgary. Retrieved from [Link]
-
Kruk, D., et al. (2016). 1H NMR relaxometry and quadrupole relaxation enhancement as a sensitive probe of dynamical properties of solids—[C(NH2)3]3Bi2I9 as an example. The Journal of Chemical Physics. Retrieved from [Link]
-
Witanowski, M., & Webb, G. A. (1981). Nitrogen NMR and molecular interations. Journal of the Indian Institute of Science. Retrieved from [Link]
-
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5-HMR-2 Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
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A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
An In-Depth Comparative Guide to the Synthesis of 4-Chloro-N-methylaniline Hydrochloride
The synthesis of substituted anilines is a cornerstone of modern medicinal chemistry and materials science. Among these, 4-Chloro-N-methylaniline serves as a critical intermediate for pharmaceuticals and specialized polymers. Its hydrochloride salt is often preferred for its improved stability and handling characteristics. This guide provides a detailed, comparative analysis of the primary synthetic methodologies for obtaining this valuable compound, grounded in experimental data and mechanistic insights to inform your selection of the most appropriate route for your research or development goals.
Method 1: Direct N-Methylation of 4-Chloroaniline
Direct N-methylation is an atom-economical approach that begins with the readily available 4-chloroaniline. This strategy hinges on the selective introduction of a single methyl group onto the nitrogen atom. Modern catalytic systems have enabled highly efficient and selective versions of this transformation, moving away from older, less specific reagents like methyl halides or dimethyl sulfate, which often lead to over-alkylation and hazardous byproducts.
Catalytic N-Methylation using Methanol
A state-of-the-art approach utilizes methanol as both the solvent and the methylating agent, representing a green and cost-effective option. This process is typically facilitated by a transition-metal catalyst, such as an Iridium(I) complex, which enables a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.
Reaction Scheme: 4-Chloroaniline reacts with methanol in the presence of an Iridium(I) catalyst and a base to yield 4-Chloro-N-methylaniline.
Mechanistic Insight: The catalytic cycle is believed to involve the temporary oxidation of methanol to formaldehyde by the iridium complex. The catalyst then facilitates the condensation of the in-situ generated formaldehyde with 4-chloroaniline to form an iminium ion intermediate. This intermediate is subsequently reduced by the iridium-hydride species (formed during the initial oxidation of methanol), regenerating the catalyst and yielding the N-methylated product. This elegant cascade avoids the direct handling of formaldehyde.
Experimental Protocol: Iridium-Catalyzed N-Methylation
This protocol is adapted from a highly efficient method described for the N-methylation of substituted anilines.[1]
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-chloroaniline (1.0 mmol), cesium carbonate (Cs₂CO₃, 0.5 mmol), and the Iridium(I) catalyst [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] (0.1 mol %).
-
Solvent Addition: Add anhydrous methanol (5.0 mL).
-
Reaction: Seal the flask and heat the mixture to 423 K (150 °C) with vigorous stirring for 5-8 hours. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water to remove the base, and dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solvent to yield the crude 4-Chloro-N-methylaniline. Further purification can be achieved by column chromatography if necessary.
Data Summary: Catalytic N-Methylation
| Parameter | Value / Observation | Source |
| Yield | >95% (isolated) | [1] |
| Selectivity | High for mono-methylation | [1] |
| Methylating Agent | Methanol | [1] |
| Catalyst | Iridium(I) NHC Complex | [1] |
| Base | Cs₂CO₃ (substoichiometric) | [1] |
| Temperature | 150 °C | [1] |
| Time | ~5 hours | [1] |
| Pros | High yield & selectivity, green methylating agent. | |
| Cons | Requires specialized, expensive catalyst; high temperature. |
Method 2: Reductive Amination
Reductive amination is a highly versatile and widely employed method for forming C-N bonds. For the synthesis of 4-Chloro-N-methylaniline, this typically involves the reaction of 4-chloroaniline with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent.
Reaction Scheme: 4-Chloroaniline is reacted with formaldehyde, followed by in-situ reduction with a hydride source to yield 4-Chloro-N-methylaniline.
Mechanistic Insight: The reaction begins with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion. A carefully chosen reducing agent, which is reactive towards the iminium ion but not the starting aldehyde, then delivers a hydride to produce the final secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this one-pot process due to its mildness and selectivity.[2]
Experimental Protocol: One-Pot Reductive Amination
This is a representative protocol based on established procedures for reductive amination.[2][3]
-
Reactor Setup: In a round-bottom flask, dissolve 4-chloroaniline (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL).
-
Carbonyl Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 mmol).
-
pH Adjustment (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography.
Data Summary: Reductive Amination
| Parameter | Value / Observation | Source |
| Yield | Typically 70-90% | General literature |
| Selectivity | Good for mono-methylation, but over-alkylation is possible. | |
| Methyl Source | Formaldehyde | [2] |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | [2] |
| Solvent | 1,2-Dichloroethane (DCE) | [2] |
| Temperature | Room Temperature | [2] |
| Time | 2-4 hours | |
| Pros | Mild conditions, readily available reagents, rapid reaction. | |
| Cons | Use of toxic formaldehyde and chlorinated solvent. |
Final Step: Conversion to Hydrochloride Salt
The final step to obtain the desired hydrochloride salt is identical for both methods. The purified 4-Chloro-N-methylaniline free base is dissolved in a suitable solvent and treated with hydrochloric acid.
Protocol: Salt Formation
-
Dissolve the purified 4-Chloro-N-methylaniline (1.0 mmol) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or concentrated aqueous HCl dropwise with stirring until precipitation is complete.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the resulting white to off-white solid under vacuum to yield 4-Chloro-N-methylaniline hydrochloride.
Visual Workflow Comparison
Caption: Comparative workflows for the synthesis of 4-Chloro-N-methylaniline hydrochloride.
Objective Comparison and Recommendation
| Feature | Method 1: Catalytic N-Methylation | Method 2: Reductive Amination | Causality and Field Insights |
| Yield & Selectivity | Excellent (>95%), highly selective for mono-alkylation.[1] | Good (70-90%), risk of over-alkylation if not controlled. | The catalytic cycle in Method 1 is inherently more selective. Reductive amination's selectivity depends heavily on the relative rates of imine formation and reduction versus further reaction of the product. |
| Reagents & Cost | Methylating Agent: Methanol (inexpensive, green). Catalyst: Iridium complex (expensive, may require synthesis). | Methyl Source: Formaldehyde (inexpensive but toxic). Reductant: STAB (moderately priced, common). | For large-scale synthesis, the high cost and low availability of the iridium catalyst in Method 1 can be a significant barrier, favoring the more conventional reagents of Method 2. |
| Reaction Conditions | High temperature (150 °C), inert atmosphere required. | Room temperature, ambient atmosphere. | The mild conditions of Method 2 are advantageous for lab-scale synthesis and for substrates with temperature sensitivity. The high temperature of Method 1 is required for catalytic turnover. |
| Safety & Environment | Avoids toxic reagents like formaldehyde. Methanol is flammable. High temperature requires engineering controls. | Uses toxic and carcinogenic formaldehyde[4] and chlorinated solvent (DCE). STAB is moisture-sensitive. | From a green chemistry perspective, Method 1 is superior due to the use of methanol over formaldehyde. However, the energy input is higher. |
| Scalability | Potentially scalable, but catalyst cost and metal leaching into the product are major considerations. | Highly scalable and a standard industrial process. Reagent costs are lower, and the process is robust. | Reductive amination is a workhorse reaction in the pharmaceutical industry due to its reliability, scalability, and the use of well-established, cost-effective reagents. |
Conclusion
The choice between these two synthetic routes depends critically on the specific application.
For bench-scale research, discovery chemistry, or when maximizing yield and purity on the first attempt is paramount, Catalytic N-Methylation (Method 1) is an outstanding choice, provided the catalyst is available. Its elegance, high selectivity, and excellent yield are significant advantages.[1]
For process development, large-scale synthesis, or in environments where cost-effectiveness and the use of readily available reagents are the primary drivers, Reductive Amination (Method 2) remains the more practical and established method. Its mild conditions and robust nature make it a reliable choice for producing larger quantities of the target compound.[2]
Both methods ultimately lead to the desired 4-Chloro-N-methylaniline, which can be easily converted to its stable hydrochloride salt. The decision should be guided by a careful evaluation of project scale, budget, available equipment, and safety infrastructure.
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N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available from: [Link]
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A Comparative Guide to the Biological Activity of 4-Chloro-N-methylaniline Hydrochloride Derivatives
For researchers, medicinal chemists, and drug development professionals, the 4-chloro-N-methylaniline scaffold represents a privileged starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and antimicrobial effects to promising anti-inflammatory and anticonvulsant properties. This guide provides an in-depth, objective comparison of the biological performance of various 4-chloro-N-methylaniline hydrochloride derivatives, supported by experimental data and a detailed exploration of the underlying structure-activity relationships (SAR).
Introduction: The Versatility of the 4-Chloro-N-methylaniline Core
4-Chloro-N-methylaniline hydrochloride is a versatile chemical intermediate, readily amenable to a variety of synthetic transformations.[1] The presence of the chloro group, a halogen with electron-withdrawing properties, and the N-methylamino group significantly influences the molecule's reactivity and its ability to interact with biological targets.[2] This unique combination of features has made it a valuable building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide will explore the biological activities of several key classes of these derivatives, with a focus on their comparative efficacy and mechanisms of action.
I. Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of 4-chloro-N-methylaniline have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
A. 4-Anilinoquinazoline Derivatives: Potent EGFR and VEGFR-2 Inhibitors
A prominent class of anticancer agents derived from 4-chloro-N-methylaniline are the 4-anilinoquinazolines. These compounds function as ATP-competitive inhibitors of EGFR and VEGFR-2 tyrosine kinases, crucial mediators of cell proliferation, angiogenesis, and metastasis.[4][5] The 4-chloro-N-methylaniline moiety often forms the "eastern" portion of these molecules, binding within the ATP-binding pocket of the kinase domain.
Comparative Analysis of Anticancer Activity:
| Derivative Class | Compound Example | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazolines | 6-arylureido-4-anilinoquinazoline (Compound 7i) | A549 (Lung Carcinoma) | 2.25 | [6] |
| HT-29 (Colon Carcinoma) | 1.72 | [6] | ||
| MCF-7 (Breast Carcinoma) | 2.81 | [6] | ||
| Oxadiazole Derivatives | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | PGI = 65.12 | [7] |
| NCI-H460 (Lung Cancer) | PGI = 55.61 | [7] | ||
| Chalcone Derivatives | (E)-3-(4-((3-chloro-4-fluorophenyl)amino)quinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | Huh-7 (Liver Carcinoma) | Not Determined | [8] |
| MDA-MB-231 (Breast Carcinoma) | 0.86 ± 0.07 | [8] |
Note: PGI (Percent Growth Inhibition) at a 10 µM concentration.
Structure-Activity Relationship (SAR) Insights:
The anticancer efficacy of 4-anilinoquinazoline derivatives is significantly influenced by the substitution pattern on the aniline ring. Generally, small, non-polar substituents at the meta-position of the aniline ring enhance inhibitory activity against EGFR.[4] The 4-chloro substituent from the parent 4-chloro-N-methylaniline often contributes favorably to the overall activity profile.
Mechanism of Action: EGFR/VEGFR-2 Signaling Inhibition
The binding of 4-anilinoquinazoline derivatives to the ATP-binding site of EGFR and VEGFR-2 prevents the phosphorylation of downstream signaling molecules, thereby inhibiting critical pathways for cancer cell survival and proliferation, such as the RAS/RAF/MAPK and PI3K/AKT pathways.
II. Antimicrobial and Antifungal Activity
The 4-chloro-N-methylaniline scaffold has also been incorporated into molecules exhibiting potent antimicrobial and antifungal properties. These derivatives often feature heterocyclic ring systems that enhance their interaction with microbial targets.
A. Oxadiazole and Quinazoline Derivatives
Derivatives incorporating 1,3,4-oxadiazole and quinazoline moieties have demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Activity:
| Derivative Class | Compound Example | Target Microorganism | MIC (µg/mL) | Reference |
| Oxadiazole Derivatives | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Escherichia coli | 8 | [7] |
| Staphylococcus aureus | 8 | [7] | ||
| Quinazoline Derivatives | A series of novel quinazoline derivatives | Staphylococcus aureus | 1.56 - 6.25 | [9] |
Structure-Activity Relationship (SAR) Insights:
For antimicrobial aniline derivatives, properties such as lipophilicity and the electronic nature of substituents play a crucial role. Increased lipophilicity can enhance membrane permeability, while electron-withdrawing groups can influence the molecule's interaction with target enzymes or cellular components.[10]
III. Anti-inflammatory and Anticonvulsant Activities
Preliminary studies suggest that derivatives of 4-chloro-N-methylaniline may also possess anti-inflammatory and anticonvulsant properties, expanding their potential therapeutic applications.
-
Anti-inflammatory Activity: Certain coumarinyl amides and anilinofuro[2,3-b]quinoline derivatives have shown in vivo anti-inflammatory effects, with chloro-substituted analogs often exhibiting enhanced activity.[11][12]
-
Anticonvulsant Activity: Novel 4-quinazolinone derivatives and N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated significant anticonvulsant activity in animal models.[13][14]
Further research is needed to establish clear quantitative comparisons and detailed structure-activity relationships for these activities.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard methodologies used for assessing the biological activities of 4-chloro-N-methylaniline derivatives.
A. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[1] The rationale for its widespread use lies in its reliability, sensitivity, and suitability for high-throughput screening.[15][16]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the 4-chloro-N-methylaniline derivatives and incubate for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] Its advantage lies in providing a quantitative result (the MIC value), which is crucial for evaluating the potency of new antimicrobial compounds.[7]
Step-by-Step Protocol:
-
Preparation of Microtiter Plate: Dispense a specific volume of sterile broth into the wells of a 96-well microtiter plate.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound across the wells of the plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The derivatives of 4-chloro-N-methylaniline hydrochloride represent a rich source of biologically active compounds with significant therapeutic potential. The 4-anilinoquinazoline class, in particular, has yielded potent anticancer agents by effectively targeting EGFR and VEGFR-2 signaling pathways. Furthermore, the emergence of antimicrobial, anti-inflammatory, and anticonvulsant activities highlights the broad pharmacological scope of this versatile scaffold.
The structure-activity relationships discussed in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these derivatives. Future research should focus on exploring a wider range of heterocyclic systems derived from 4-chloro-N-methylaniline and conducting comprehensive in vivo studies to validate the promising in vitro results. The continued investigation of these compounds holds the potential for the development of novel and effective therapies for a variety of diseases.
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A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of 4-Chloro-N-methylaniline Hydrochloride
This guide provides an in-depth technical comparison and detailed experimental workflows for the structural analysis and confirmation of 4-Chloro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of analytical techniques, offering a self-validating system for the unambiguous identification of the target compound and its differentiation from isomeric and related impurities.
Introduction: The Significance of Substituted Anilines
Aniline and its substituted derivatives are foundational building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, and active pharmaceutical ingredients.[1] The precise structural characterization of these molecules is of paramount importance, as even minor positional changes of substituents (isomerism) can dramatically alter their chemical reactivity, biological activity, and toxicity profiles.[2]
This guide focuses on 4-Chloro-N-methylaniline hydrochloride, a substituted aniline of interest in various synthetic applications. We will explore a multi-faceted analytical approach to confirm its structure with a high degree of confidence and compare its spectral characteristics to key isomeric and related compounds that may arise as impurities during synthesis or be used as alternative reagents.
The Analytical Imperative: A Multi-technique Approach for Unambiguous Confirmation
Relying on a single analytical technique for structural elucidation is fraught with peril. A robust and self-validating approach leverages the synergistic strengths of multiple spectroscopic and chromatographic methods. This ensures that the identity and purity of the synthesized compound are established beyond any reasonable doubt.[3]
Below is a logical workflow for the comprehensive characterization of a synthesized batch of 4-Chloro-N-methylaniline hydrochloride.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Chloro-N-methylaniline Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 4-Chloro-N-methylaniline hydrochloride, a key chemical intermediate, requires robust analytical methodologies to ensure product purity and consistency. This guide provides an in-depth comparison of common analytical techniques for the quantitative analysis of this compound, grounded in scientific principles and supported by experimental data. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry, offering insights into the causality behind experimental choices to empower you in your analytical endeavors.
The Criticality of Method Validation in Pharmaceutical Analysis
Before delving into specific methodologies, it is paramount to underscore the importance of analytical method validation. Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1][2] Key validation parameters, as stipulated by guidelines from the International Conference on Harmonisation (ICH), include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[3][4][5] Employing validated methods ensures the reliability and consistency of analytical results across different laboratories and batches, which is a non-negotiable aspect of Good Manufacturing Practice (GMP).[2][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a substituted aniline like 4-Chloro-N-methylaniline hydrochloride, reversed-phase HPLC is the method of choice.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The hydrochloride salt of 4-Chloro-N-methylaniline will be in its ionized form in an acidic mobile phase, which influences its retention characteristics.
The choice of a C18 column is based on its proven robustness and wide applicability for the separation of moderately polar to nonpolar compounds. The mobile phase composition is optimized to achieve a good balance between analysis time and resolution from potential impurities. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase serves to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can cause peak tailing, and to ensure consistent ionization of the analyte.[6][7]
Experimental Protocol: Reversed-Phase HPLC
Objective: To quantify the concentration of 4-Chloro-N-methylaniline hydrochloride in a sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Milli-Q water or equivalent high-purity water
-
Phosphoric acid (reagent grade)
-
4-Chloro-N-methylaniline hydrochloride reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) water:acetonitrile. Add 0.1% phosphoric acid to the water component and adjust the final pH to 3.0. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of 4-Chloro-N-methylaniline hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing 4-Chloro-N-methylaniline hydrochloride in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: 70:30 Water (with 0.1% H₃PO₄, pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 243 nm (based on the typical absorbance maxima for chloroanilines)[8]
-
-
Analysis: Inject the calibration standards followed by the samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of 4-Chloro-N-methylaniline hydrochloride in the samples from the calibration curve.
Workflow Diagram
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A Researcher's Guide to Navigating Alternatives for 4-Chloro-N-methylaniline Hydrochloride in Synthesis
For chemists at the forefront of drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency, safety, and scalability of a synthetic route. 4-Chloro-N-methylaniline hydrochloride has long served as a versatile reagent, particularly in the construction of carbon-nitrogen bonds. However, growing concerns over the potential toxicity of halogenated anilines and the continuous pursuit of optimized reaction outcomes necessitate a thorough evaluation of its alternatives. This guide provides an in-depth, data-driven comparison of alternative reagents, empowering researchers to make informed decisions in their synthetic endeavors.
The Role of 4-Chloro-N-methylaniline: A Double-Edged Sword
4-Chloro-N-methylaniline is a secondary aniline that has found significant utility in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and as a key nucleophile in the synthesis of bioactive heterocyclic compounds like 4-anilinoquinazolines, which are prominent in oncology research. The chloro-substituent modulates the electronic properties of the aniline, influencing its reactivity and the properties of the resulting products.
However, the presence of a chlorine atom on the aniline ring raises safety concerns. Chloroanilines as a class are known for their potential toxicity, including methemoglobinemia, and some have been classified as potential carcinogens.[1][2] This toxicological profile is a significant driver for the exploration of safer and more efficient alternatives.
Strategic Alternatives: A Comparative Analysis in Key Applications
The ideal alternative to 4-Chloro-N-methylaniline hydrochloride should not only offer a better safety profile but also exhibit comparable or superior performance in key chemical transformations. This section provides a comparative analysis of viable alternatives in two major applications: the synthesis of 4-anilinoquinazolines and the Buchwald-Hartwig amination.
The primary alternatives considered are other para-substituted N-methylanilines, where the chloro group is replaced by other substituents that modulate the electronic and steric properties of the nucleophile:
-
4-Fluoro-N-methylaniline: The highly electronegative fluorine atom is a strong electron-withdrawing group via the inductive effect, which can decrease the nucleophilicity of the amine.[3]
-
4-Methoxy-N-methylaniline: The methoxy group is an electron-donating group through resonance, which is expected to enhance the nucleophilicity of the amine.
-
N-Methyl-4-(trifluoromethyl)aniline: The trifluoromethyl group is a potent electron-withdrawing group, significantly reducing the nucleophilicity of the amine.
Performance in the Synthesis of 4-Anilinoquinazolines
The synthesis of 4-anilinoquinazolines, a critical scaffold for many kinase inhibitors, often involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with a substituted aniline. A comparative study on the microwave-mediated N-arylation of 4-chloro-6-halo-2-phenylquinazolines with various N-methylanilines provides valuable insights into their relative performance.[4]
| Nucleophile | Product Yield (%) with 6-bromo-4-chloro-2-phenylquinazoline | Product Yield (%) with 4-chloro-6-iodo-2-phenylquinazoline | Reaction Time (min) | Reference |
| 4-Chloro-N-methylaniline | Not explicitly reported in this study | Not explicitly reported in this study | - | - |
| 4-Methoxy-N-methylaniline | 90 | 85 | 10 | [4] |
| 4-Fluoro-N-methylaniline | 84 | 78 | 40 | [4] |
| N-Methylaniline (unsubstituted) | 81 (with 4-chloroquinazoline) | - | - | [4] |
| 2-Methoxy-N-methylaniline | 87 | 84 | 20 | [4] |
Analysis of Performance:
The experimental data reveals that the electronic nature of the substituent on the N-methylaniline has a profound impact on the reaction outcome.
-
Electron-donating groups (e.g., -OCH₃): 4-Methoxy-N-methylaniline provides excellent yields in a significantly shorter reaction time (10 minutes)[4]. This is attributed to the increased electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of the SNAr reaction.
-
Electron-withdrawing groups (e.g., -F): 4-Fluoro-N-methylaniline also affords good yields, but requires a considerably longer reaction time (40 minutes)[4]. The strong inductive effect of the fluorine atom deactivates the nucleophile, slowing down the reaction.
-
Unsubstituted N-methylaniline: The unsubstituted analog provides a good yield, serving as a baseline for comparison[4].
This data strongly suggests that for the synthesis of 4-anilinoquinazolines, 4-methoxy-N-methylaniline is a superior alternative to 4-chloro-N-methylaniline in terms of reaction efficiency.
Performance in Buchwald-Hartwig Amination
Based on established principles, the expected order of reactivity for these nucleophiles in a Buchwald-Hartwig amination would be:
4-Methoxy-N-methylaniline > 4-Chloro-N-methylaniline ≈ 4-Fluoro-N-methylaniline > N-Methyl-4-(trifluoromethyl)aniline
This trend is dictated by the nucleophilicity of the amine, which is a key factor in the oxidative addition and reductive elimination steps of the catalytic cycle. While electron-withdrawing groups can sometimes be beneficial in other cross-coupling reactions, in the context of the amine nucleophile in a Buchwald-Hartwig reaction, higher electron density on the nitrogen generally leads to faster and more efficient coupling.
Safety Profile: A Critical Consideration
The impetus for seeking alternatives to 4-chloro-N-methylaniline hydrochloride is largely driven by safety concerns. A comparative look at the available toxicity data for the parent anilines provides a strong rationale for this shift.
| Compound | Oral LD50 (Rat) | Key Hazards | Reference |
| 4-Chloroaniline | 300 mg/kg | Toxic, potential carcinogen, methemoglobinemia | [6] |
| 4-Fluoroaniline | - | Toxic | [2] |
| 4-Methoxyaniline | 1320 mg/kg | Harmful | [7] |
| 4-(Trifluoromethyl)aniline | - | Toxic | - |
| 4-Chloro-N-methylaniline | No data available | Harmful, skin/eye irritant | [8] |
| 4-Methoxy-N-methylaniline | No data available | Harmful | [9] |
Analysis of Safety Data:
Beyond Substituted Anilines: Broader Horizons for C-N Bond Formation
While substituted N-methylanilines offer a direct and logical set of alternatives, researchers should also consider other classes of nucleophiles for C-N bond formation, depending on the specific synthetic goal.
-
Primary Anilines: For applications where a secondary amine is not strictly required, a wide range of primary anilines can be employed in Buchwald-Hartwig aminations.
-
Aliphatic Amines: Both primary and secondary aliphatic amines are excellent nucleophiles in palladium-catalyzed cross-coupling reactions.
-
Ammonia Equivalents: For the synthesis of primary anilines, various ammonia surrogates or ammonium salts can be used.[10]
-
Non-amine Nucleophiles: In some contexts, other nitrogen-containing nucleophiles such as amides, carbamates, or sulfonamides can be used in C-N coupling reactions.
Experimental Protocols: Putting Theory into Practice
To provide a practical framework for researchers, detailed experimental protocols for the synthesis of a 4-anilinoquinazoline and a Buchwald-Hartwig amination are provided below.
Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine[4]
Procedure:
-
In a microwave vial, combine 6-bromo-4-chloro-2-phenylquinazoline (1 equivalent), 4-methoxy-N-methylaniline (1.2 equivalents), and a 4:1 mixture of THF and water to achieve a 0.2 M concentration.
-
Seal the vial and heat the mixture in a microwave reactor at 100 °C for 10 minutes.
-
After cooling to room temperature, add ethyl acetate and water to the reaction mixture.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product (90% yield)[4].
Protocol 2: General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride with an Aniline[11]
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).
-
Add the anhydrous solvent (e.g., toluene).
-
Add the aryl chloride (1 equivalent) and the aniline derivative (e.g., 4-methoxy-N-methylaniline, 1.2 equivalents).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
While 4-Chloro-N-methylaniline hydrochloride has been a valuable tool for synthetic chemists, a careful consideration of its performance and safety profile in comparison to its alternatives is warranted. The evidence presented in this guide strongly suggests that for key applications such as the synthesis of 4-anilinoquinazolines and in Buchwald-Hartwig aminations, 4-methoxy-N-methylaniline emerges as a highly attractive alternative. It offers superior reactivity in many cases and a more favorable safety profile.
For applications in dye and phenothiazine synthesis, where the toxicity of chloroanilines is a significant concern, the exploration of non-halogenated building blocks is a critical area of ongoing research. The development of greener synthetic routes, such as electrosynthesis for phenothiazines, also holds promise for reducing the environmental impact of these important molecular scaffolds.[11]
As the fields of drug discovery and materials science continue to evolve, the demand for safer, more efficient, and sustainable chemical syntheses will only intensify. By critically evaluating and adopting superior alternative reagents, researchers can not only enhance the quality of their scientific output but also contribute to a safer and more environmentally responsible chemical enterprise.
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A Comparative Guide to the Environmental Impact of 4-Chloro-N-methylaniline Hydrochloride Synthesis
In the landscape of pharmaceutical and chemical intermediate manufacturing, the principles of green chemistry are no longer a niche consideration but a critical directive. The synthesis of foundational molecules like 4-Chloro-N-methylaniline, a key building block for various dyes, agrochemicals, and pharmaceuticals, presents a compelling case study for evaluating process sustainability.[1] This guide provides an in-depth comparison of two distinct synthetic pathways to 4-Chloro-N-methylaniline, assessing their environmental performance through established green chemistry metrics. Our analysis moves beyond simple yield comparisons to offer a holistic view of atom economy, waste generation, and reagent safety, empowering researchers and process chemists to make more environmentally conscious decisions.
The environmental and toxicological profile of chloroanilines necessitates careful management of their synthesis and disposal.[2][3] These compounds can be persistent in the environment and exhibit toxicity, underscoring the importance of designing synthetic routes that minimize waste and avoid hazardous materials.[3][4]
Upstream Consideration: The Origin of 4-Chloroaniline
Before comparing the final N-methylation step, it is crucial to acknowledge the environmental footprint of the common starting material, 4-chloroaniline. The industrial synthesis of this precursor typically involves a two-step process:
-
Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of nitric acid and sulfuric acid to produce 4-nitrochlorobenzene.
-
Reduction of 4-nitrochlorobenzene: The nitro group is then reduced to an amine, often using methods like catalytic hydrogenation or metal-acid reduction (e.g., Fe/HCl).[5]
This upstream process itself carries a significant environmental load, particularly from the use of strong acids and the generation of byproducts. The choice of reduction method in the second step is a key factor in its green profile. Catalytic hydrogenation is generally preferred over stoichiometric metal reductants as it produces water as the primary byproduct.
Route 1: Classical Reductive Amination via an Iminium Intermediate
This long-established method is a workhorse in organic synthesis for N-methylation. It proceeds by forming an iminium ion from 4-chloroaniline and formaldehyde, which is then reduced in situ by a hydride reagent, typically sodium borohydride.
Causality of Experimental Choices
The choice of formaldehyde as the C1 source is driven by its high reactivity and low cost. Sodium borohydride is a versatile and effective reducing agent, capable of selectively reducing the iminium intermediate without affecting the aromatic chloride. The use of methanol as a solvent is common due to its ability to dissolve both the aniline substrate and the borohydride reagent. However, this pathway's reliance on a stoichiometric reductant inherently limits its atom economy and generates significant salt waste.
Experimental Protocol: Reductive Amination
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in methanol (5-10 volumes).
-
Add aqueous formaldehyde (37% solution, 1.1 eq) to the solution and stir at room temperature for 1 hour to form the intermediate imine/iminium ion.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield crude 4-Chloro-N-methylaniline.
-
Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add concentrated hydrochloric acid to precipitate the 4-Chloro-N-methylaniline hydrochloride salt, which can be collected by filtration.
Workflow and Environmental Profile
Caption: Workflow for Catalytic N-Methylation with Methanol.
Comparative Environmental Impact Analysis
To objectively compare these two routes, we evaluate them against key green chemistry metrics. The final protonation step to form the hydrochloride salt is identical for both routes and is nearly 100% atom-economical, so the comparison focuses on the synthesis of the free aniline base.
| Metric | Route 1: Reductive Amination | Route 2: Catalytic N-Methylation | Analysis |
| Atom Economy [6] | ~69% | ~91% | Route 2 is vastly superior, as it avoids the use of a heavy stoichiometric reductant. The primary byproduct is water, whereas Route 1 generates significant borate salt waste. |
| Primary Reagents | Formaldehyde, Sodium Borohydride | Methanol, Catalyst | Methanol is a much greener and safer C1 source than formaldehyde. Route 1 relies on a stoichiometric hydride reagent. |
| Primary Byproduct(s) | Sodium Borate Salts, Water | Water | The generation of only water as a byproduct in Route 2 is a significant environmental advantage. |
| Solvents | Methanol, Ethyl Acetate, Water | Methanol (reagent & solvent) | Both routes use common organic solvents. However, Route 2's potential to use methanol as both reagent and solvent can simplify the process. |
| Energy Input | Low (0 °C to Room Temp) | High (120-150 °C) | Route 1 is more energy-efficient due to its lower reaction temperature. The high temperature of Route 2 is a notable drawback. |
| Safety & Hazards | Use of toxic formaldehyde and flammable sodium borohydride which reacts with water. | Use of a flammable solvent at high temperature and pressure. Catalyst may be pyrophoric. | Both routes have distinct hazards. Route 2 requires specialized high-pressure equipment, while Route 1's reagents are hazardous but manageable at standard lab conditions. |
| Estimated E-Factor | High (Est. 5-15) | Low (Est. 1-5) | The E-Factor (kg waste / kg product) is significantly lower for the catalytic route due to the elimination of stoichiometric inorganic waste. |
Conclusion and Outlook
From a green chemistry perspective, Route 2: Catalytic N-Methylation with Methanol is demonstrably superior to the classical reductive amination pathway. Its high atom economy, use of a green methylating agent, and generation of water as the sole byproduct align closely with the principles of sustainable chemical manufacturing. [7][8]The primary disadvantages are the high energy input and the need for specialized catalysts and equipment.
While Route 1: Classical Reductive Amination is operationally simpler and requires less energy, it suffers from poor atom economy and generates a considerable amount of inorganic waste that requires disposal.
For researchers and drug development professionals, the choice depends on the scale and available resources. For small-scale laboratory synthesis, the convenience of Route 1 may be acceptable. However, for industrial-scale production, investing in the development and optimization of a catalytic process like Route 2 offers substantial long-term environmental and economic benefits, reducing waste streams and improving process efficiency. The future of sustainable chemical synthesis lies in the continued development of highly active catalysts that can operate under milder conditions, further closing the gap on the energy-intensive nature of current hydrogen autotransfer methodologies.
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A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-N-methylaniline Hydrochloride: A Cost-Benefit Analysis
Abstract
4-Chloro-N-methylaniline hydrochloride is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2] The selective introduction of a single methyl group onto the nitrogen atom of 4-chloroaniline presents a common challenge in synthetic chemistry, often complicated by risks of di-alkylation and the need for hazardous reagents. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will dissect four major synthetic strategies: Reductive Amination, Direct N-Methylation, Buchwald-Hartwig Amination, and a two-step N-Formylation/Reduction pathway. Each route is evaluated based on chemical yield, process efficiency, cost-effectiveness, safety, and environmental impact, supported by detailed experimental protocols and mechanistic insights to guide informed decision-making in both laboratory and industrial settings.
Introduction: The Challenge of Selective Mono-N-Methylation
The synthesis of secondary aromatic amines from their primary counterparts is a cornerstone of organic synthesis. However, controlling the degree of alkylation is notoriously difficult. Direct alkylation methods often lead to a mixture of mono- and di-alkylated products, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to subsequent reaction.[3] This necessitates complex purification steps and reduces the overall yield of the desired product.
4-Chloroaniline, the key precursor, is classified as a toxic substance and a suspected carcinogen, demanding careful handling and robust process control to minimize exposure and environmental release.[1][4][5] Therefore, an ideal synthesis route for 4-Chloro-N-methylaniline hydrochloride must not only be high-yielding and cost-effective but also prioritize safety and environmental sustainability. This guide aims to provide the technical data and expert analysis required to select the most appropriate method for your specific application.
Analysis of Synthetic Routes
Route 1: Reductive Amination
Reductive amination is a highly versatile and widely used method for forming C-N bonds, typically in a one-pot procedure.[6][7] The process involves the reaction of an amine (4-chloroaniline) with a carbonyl compound (formaldehyde) to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ to the desired secondary amine.[8]
Mechanism & Experimental Rationale: The reaction is typically performed at a slightly acidic pH (4-5) to catalyze the formation of the iminium ion, which is more electrophilic and thus more susceptible to reduction than the starting carbonyl compound.[6][8] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion as it forms.[8] This selectivity is key to the success of the one-pot reaction.[8] An alternative, sodium triacetoxyborohydride (NaBH(OAc)₃), offers similar selectivity while avoiding the use of toxic cyanide reagents.[7][8]
Caption: Workflow for Reductive Amination.
Experimental Protocol:
-
To a stirred solution of 4-chloroaniline (1.0 eq) in methanol, add aqueous formaldehyde (1.1 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or GC-MS.
-
Quench the reaction by slowly adding aqueous HCl solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure, then add water and basify with NaOH to pH >10.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free base.
-
Dissolve the crude 4-Chloro-N-methylaniline in diethyl ether and add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 4-Chloro-N-methylaniline hydrochloride.
Cost-Benefit Analysis:
-
Advantages : High selectivity for mono-alkylation, typically high yields (>85%), mild reaction conditions, and operational simplicity (one-pot).[7]
-
Disadvantages : Use of toxic reagents like formaldehyde and sodium cyanoborohydride. The latter generates HCN gas upon acidic workup, requiring careful quenching in a well-ventilated fume hood.
Route 2: Direct N-Methylation
This classical approach involves the direct reaction of 4-chloroaniline with a methylating agent. While conceptually simple, achieving high selectivity for the mono-methylated product is the primary challenge.
Mechanism & Experimental Rationale: The reaction is a standard nucleophilic substitution (Sₙ2) where the nitrogen of the aniline attacks the methylating agent. Common agents include methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄), or greener alternatives like dimethyl carbonate (DMC).[9] To suppress the formation of the di-methylated byproduct, the reaction is often run with an excess of the aniline or by carefully controlling stoichiometry and reaction time. Using a phase-transfer catalyst can be beneficial, especially with reagents like DMC. Some modern methods utilize catalysts, such as Iridium(I) complexes with methanol, to achieve high selectivity for the N-methyl derivative with yields greater than 95%.[10]
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A Senior Application Scientist's Guide to Validating the Efficacy of 4-Chloro-N-methylaniline Hydrochloride as a Synthetic Building Block
Abstract
In the landscape of pharmaceutical and materials science, the selection of foundational reagents is a critical determinant of synthetic efficiency, scalability, and economic viability. 4-Chloro-N-methylaniline hydrochloride is a widely utilized synthetic building block, valued for its cost-effectiveness and accessibility. This guide provides an in-depth, data-supported validation of its efficacy, presenting a direct comparison with its halogenated analogs: 4-bromo- and 4-fluoro-N-methylaniline. We will dissect the principles of reactivity, provide validated experimental protocols for comparative analysis, and contextualize its application in the synthesis of high-value compounds, such as the oncology therapeutic, Imatinib. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in reagent selection and process optimization.
Introduction: The Strategic Role of Halogenated Anilines
Halogenated anilines are cornerstone intermediates in organic synthesis, serving as versatile precursors for a multitude of critical bond-forming reactions. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, which have become indispensable tools for constructing the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that form the backbone of countless pharmaceutical agents and functional materials.[1][2] 4-Chloro-N-methylaniline, in its hydrochloride salt form for enhanced stability and handling, is a prominent member of this class. Its value proposition lies in the balance between its chemical reactivity and its low acquisition cost. However, a comprehensive assessment requires a nuanced understanding of how its performance stacks up against structurally similar, albeit more reactive, alternatives. This guide aims to provide that assessment through a logical, evidence-based framework.
Physicochemical Profile and Fundamental Reactivity
The synthetic utility of an aryl halide is fundamentally governed by the nature of its carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4] This step involves the cleavage of the C-X bond.
The strength of this bond follows the trend: C-F > C-Cl > C-Br > C-I .
Consequently, the reactivity of the corresponding aryl halides in these reactions follows the inverse trend: Ar-I > Ar-Br > Ar-Cl > Ar-F .[5] This principle dictates that aryl chlorides, like 4-chloro-N-methylaniline, are inherently less reactive than their bromide and iodide counterparts. Overcoming this lower reactivity typically requires:
-
More Electron-Rich Ligands: To facilitate the oxidative addition to the Pd(0) center.
-
Stronger Bases: To deprotonate the amine coupling partner and facilitate the final reductive elimination step.[6]
-
Higher Reaction Temperatures: To provide the necessary activation energy.
The N-methyl group, being weakly electron-donating, slightly activates the aromatic ring, but the para-chloro substituent remains the dominant director of its reactivity in cross-coupling chemistry.
Comparative Analysis: Chloro vs. Bromo vs. Fluoro Analogs
The choice between using a chloro-, bromo-, or fluoro-substituted N-methylaniline is a strategic decision based on a trade-off between reactivity, cost, and the specific demands of the synthetic route.
| Feature | 4-Chloro-N-methylaniline | 4-Bromo-N-methylaniline | 4-Fluoro-N-methylaniline |
| Reactivity (Pd-Coupling) | Moderate. Requires robust catalyst systems and often higher temperatures.[3][5] | High. Generally more reactive than the chloro analog, allowing for milder conditions.[3] | Low. The C-F bond is very strong, requiring specialized catalysts for activation. |
| Cost-Effectiveness | High. Typically the most economical option among the halogenated analogs. | Moderate. More expensive than the chloro-derivative.[7] | Moderate to High. Cost can be higher than the chloro analog.[8][9] |
| Key Advantage | Excellent balance of cost and utility for large-scale synthesis where process optimization can overcome lower reactivity. | Higher reactivity leads to faster reactions, potentially higher yields, and milder conditions, which is ideal for sensitive substrates. | Useful in contexts where the fluorine atom is desired in the final product for its unique electronic properties. |
| Typical Base Requirement | Strong bases like NaOt-Bu or LHMDS are often necessary.[6] | Can often be coupled using weaker bases like K₂CO₃ or K₃PO₄. | Requires strong bases and specialized conditions. |
| Catalyst Loading | May require higher catalyst loadings or more advanced, expensive ligands. | Often effective with lower catalyst loadings and simpler ligand systems. | Demands highly specialized and often proprietary catalyst/ligand systems. |
Experimental Validation: Protocol for Buchwald-Hartwig Amination
To objectively assess performance, we provide a detailed, self-validating protocol for a representative Buchwald-Hartwig C-N cross-coupling reaction. This protocol compares the coupling of 4-Chloro-N-methylaniline and 4-Bromo-N-methylaniline with a model aryl bromide.
Workflow Diagram: Buchwald-Hartwig Cross-Coupling```dot
Caption: A simplified schematic of the critical C-N bond formation in an Imatinib synthesis.
Conclusion and Recommendations
4-Chloro-N-methylaniline hydrochloride is a robust and highly economical building block for organic synthesis. Its primary advantage is its low cost, making it an attractive option for large-scale industrial production. However, its efficacy is tempered by its inherent lower reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo-analog.
Our recommendation is as follows:
-
For Cost-Driven, Large-Scale Synthesis: 4-Chloro-N-methylaniline is the superior choice, provided that the necessary investment is made in process optimization. This includes screening for highly active (and potentially more expensive) catalyst systems and accepting the more forcing reaction conditions required to drive the reaction to completion.
-
For Early-Stage R&D, Complex Molecules, and Mild Condition Requirements: The higher reactivity of 4-bromo-N-methylaniline often makes it the more practical choice. It allows for faster reaction times, milder conditions, and broader substrate scope, which is crucial when working with sensitive or complex molecules where yield and purity are paramount over raw material cost.
Ultimately, the choice is not a matter of one building block being universally "better," but rather a strategic decision based on the specific economic and chemical goals of the project.
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A Guide to the Safe Disposal of 4-Chloro-N-methylaniline Hydrochloride for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. 4-Chloro-N-methylaniline hydrochloride is a valuable intermediate in synthetic chemistry, yet its hazardous properties demand a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a framework for safe laboratory practice grounded in scientific principles to protect both researchers and the environment.
The procedures outlined here are designed to be a self-validating system of safety. By understanding the chemical's inherent risks—its toxicity, flammability, and environmental impact—the necessity and logic behind each step in the disposal process become clear.
Hazard Profile & Risk Assessment: Understanding the "Why"
4-Chloro-N-methylaniline hydrochloride and its free base form present a multi-faceted risk profile. A thorough understanding of these hazards is non-negotiable and forms the foundation of its proper handling and disposal. This substance is classified as a hazardous material for transport and handling.[1]
Table 1: Summary of Key Hazards
| Hazard Category | Classification & Description | Causality for Disposal Protocol |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2][3] | All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent any route of exposure. Waste containers must be sealed to prevent vapor inhalation. |
| Chronic Toxicity | May cause cancer.[3][4] The related compound, p-chloroaniline, is classified by IARC as Group 2B: Possibly carcinogenic to humans. | Assumes no safe level of exposure. All waste is considered carcinogenic. Decontamination of surfaces and equipment is critical. |
| Eye Damage | Causes serious eye damage/irritation.[2][5] | Mandates the use of chemical safety goggles or a face shield during handling and disposal. |
| Skin Sensitization | May cause an allergic skin reaction. | Requires careful glove selection and immediate doffing and disposal of contaminated PPE. |
| Physical Hazard | Flammable liquid and vapor.[2][5] Vapors can form explosive mixtures with air and may flash back from an ignition source.[6] | Waste must be stored away from heat, sparks, and open flames.[2][5][6] Use non-sparking tools and ground containers during transfer.[6][7] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[4][5] | Prohibits any disposal down the drain or in general refuse. Waste must be contained and managed by a licensed hazardous waste facility. |
Pre-Disposal Operations: Handling and Segregation
Proper disposal begins long before the waste container leaves the lab. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE): The First Line of Defense
Given the compound's high toxicity via all routes of exposure, a comprehensive PPE strategy is essential.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always consult your institution's glove compatibility chart and the glove manufacturer's recommendations for halogenated anilines.
-
Eye/Face Protection : Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be used when there is a risk of splashing.
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, wear appropriate protective clothing to prevent skin exposure.[2][6]
-
Respiratory Protection : All handling of 4-Chloro-N-methylaniline hydrochloride should occur inside a certified chemical fume hood to control vapor exposure.[6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is required.[2]
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in chemical waste management is proper segregation. Due to the presence of a chlorine atom, this compound must be classified as Halogenated Organic Waste .
Why Segregation is Critical:
-
Regulatory Compliance : Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the separation of different waste classes. Halogenated wastes require specific high-temperature incineration methods for proper destruction.[8]
-
Safety : Mixing incompatible chemicals can lead to dangerous reactions. 4-Chloro-N-methylaniline hydrochloride is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][6][9] Mixing it with other waste streams could trigger a hazardous reaction.
-
Cost-Effectiveness : Disposal costs for halogenated waste are typically higher than for non-halogenated waste. Proper segregation prevents the contamination of less hazardous waste streams, controlling costs for the entire institution.
The Disposal Workflow: A Step-by-Step Protocol
Follow these protocols for generating and consolidating waste containing 4-Chloro-N-methylaniline hydrochloride.
Protocol 3.1: Disposal of Solid Waste
(e.g., contaminated filter paper, weighing boats, gloves, disposable labware)
-
Designate a Waste Container : Use a clearly labeled, sealable container (e.g., a labeled plastic bag or a dedicated solid waste bin) located inside the chemical fume hood where the work is being performed.
-
Labeling : The container must be labeled "HAZARDOUS WASTE" and clearly list "4-Chloro-N-methylaniline hydrochloride" and other solid constituents.
-
Collection : Place all contaminated solid materials directly into this designated container immediately after use.
-
Final Packaging : Once the experiment is complete or the container is full, securely seal the bag or bin. This primary container should then be placed into a larger, rigid, UN-approved hazardous waste container for solids.[10] Ensure the outer container is also clearly labeled with its contents.
Protocol 3.2: Disposal of Liquid Waste
(e.g., reaction mixtures, unused solutions, instrument rinse)
-
Select a Waste Container : Use a UN-certified, shatter-resistant container (e.g., a coated glass or polyethylene jerry can) designated for "Halogenated Organic Liquid Waste".[10]
-
Venting : Ensure the container is appropriately vented if there is any potential for gas generation, but can be securely sealed for transport.
-
Labeling : The container must be clearly labeled "HAZARDOUS WASTE, HALOGENATED ORGANICS" and have a complete list of all components and their approximate concentrations.
-
Transfer : When adding waste, use a funnel and ensure the container is grounded to prevent static discharge.[6][7] Perform all transfers within a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Storage : Securely cap the container after each addition. Store the waste container in a designated satellite accumulation area that is a cool, dry, well-ventilated location, away from ignition sources and incompatible materials.[6]
Protocol 3.3: Managing Spill & Decontamination Waste
-
Control and Absorb : In case of a spill, first remove all sources of ignition.[6] Absorb the spill using an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.[2][5][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Using spark-proof tools, carefully sweep or scoop the absorbed material and any contaminated debris into a suitable, sealable container for disposal.[2][6]
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, swabs) must also be disposed of as hazardous solid waste.
-
Label and Dispose : Label the container as "Spill Debris containing 4-Chloro-N-methylaniline hydrochloride" and manage it as solid hazardous waste according to Protocol 3.1.
The Decision-Making Framework for Disposal
The following workflow provides a clear, logical path for the safe management of waste streams containing 4-Chloro-N-methylaniline hydrochloride.
Caption: Disposal workflow for 4-Chloro-N-methylaniline hydrochloride.
Regulatory & Compliance Landscape
It is imperative to recognize that the ultimate authority on waste disposal is your local, state, and national regulatory bodies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under RCRA.
-
Generator Status : Your laboratory or institution is classified as a hazardous waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific rules for accumulation time, container management, and documentation.[11]
-
Waste Codes : While a specific code for 4-Chloro-N-methylaniline hydrochloride is not listed, the related and highly toxic p-chloroaniline is assigned the EPA waste number P024, designating it as an acutely hazardous waste.[4] Given the structural similarity and toxicity, it is prudent to manage 4-Chloro-N-methylaniline hydrochloride with the same high level of caution.
-
Professional Disposal : All waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][2] These companies are equipped to handle and treat the waste in accordance with all legal requirements.
By adhering to this comprehensive guide, you build a culture of safety that extends beyond the individual, protecting your colleagues, your institution, and the wider community.
References
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- 4-Chloro-N-methylaniline(932-96-7) - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717505.htm]
- Safety data sheet: 4-Chloro-N-methylaniline. CPAchem Ltd. [URL: https://www.cpachem.com/services/msds/SB31500_4-Chloro-N-methylaniline_CAS_932-96-7.pdf]
- Material Safety Data Sheet: 4-Chloroaniline. Santa Cruz Biotechnology, Inc.
- GPS Safety Summary: 3-Chloro-4-Methylaniline. Aarti Industries. [URL: https://www.aarti-industries.com/service-details/3-chloro-4-methylaniline-95-74-9]
- Safety data sheet: 4-Chloro-2-methylaniline. CPAchem Ltd. [URL: https://www.cpachem.com/services/msds/SB6131_4-Chloro-2-methylaniline_CAS_95-69-2.pdf]
- SAFETY DATA SHEET: 3-Chloro-4-methylaniline. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC146500010&productDescription=3-CHLORO-4-METHYLANILINE%2C+99%25%2C&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET: 4-chloroaniline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/477222]
- SAFETY DATA SHEET: 4-Fluoro-N-methylaniline. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC371580050&productDescription=4-FLUORO-N-METHYLANILINE+98%25+5G&vendorId=VN00032119&countryCode=US&language=en]
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A Comprehensive Guide to the Safe Handling of 4-Chloro-N-methylaniline Hydrochloride
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Chloro-N-methylaniline hydrochloride demands a meticulous and informed approach. This guide provides an in-depth, experience-driven framework for its safe utilization in the laboratory, moving beyond mere procedural steps to elucidate the rationale behind each critical safety measure. Our objective is to foster a culture of proactive safety, ensuring the well-being of all laboratory personnel.
Understanding the Hazard Profile
4-Chloro-N-methylaniline hydrochloride is a compound that requires careful handling due to its significant health and safety risks. It is classified as a flammable liquid and vapor that can cause serious eye damage and skin irritation.[1][2] Inhalation may lead to respiratory irritation, and the substance is harmful if swallowed, inhaled, or absorbed through the skin.[1][3] Furthermore, there is evidence to suggest it may have mutagenic properties and is a possible carcinogen.[4] It is also very toxic to aquatic life, necessitating mindful disposal to prevent environmental contamination.
A comprehensive understanding of these hazards is the foundation of a robust safety protocol. The subsequent sections of this guide are designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous operational procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 4-Chloro-N-methylaniline hydrochloride. Each component of your PPE ensemble is chosen to counteract a specific hazard posed by this chemical.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron. | Prevents skin contact, which can cause irritation and systemic toxicity through absorption.[1][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge. | Necessary when working outside of a fume hood or in poorly ventilated areas to prevent respiratory irritation and toxic effects from inhalation.[1] |
It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of 4-Chloro-N-methylaniline hydrochloride within the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3] It is crucial to store it in a tightly closed container and in a locked cabinet to restrict access.[1][2] Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][6]
Handling and Use
All handling of 4-Chloro-N-methylaniline hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The work area should be equipped with an eyewash station and a safety shower.[6]
Experimental Workflow:
Caption: Workflow for the safe handling of 4-Chloro-N-methylaniline hydrochloride.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the chemical, ensure you are wearing the appropriate PPE. Prepare the chemical fume hood by ensuring it is operational and free of clutter. Assemble all necessary glassware and equipment.
-
Chemical Transfer: Use non-sparking tools for all transfers to prevent ignition of flammable vapors.[1][3] Ground and bond the container and receiving equipment to prevent static discharge.[1][3]
-
Reaction: Conduct the experiment, keeping the sash of the fume hood at the lowest practical height.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Cleanup: Once the experiment is complete, any excess reagent must be quenched or neutralized according to your specific laboratory protocol. Clean all glassware within the fume hood.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response:
In the case of a small spill, and if it is safe to do so, absorb the spill with an inert material (e.g., sand, diatomite) and place it in a suitable container for disposal.[2] For large spills, evacuate the area and contact your institution's environmental health and safety department.[5]
Disposal Plan: Environmental Responsibility
All waste containing 4-Chloro-N-methylaniline hydrochloride must be treated as hazardous waste.[5]
Waste Management Workflow:
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- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
